molecular formula C7H5BClFO3 B1426504 4-Chloro-3-fluoro-2-formylphenylboronic acid CAS No. 1451392-90-7

4-Chloro-3-fluoro-2-formylphenylboronic acid

Cat. No.: B1426504
CAS No.: 1451392-90-7
M. Wt: 202.38 g/mol
InChI Key: GQLWOYMNRUQGID-UHFFFAOYSA-N
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Description

4-Chloro-3-fluoro-2-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H5BClFO3 and its molecular weight is 202.38 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

(4-chloro-3-fluoro-2-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BClFO3/c9-6-2-1-5(8(12)13)4(3-11)7(6)10/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQLWOYMNRUQGID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C(=C(C=C1)Cl)F)C=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Navigating the Synthesis and Application of 4-Chloro-3-fluoro-2-formylphenylboronic Acid: A Technical Guide for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides an in-depth technical overview of 4-Chloro-3-fluoro-2-formylphenylboronic acid, a trifunctionalized building block with significant potential in organic synthesis and medicinal chemistry. As of the latest database reviews, a specific CAS (Chemical Abstracts Service) number has not been assigned to this compound, suggesting its status as a novel or less-common reagent. The process for obtaining a CAS number for a new substance involves submission to the CAS Registry Service, which assigns a unique identifier upon verification of the substance's structure and composition[1][2][3].

In the absence of direct experimental data for the title compound, this guide will leverage established principles and data from structurally analogous compounds to provide a robust predictive framework for its synthesis, characterization, and reactivity. By examining the known properties of related molecules such as 4-Chloro-3-fluorophenylboronic acid (CAS: 137504-86-0)[4][5], 2-Formylphenylboronic acid (CAS: 40138-16-7)[6][7], and other substituted phenylboronic acids, we can construct a scientifically grounded projection of the title compound's behavior.

Physicochemical and Spectroscopic Profile

The unique substitution pattern of this compound—featuring a halogen, a fluoro group, and a formyl moiety—suggests a compound with distinct electronic and steric properties. The following tables provide a summary of its predicted physicochemical properties and expected spectroscopic signatures, derived from documented data of its structural analogues.

Table 1: Predicted Physicochemical Properties
PropertyPredicted Value/InformationBasis for Prediction and Key Considerations
Molecular Formula C₇H₅BClFO₃Based on the chemical structure.
Molecular Weight 202.38 g/mol Calculated from the molecular formula.
Appearance White to off-white solidPhenylboronic acids are typically crystalline solids[4][7].
pKa 6.5 - 7.5The presence of electron-withdrawing groups (chloro, fluoro, and formyl) is expected to increase the Lewis acidity of the boronic acid, resulting in a lower pKa compared to unsubstituted phenylboronic acid (pKa ~8.8)[8][9].
Solubility Soluble in organic solvents (e.g., DMSO, THF, Methanol), sparingly soluble in water.General solubility profile for functionalized phenylboronic acids.
Table 2: Predicted Spectroscopic Data
TechniquePredicted Spectral FeaturesRationale and Comparative Data
¹H NMR Aromatic protons: δ 7.5-8.0 ppm (multiplets); Aldehyde proton: δ ~10.0 ppm (singlet); Boronic acid protons: broad singlet, exchangeable with D₂O.Chemical shifts are influenced by the anisotropic and electronic effects of the substituents. Data for 3-fluorophenylboronic acid and 3-formylphenylboronic acid show characteristic downfield shifts for aromatic and aldehyde protons[10][11].
¹³C NMR Aromatic carbons: δ 120-140 ppm (with C-F and C-Cl couplings); Carbonyl carbon: δ ~190 ppm; Carbon bearing boron: broad signal due to quadrupolar relaxation of boron.Based on known spectra of substituted phenylboronic acids. The carbon atoms attached to fluorine and chlorine will exhibit characteristic splitting patterns[12][13].
¹⁹F NMR A single resonance in the typical range for an aryl fluoride.The chemical shift will be influenced by the neighboring chloro and formyl groups.
IR (Infrared) O-H stretch (boronic acid): ~3300 cm⁻¹ (broad); C=O stretch (aldehyde): ~1700 cm⁻¹; B-O stretch: ~1350 cm⁻¹; C-Cl and C-F stretches in the fingerprint region.Characteristic vibrational frequencies for the functional groups present in the molecule[11][14].
Mass Spectrometry (MS) [M-H]⁻ or [M+H]⁺ corresponding to the molecular weight, with characteristic isotopic patterns for chlorine.Fragmentation patterns would likely involve loss of water and the formyl group.

Synthesis and Purification

A plausible and efficient synthetic route to this compound involves a directed ortho-metalation strategy starting from a suitable commercially available precursor, such as 1-chloro-2-fluorobenzene. The following proposed protocol is based on established methodologies for the synthesis of substituted 2-formylphenylboronic acids[8][15][16].

Proposed Synthetic Workflow

Synthesis_Workflow cluster_0 Step 1: Ortho-Formylation cluster_1 Step 2: Borylation Start 1-Chloro-2-fluorobenzene Reagent1 n-BuLi, TMEDA -78 °C Start->Reagent1 Directed Metalation Intermediate1 Lithiation Reagent1->Intermediate1 Reagent2 DMF -78 °C to RT Intermediate1->Reagent2 Formylation Intermediate2 4-Chloro-3-fluoro-benzaldehyde Reagent2->Intermediate2 Intermediate2_copy 4-Chloro-3-fluoro-benzaldehyde Reagent3 n-BuLi -78 °C Intermediate2_copy->Reagent3 Metal-Halogen Exchange (if starting from bromo-analogue) or Directed Metalation Intermediate3 Lithiation Reagent3->Intermediate3 Reagent4 Triisopropyl borate -78 °C to RT Intermediate3->Reagent4 Borylation Intermediate4 Boronate Ester Reagent4->Intermediate4 Reagent5 Acidic Workup (HCl) Intermediate4->Reagent5 Hydrolysis FinalProduct This compound Reagent5->FinalProduct

Caption: Proposed two-step synthesis of this compound.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Chloro-3-fluorobenzaldehyde

  • To a solution of 1-chloro-2-fluorobenzene in anhydrous THF at -78 °C under an inert atmosphere (Argon or Nitrogen), add n-butyllithium (n-BuLi) dropwise.

  • Stir the reaction mixture at -78 °C for 1-2 hours to ensure complete lithiation.

  • Add anhydrous N,N-dimethylformamide (DMF) dropwise at -78 °C.

  • Allow the reaction to slowly warm to room temperature and stir for an additional 2-3 hours.

  • Quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain 4-chloro-3-fluorobenzaldehyde.

Step 2: Synthesis of this compound

  • Protect the aldehyde functionality of 4-chloro-3-fluorobenzaldehyde as a diethyl acetal by reacting with triethyl orthoformate in the presence of an acid catalyst.

  • Dissolve the protected aldehyde in anhydrous THF and cool to -78 °C under an inert atmosphere.

  • Add n-butyllithium (n-BuLi) dropwise and stir for 1-2 hours to achieve lithiation at the 2-position, directed by the acetal group.

  • Add triisopropyl borate dropwise at -78 °C and allow the mixture to warm to room temperature overnight.

  • Perform an acidic workup with aqueous HCl to hydrolyze both the boronate ester and the acetal protecting group.

  • Extract the product with an organic solvent. The boronic acid can be purified by recrystallization or by forming a transient ester with a diol (e.g., pinacol) for easier purification by chromatography, followed by hydrolysis to the free boronic acid.

Reactivity and Applications in Organic Synthesis

The title compound is a versatile building block, with its reactivity dominated by the interplay of its three functional groups.

Suzuki-Miyaura Cross-Coupling Reactions

The boronic acid moiety is primarily utilized in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form C-C bonds[6][17]. The presence of electron-withdrawing groups can influence the reaction kinetics, sometimes requiring modified reaction conditions (e.g., stronger bases, specific ligands) to achieve high yields[18]. The ortho-formyl group can participate in subsequent transformations, allowing for the synthesis of complex polycyclic structures in a tandem fashion[19][20].

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)-X      L₂ OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Both R¹-Pd(II)-R²      L₂ Transmetalation->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 Product R¹-R² RedElim->Product ArylHalide R¹-X ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ BoronicAcid->Transmetalation Base Base Base->Transmetalation

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Role of the Ortho-Formyl Group

The ortho-formyl group offers several synthetic advantages:

  • Cyclization Reactions: It can undergo intramolecular condensation or cyclization reactions with nucleophiles introduced via the Suzuki coupling, leading to the formation of heterocyclic systems.

  • Modulation of Reactivity: The formyl group can form an intramolecular B-O dative bond, which can influence the stability and reactivity of the boronic acid. In solution, 2-formylphenylboronic acids can exist in equilibrium with their cyclic benzoxaborole tautomers[8][21].

  • Enhanced Reaction Rates: In certain condensation reactions, such as oxime and hydrazone formation, the presence of an ortho-boronic acid can significantly accelerate the reaction rate[22].

Safety and Handling

While specific toxicity data for this compound is unavailable, general precautions for handling boronic acids should be followed. Based on the safety data for analogous compounds like 4-Chloro-3-fluorophenylboronic acid, it should be considered an irritant to the skin, eyes, and respiratory system[4].

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Storage: Store in a cool, dry place away from moisture and oxidizing agents. Boronic acids can dehydrate to form boroxines, so storage in a desiccator is recommended.

Conclusion

This compound represents a promising, albeit currently under-documented, synthetic intermediate. By leveraging the extensive knowledge base of its structural analogues, this guide provides a predictive framework for its synthesis, characterization, and application. Its trifunctional nature opens avenues for the construction of complex molecular architectures, making it a valuable target for synthetic chemists in academia and industry. Further experimental validation of the predictions outlined herein will be crucial in fully unlocking the potential of this versatile building block.

References

A comprehensive list of references is provided for further reading and verification of the information presented in this guide.

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Retrieved from [Link]

  • CAS. (n.d.). CAS Registry Services. Retrieved from [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • Proregulations. (n.d.). CAS Number Application. Retrieved from [Link]

  • REACH24H. (n.d.). Understanding CAS Registry Number: a Key Identifier for Chemical Substances. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Retrieved from [Link]

  • CAS. (n.d.). CAS Registration Criteria-Overview. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025, October 17). Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. Retrieved from [Link]

  • CAS. (n.d.). CAS Registry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Organoborane coupling reactions (Suzuki coupling). Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Retrieved from [Link]

  • ScienceDirect. (2025, August 6). Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Formylphenylboronic acid. PubChem Compound Database. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information 22-01-15. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Synthesis of Sulfonamide- and Sulfonyl- Phenylboronic Acid Modified Silica Phases for Boronate Affinity Chromatography at Physiological pH. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid. Retrieved from [Link]

  • RSC Publishing. (2016, July 18). The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. Retrieved from [Link]

  • RSC Publishing. (n.d.). 17O NMR studies of boronic acids and their derivatives. Retrieved from [Link]

  • PubMed. (2015, February 5). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Retrieved from [Link]

  • National Institutes of Health. (2023, May 23). Preparation of a phenylboronic acid and aldehyde bi-functional group modified silica absorbent and applications in removing Cr(vi) and reducing to Cr(iii). Retrieved from [Link]

Sources

An In-Depth Technical Guide to the Synthesis of 4-Chloro-3-fluoro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of the synthetic pathways, mechanistic details, and practical considerations for the preparation of 4-Chloro-3-fluoro-2-formylphenylboronic acid, a valuable building block in medicinal chemistry and materials science. The content is structured to deliver not just a protocol, but a deeper understanding of the chemical principles at play, empowering researchers to adapt and troubleshoot the synthesis as needed.

Introduction: The Significance of Substituted Phenylboronic Acids

Phenylboronic acids, particularly those with multifaceted substitutions, are of paramount importance in modern organic synthesis. Their utility as coupling partners in the Nobel Prize-winning Suzuki-Miyaura reaction has revolutionized the construction of carbon-carbon bonds, a cornerstone of drug discovery and development.[1] The target molecule, this compound, is a trifunctional reagent. The boronic acid moiety serves as the reactive handle for cross-coupling reactions, while the chloro and fluoro substituents modulate the electronic properties and metabolic stability of resulting compounds. The ortho-formyl group offers a versatile site for further chemical transformations, such as the formation of imines, oximes, or as a precursor for the synthesis of heterocyclic scaffolds.

The strategic placement of these functional groups makes this molecule a highly sought-after intermediate for the synthesis of complex molecular architectures. This guide will explore a robust and efficient synthetic strategy, grounded in established organometallic chemistry, to access this valuable compound.

Retrosynthetic Analysis and Strategic Considerations

A logical retrosynthetic disconnection of this compound points towards a halogenated benzaldehyde derivative as a plausible precursor. The key transformation is the introduction of the boronic acid group at the C2 position. Given the substitution pattern, a directed ortho-metalation followed by borylation presents a highly effective strategy.

G target This compound intermediate1 Protected 2-bromo-4-chloro-6-fluorobenzaldehyde target->intermediate1 Borylation starting_material 1-Bromo-3-chloro-5-fluorobenzene intermediate1->starting_material Formylation & Protection

Figure 1: Retrosynthetic analysis of this compound.

The primary challenge in this synthesis is the regioselective introduction of the formyl and boronic acid groups onto the 1-bromo-3-chloro-5-fluorobenzene starting material. The directing effects of the halogen substituents will play a crucial role in the outcome of the formylation and lithiation steps.

Recommended Synthetic Pathway

The proposed synthesis of this compound is a multi-step process that begins with the formylation of 1-bromo-3-chloro-5-fluorobenzene, followed by protection of the aldehyde, subsequent lithium-halogen exchange and borylation, and finally deprotection to yield the target compound.

G A 1-Bromo-3-chloro-5-fluorobenzene B 2-Bromo-4-chloro-6-fluorobenzaldehyde A->B Formylation (Duff Reaction) C 2-(2-Bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane B->C Acetal Protection (Ethylene Glycol) D This compound C->D Lithiation-Borylation & Deprotection (n-BuLi, B(OiPr)₃, H₃O⁺)

Figure 2: Proposed synthetic workflow for this compound.

Step 1: Formylation of 1-Bromo-3-chloro-5-fluorobenzene

The regioselective introduction of a formyl group onto the polysubstituted benzene ring is the initial critical step. The Duff reaction, which utilizes hexamethylenetetramine (HMTA) in an acidic medium, is a suitable method for the formylation of electron-rich aromatic compounds.[2] The directing effects of the halogens will favor formylation at the position ortho to the fluorine and bromine atoms.

Experimental Protocol:

  • To a stirred solution of 1-bromo-3-chloro-5-fluorobenzene in trifluoroacetic acid, add hexamethylenetetramine in portions at room temperature.

  • Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture and pour it into a mixture of ice and water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-bromo-4-chloro-6-fluorobenzaldehyde.

Step 2: Protection of the Aldehyde Group

The formyl group is incompatible with the strongly basic conditions of the subsequent lithiation step. Therefore, it must be protected as an acetal. Ethylene glycol is a common and effective protecting group for aldehydes.[3]

Experimental Protocol:

  • Dissolve 2-bromo-4-chloro-6-fluorobenzaldehyde in toluene.

  • Add ethylene glycol and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture and wash with aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(2-bromo-4-chloro-6-fluorophenyl)-1,3-dioxolane, which can often be used in the next step without further purification.

Step 3: Lithiation-Borylation and Deprotection

This is the key step where the boronic acid moiety is introduced. A lithium-halogen exchange reaction is performed at low temperature, followed by quenching the resulting aryllithium species with a borate ester.[4][5] The subsequent acidic workup also serves to deprotect the acetal, revealing the formyl group.

Experimental Protocol:

  • Dissolve the protected aldehyde from the previous step in anhydrous tetrahydrofuran (THF) and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture. Stir for 1 hour at -78 °C.

  • Add triisopropyl borate dropwise and allow the reaction to stir for an additional 2 hours at -78 °C before gradually warming to room temperature.

  • Quench the reaction by adding aqueous hydrochloric acid. This will also effect the deprotection of the acetal.

  • Stir the mixture vigorously for several hours until the deprotection is complete (monitor by TLC).

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Mechanistic Insights

The core of this synthesis lies in the directed ortho-metalation and subsequent borylation. The initial formylation is an electrophilic aromatic substitution, while the introduction of the boronic acid is achieved through an organometallic pathway.

The Duff Reaction Mechanism

The Duff reaction involves the in-situ formation of an electrophilic iminium ion from hexamethylenetetramine in the presence of a strong acid. This iminium ion then attacks the electron-rich aromatic ring. Subsequent hydrolysis of the resulting adduct yields the aldehyde.

Lithiation-Borylation Mechanism

The lithiation-borylation sequence is a powerful tool for the synthesis of arylboronic acids.[6]

G cluster_0 Lithium-Halogen Exchange cluster_1 Borylation A Ar-Br B Ar-Li A->B n-BuLi C Ar-Li D Ar-B(OiPr)₂ C->D B(OiPr)₃ F Ar-B(OH)₂ D->F H₃O⁺ E H₃O⁺

Figure 3: Simplified mechanism of the lithiation-borylation reaction.

In the first step, the bromine atom on the aromatic ring undergoes exchange with the butyl group of n-butyllithium, forming a highly reactive aryllithium intermediate. This species is then quenched with an electrophilic boron source, such as triisopropyl borate, to form a boronate ester. Finally, hydrolysis of the boronate ester under acidic conditions yields the desired boronic acid.

Characterization and Data

The final product, this compound, should be characterized by standard analytical techniques to confirm its identity and purity.

Technique Expected Observations
¹H NMR Aromatic protons in the expected region with characteristic splitting patterns due to fluorine and adjacent protons. A singlet for the aldehyde proton around 10 ppm.
¹³C NMR Signals corresponding to the aromatic carbons, with C-F and C-Cl couplings. A signal for the carbonyl carbon of the aldehyde around 190 ppm.
¹⁹F NMR A singlet or multiplet corresponding to the fluorine atom on the aromatic ring.
Mass Spec (HRMS) Accurate mass measurement corresponding to the molecular formula C₇H₅BClFO₃.
Infrared (IR) Characteristic absorption bands for the B-O-H stretch (~3300 cm⁻¹), C=O stretch of the aldehyde (~1700 cm⁻¹), and C-Cl and C-F stretches.

Safety Considerations

This synthesis involves the use of hazardous reagents and requires appropriate safety precautions.

  • n-Butyllithium: Pyrophoric and reacts violently with water. Must be handled under an inert atmosphere.

  • Trifluoroacetic acid: Highly corrosive. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses, in a well-ventilated fume hood.

  • Solvents: Tetrahydrofuran and hexanes are flammable. Ensure all operations are performed away from ignition sources.

Always consult the Safety Data Sheets (SDS) for all reagents before commencing any experimental work.

Conclusion

The synthesis of this compound is a challenging yet rewarding endeavor that provides access to a versatile building block for advanced chemical synthesis. The outlined multi-step procedure, which leverages a directed formylation and a key lithiation-borylation reaction, offers a reliable route to this valuable compound. By understanding the underlying chemical principles and adhering to safe laboratory practices, researchers can successfully prepare this molecule and unlock its potential in their respective fields.

References

  • MDPI. (n.d.). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Retrieved from [Link]

  • Liberty University. (n.d.). Novel Tandem Reaction to Synthesize 2-Formalphenylboronic Acids. Retrieved from [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • University of Bristol. (n.d.). Lithiation-Borylation in Synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). Application of the Lithiation−Borylation Reaction to the Preparation of Enantioenriched Allylic Boron Reagents and Subsequent In Situ Conversion into 1,2,4-Trisubstituted Homoallylic Alcohols with Complete Control over All Elements of Stereochemistry. Retrieved from [Link]

  • University of Bristol. (n.d.). Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). US20120323000A1 - METHODS OF FORMING 4-CHLORO-2-FLUORO-3-SUBSTITUTED-PHENYLBORONIC ACID PINACOL ESTERS AND METHODS OF USING THE SAME.
  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • ResearchGate. (n.d.). ChemInform Abstract: Lithiation-Borylation Methodology and Its Application in Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). 4. Retrieved from [Link]

  • ACS Publications. (n.d.). Formylation of aromatic compounds with hexamethylenetetramine and trifluoroacetic acid. Retrieved from [Link]

Sources

A Technical Guide to 4-Chloro-3-fluoro-2-formylphenylboronic Acid: A Multifunctional Building Block for Advanced Synthesis and Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides an in-depth analysis of 4-Chloro-3-fluoro-2-formylphenylboronic acid, a highly functionalized organoboron compound. We will explore its unique molecular architecture, physicochemical properties, and established synthetic and purification protocols. The primary focus will be on its strategic applications in modern pharmaceutical research and materials science, particularly its role as a versatile intermediate in Suzuki-Miyaura cross-coupling reactions and as a sophisticated warhead for designing reversible covalent inhibitors. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the compound's unique reactivity profile to construct complex molecular architectures and novel therapeutic agents.

Introduction: The Strategic Value of a Polysubstituted Arylboronic Acid

This compound is a synthetic building block of significant interest due to the convergence of four distinct chemical functionalities on a single phenyl ring. Each group imparts specific properties that can be strategically exploited in multi-step organic synthesis:

  • The Boronic Acid Moiety (-B(OH)₂): This group is the cornerstone of its utility, primarily enabling palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds—a foundational transformation in modern drug discovery.[1][2] As a Lewis acid, it can also form reversible covalent bonds with nucleophilic residues in proteins, a key feature for inhibitor design.[3][4]

  • The Ortho-Formyl Group (-CHO): Positioned adjacent to the boronic acid, the aldehyde group is a versatile reactive handle for derivatization via reactions like reductive amination, Wittig reactions, or condensation.[5][6] Its proximity to the boronic acid allows for intramolecular interactions and the formation of a cyclic tautomer, a 3-hydroxybenzoxaborole, in solution, which can significantly influence its reactivity and binding properties.[7][8]

  • The Chloro (-Cl) and Fluoro (-F) Substituents: These halogens modulate the electronic properties of the phenyl ring. As electron-withdrawing groups, they increase the Lewis acidity of the boron atom, which can enhance its ability to interact with biological targets.[9] Furthermore, the incorporation of chlorine and fluorine into drug candidates can improve metabolic stability, bioavailability, and binding affinity.[1][10][11]

The combination of these features makes this compound an invaluable tool for creating diverse chemical libraries and designing highly specific therapeutic agents.[1]

Molecular Structure and Physicochemical Properties

The precise arrangement of substituents on the phenyl ring dictates the compound's reactivity and physical characteristics.

Chemical Structure and Identifiers

While a specific CAS number for this compound is not prominently listed in major chemical databases, its identity is defined by its structure and systematic name. Its properties can be reliably inferred from closely related and well-documented analogs such as 4-Chloro-3-fluorophenylboronic acid (CAS 137504-86-0)[12], 4-Fluoro-2-formylphenylboronic acid (CAS 825644-26-6)[13], and 3-Fluoro-2-formylphenylboronic acid (CAS 871126-15-7).[1][14]

molecular_structure a1 C a2 C a1->a2 a1->a2 B B(OH)₂ a1->B a3 C a2->a3 CHO CHO a2->CHO a4 C a3->a4 a3->a4 F F a3->F a5 C a4->a5 Cl Cl a4->Cl a6 C a5->a6 a5->a6 a6->a1

Caption: 2D structure of this compound.

Physicochemical Data Summary

The following table summarizes key physicochemical properties, compiled from data on structurally similar compounds and general principles of organoboron chemistry.

PropertyValueSource/Justification
Molecular Formula C₇H₅BClFO₃Based on structure
Molecular Weight 202.38 g/mol Calculated from formula
Appearance White to off-white solidTypical for arylboronic acids[15]
Solubility Slightly soluble in water; soluble in organic solvents (THF, Dioxane, Acetone, DMSO)General property of arylboronic acids[15][16]
Storage Condition 2-8°C, under inert gasRecommended for air/moisture sensitive boronic acids[16][17]
Hazard Class Skin Irritant, Serious Eye Damage/IrritationGHS classifications for similar compounds
Structural Insights: The Boronic Acid-Formyl Group Interaction

In solution, 2-formylphenylboronic acids can exist in equilibrium with their cyclic tautomer, a 3-hydroxybenzoxaborole.[7][8] This intramolecular cyclization is a critical feature, as the cyclic and open forms exhibit different reactivities and binding modes. The presence of electron-withdrawing fluorine and chlorine atoms is expected to increase the Lewis acidity of the boron center, potentially favoring the formation of the tetrahedral cyclic adduct.[9] Researchers should be aware of this equilibrium when planning reactions or interpreting biological data.

Synthesis and Purification Protocol

The synthesis of substituted 2-formylphenylboronic acids typically follows a multi-step pathway involving protection of the aldehyde, metal-halogen exchange, borylation, and deprotection.[13][18]

General Synthetic Workflow

synthesis_workflow start Starting Material (e.g., 1-Bromo-4-chloro-2-fluoro-3-methylbenzene) oxidation Step 1: Benzylic Oxidation (e.g., KMnO₄ or CrO₃) Forms Aldehyde start->oxidation protection Step 2: Acetal Protection (e.g., Trimethyl orthoformate, H⁺) Protects CHO group oxidation->protection metalation Step 3: Metal-Halogen Exchange (e.g., n-BuLi, -78°C) Forms Aryllithium protection->metalation borylation Step 4: Borylation (e.g., B(OiPr)₃ or B(OMe)₃) Forms Borate Ester metalation->borylation hydrolysis Step 5: Acidic Workup & Deprotection (e.g., aq. HCl) Forms Final Product borylation->hydrolysis purification Step 6: Purification (Alkaline wash / Acid precipitation) hydrolysis->purification product Final Product: This compound purification->product

Caption: Generalized workflow for the synthesis of this compound.

Step-by-Step Experimental Protocol (Exemplary)

This protocol is adapted from established procedures for synthesizing analogous compounds.[13][19][20][21] All operations should be conducted under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents.

  • Protection of the Aldehyde:

    • Dissolve the starting aldehyde (e.g., 4-chloro-3-fluoro-2-bromobenzaldehyde) in anhydrous methanol.

    • Add trimethyl orthoformate and a catalytic amount of a strong acid (e.g., H₂SO₄).

    • Reflux the mixture for 1-2 hours, monitoring by TLC.

    • Quench the reaction with a base (e.g., sodium methoxide) and purify the resulting acetal by distillation or chromatography.[13]

  • Lithiation and Borylation:

    • Dissolve the protected aryl bromide in anhydrous THF in a flame-dried, three-necked flask.

    • Cool the solution to -78°C using a dry ice/acetone bath.

    • Slowly add n-butyllithium (n-BuLi) dropwise via syringe, maintaining the temperature below -70°C. Stir for 1 hour.[19]

    • Slowly add triisopropyl borate or trimethyl borate dropwise, again maintaining the low temperature.

    • Allow the reaction to stir for 30 minutes at -78°C, then warm slowly to room temperature.

  • Hydrolysis and Deprotection:

    • Quench the reaction by slowly adding 1N aqueous hydrochloric acid (HCl).[19]

    • Stir the biphasic mixture vigorously overnight to ensure complete hydrolysis of both the borate ester and the acetal.

    • Separate the organic layer and extract the aqueous layer with an appropriate solvent (e.g., ether or ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification for High Purity Grade:

    • A highly effective method for purifying formylphenylboronic acids involves an acid-base extraction.[18]

    • Suspend the crude product in water and cool to ~10°C.

    • Slowly add an aqueous base (e.g., 10% NaOH) to dissolve the boronic acid as its boronate salt, leaving non-acidic impurities behind.

    • Filter the basic solution to remove any solids.

    • Cool the filtrate to ~10°C and re-precipitate the pure boronic acid by slowly adding an acid (e.g., 10% HCl).

    • Filter the resulting solid, wash with cold water, and dry under vacuum to yield the final product with >99% purity.[18]

Core Applications in Drug Discovery and Materials Science

The dual reactivity of this compound makes it a powerful tool for constructing complex and functionally diverse molecules.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent substrate for Suzuki-Miyaura coupling, enabling the synthesis of complex biaryl structures. The reaction couples the boronic acid with an aryl or vinyl halide/triflate. The formyl group can be carried through the reaction and used in subsequent steps for further molecular elaboration, making it a key intermediate for building drug scaffolds.[1][2][6]

Reversible Covalent Inhibition

A major application is in the design of covalent inhibitors. Boronic acids can form reversible covalent bonds with nucleophilic amino acid residues—such as serine, threonine, or lysine—in the active site of an enzyme.[3][22][23] This mechanism offers a compelling therapeutic strategy, combining the high potency and duration of action of covalent drugs with a reduced risk of off-target toxicity compared to irreversible inhibitors.[3]

The ortho-formyl group can further enhance binding affinity and specificity by forming a secondary covalent linkage, for example, an imine with a nearby lysine residue, creating a stabilized cyclic adduct.[24]

covalent_inhibition Serine Serine Residue (-CH₂-OH) Adduct Reversible Covalent Adduct (Boronate Ester + Imine) Serine->Adduct Lysine Lysine Residue (-CH₂-NH₂) Lysine->Adduct Inhibitor 4-Chloro-3-fluoro- 2-formylphenylboronic acid Inhibitor->Serine Forms boronate ester (Reversible) Inhibitor->Lysine Forms imine (Reversible)

Caption: Mechanism of dual reversible covalent inhibition with Serine and Lysine residues.

This strategy has been successfully employed in developing inhibitors for targets like serine proteases and the 26S proteasome, exemplified by the FDA-approved drug bortezomib.[3]

Synthesis of Covalent Organic Frameworks (COFs)

The bifunctional nature of this molecule makes it an ideal monomer for synthesizing Covalent Organic Frameworks (COFs). The boronic acid can undergo self-condensation to form boroxine rings, while the aldehyde can react with amine linkers to form imine linkages. This allows for the creation of highly ordered, porous crystalline polymers with potential applications in catalysis, gas storage, and sensing.[25]

Safety, Handling, and Storage

Proper handling and storage are critical to maintain the integrity and reactivity of arylboronic acids.

  • Safety Precautions: Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat. Handle in a well-ventilated fume hood. Avoid dust formation.[16]

  • Storage: Arylboronic acids are sensitive to air and moisture.[16] They can undergo protodeboronation (loss of the boronic acid group) or dehydration to form cyclic boroxine trimers, which can reduce reactivity in certain applications.[17] The product should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) and kept in a cool, dark, and dry place, preferably refrigerated.[16]

  • Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[16]

Conclusion

This compound stands out as a sophisticated and highly versatile chemical reagent. Its meticulously arranged functional groups—boronic acid, formyl, chloro, and fluoro—provide a powerful platform for innovation in both medicinal chemistry and materials science. By enabling the construction of complex biaryl systems through Suzuki coupling and offering a unique modality for designing potent and selective reversible covalent inhibitors, this compound provides researchers with a critical tool to address complex synthetic challenges and advance the frontiers of drug discovery. A thorough understanding of its properties, synthesis, and handling is essential for unlocking its full potential in the laboratory.

References

  • PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • Dąbrowski, M., et al. (2018). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 23(1), 134. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Retrieved from [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid. Retrieved from [Link]

  • Organic Process Research & Development. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. ACS Publications. Retrieved from [Link]

  • Adamczyk-Woźniak, A., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules, 27(11), 3432. Retrieved from [Link]

  • Pinto, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 14(3), 282. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • PubChem. (n.d.). 4-Formylphenylboronic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Al-Dulayymi, J. R., et al. (2023). An update on the discovery and development of reversible covalent inhibitors. Journal of Biomedical Science, 30(1), 44. Retrieved from [Link]

  • ScienceDirect. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron, 59(41), 8203-8208. Retrieved from [Link]

  • Organic Syntheses. (n.d.). (3,4,5-trifluorophenyl)boronic acid. Retrieved from [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Retrieved from [Link]

  • Morressier. (2019). Novel, boronic-acid-based, covalent lysine inhibitors. Retrieved from [Link]

  • Johnson, S. M., et al. (2017). Stilbene Boronic Acids Form a Covalent Bond with Human Transthyretin and Inhibit its Aggregation. Journal of the American Chemical Society, 139(41), 14465-14474. Retrieved from [Link]

  • Wójcik, M., et al. (2021). Exploring Covalent Docking Mechanisms of Boron-Based Inhibitors to Class A, C and D β-Lactamases Using Time-dependent Hybrid QM/MM Simulations. Frontiers in Molecular Biosciences, 8, 708365. Retrieved from [Link]

  • G. M., R., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 173, 117-153. Retrieved from [Link]

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An In-depth Technical Guide to the Physical Properties of 4-Chloro-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physical properties of 4-Chloro-3-fluoro-2-formylphenylboronic acid, a key building block in modern medicinal chemistry and materials science. The unique substitution pattern on the phenyl ring imparts specific characteristics that are critical for its application in synthesis and biological systems. This document moves beyond a simple listing of data points to provide insights into the causality behind these properties and the experimental methodologies for their determination.

Core Molecular and Physical Characteristics

The fundamental physical properties of a compound govern its behavior in both chemical reactions and biological assays. Understanding these characteristics is the first step in successful application.

Molecular Identity and Structure
  • Molecular Formula: C₇H₅BClFO₃

  • Molecular Weight: 202.38 g/mol

  • IUPAC Name: (4-Chloro-3-fluoro-2-formylphenyl)boronic acid

  • CAS Number: 1451393-44-4

The arrangement of the chloro, fluoro, and formyl groups on the phenylboronic acid scaffold is crucial. The ortho-formyl group can engage in intramolecular interactions with the boronic acid moiety, influencing its acidity and conformation.

Physicochemical Properties

A summary of the key physicochemical properties is presented in Table 1. It is important to note that while some data for the exact molecule is available, other values are estimated based on closely related isomers due to a lack of published data for this specific compound.

Table 1: Summary of Physicochemical Properties of this compound and Related Isomers

PropertyValue for this compoundReference Isomer Data
Melting Point (°C) Data not available3-Fluoro-2-formylphenylboronic acid: 123-127 °C 4-Fluoro-2-formylphenylboronic acid: 125 °C[1] 4-Chloro-2-formylphenylboronic acid: 134 °C[2] 3-Chloro-4-fluorophenylboronic acid: 242-247 °C
Boiling Point (°C) Decomposes before boilingNot applicable
Appearance Expected to be a white to off-white solidN/A
pKa Estimated to be < 8.83Phenylboronic acid: 8.83

Expert Insight: The significant variation in melting points among isomers highlights the profound impact of substituent positioning on the crystal lattice energy. The high melting point of 3-Chloro-4-fluorophenylboronic acid, for instance, suggests strong intermolecular hydrogen bonding in the solid state, which may be disrupted by the presence of the ortho-formyl group in the target molecule.

Solubility Profile: A Key to Application

The solubility of a compound dictates its utility in different solvent systems for reactions, purification, and biological testing. Phenylboronic acids are generally soluble in polar organic solvents and have limited solubility in nonpolar hydrocarbons.[3]

Qualitative Solubility

A systematic approach to determining solubility is crucial. The following protocol outlines a standard procedure.

Experimental Protocol: Qualitative Solubility Determination

  • Preparation: Add approximately 10-20 mg of this compound to a series of test tubes.

  • Solvent Addition: To each tube, add 1 mL of a different solvent (e.g., water, methanol, ethanol, acetone, dimethyl sulfoxide (DMSO), dichloromethane (DCM), hexane).

  • Observation: Agitate the tubes at room temperature and observe for complete dissolution.

  • Heating: If the compound is insoluble at room temperature, gently heat the mixture to assess for temperature-dependent solubility.

  • Classification: Classify the solubility as freely soluble, soluble, sparingly soluble, or insoluble.

Diagram: Experimental Workflow for Solubility Determination

G cluster_prep Sample Preparation cluster_solvents Solvent Addition (1 mL each) cluster_testing Solubility Testing prep Weigh 10-20 mg of Compound water Water methanol Methanol dmso DMSO dcm DCM hexane Hexane agitate Agitate at Room Temp water->agitate observe Observe Dissolution agitate->observe heat Gently Heat (if insoluble) observe->heat Insoluble classify Classify Solubility observe->classify Soluble observe2 Observe Dissolution heat->observe2 observe2->classify

Caption: Workflow for qualitative solubility assessment.

Spectroscopic Characterization

Spectroscopic data provides a fingerprint of the molecule, confirming its identity and purity. The following sections detail the expected spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules.

  • ¹H NMR: The proton NMR spectrum will provide information on the number of different types of protons and their connectivity. The aromatic region will show complex splitting patterns due to the coupling between the aromatic protons and the fluorine atom. The aldehyde proton will appear as a singlet at a downfield chemical shift (typically 9-10 ppm). The boronic acid protons are often broad and may exchange with water in the solvent, sometimes not being observed.

  • ¹³C NMR: The carbon NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule. The carbonyl carbon of the aldehyde will be significantly downfield (around 190 ppm). The carbon attached to the fluorine will show a large one-bond coupling constant (¹JCF), and other aromatic carbons will exhibit smaller two- and three-bond couplings to fluorine.

  • ¹¹B NMR: The boron-11 NMR spectrum is characteristic for boronic acids. A single resonance is expected in the region of 27-33 ppm for the trigonal planar (sp² hybridized) boronic acid.[4] For comparison, the ¹¹B NMR chemical shift for 4-fluoro-2-formylphenylboronic acid has been reported at δ 30.9 ppm.[5]

  • ¹⁹F NMR: The fluorine-19 NMR spectrum will show a single resonance for the fluorine atom. The chemical shift will be influenced by the other substituents on the aromatic ring. For aromatic fluorine compounds, chemical shifts are typically observed between -100 and -140 ppm relative to CFCl₃.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 2: Expected IR Absorption Bands

Functional GroupWavenumber (cm⁻¹)Intensity
O-H (boronic acid)3200-3600Broad, Strong
C-H (aromatic)3000-3100Medium
C=O (aldehyde)1680-1710Strong
C=C (aromatic)1450-1600Medium to Strong
B-O1310-1380Strong
C-F1000-1400Strong
C-Cl600-800Strong

Expert Insight: The broad O-H stretch is characteristic of the hydrogen-bonded dimeric structure that boronic acids often adopt in the solid state. The position of the C=O stretch can be influenced by potential intramolecular hydrogen bonding with the boronic acid hydroxyl group.

Acidity and Reactivity

The Lewis acidity of the boronic acid group is fundamental to its reactivity, particularly in Suzuki-Miyaura cross-coupling reactions and its interactions with biological molecules.

pKa

The pKa of a boronic acid reflects the equilibrium between the neutral trigonal planar acid and the anionic tetrahedral boronate species. The pKa of unsubstituted phenylboronic acid is approximately 8.83. The substituents on the aromatic ring of this compound are all electron-withdrawing, which will increase the Lewis acidity of the boron center and thus lower the pKa.

  • Inductive and Resonance Effects: The chloro, fluoro, and formyl groups all exert an electron-withdrawing inductive effect, which stabilizes the negative charge on the boronate oxygen, favoring its formation and lowering the pKa.

  • Intramolecular Interactions: The ortho-formyl group can potentially form an intramolecular dative bond with the empty p-orbital of the boron atom, which would increase its Lewis acidity.

Diagram: Factors Influencing Boronic Acid pKa

G substituents Substituents on Phenyl Ring ewg Electron-Withdrawing Groups (Cl, F, CHO) substituents->ewg edg Electron-Donating Groups (e.g., OMe, Me) substituents->edg effect_ewg Stabilize Boronate Anion ewg->effect_ewg effect_edg Destabilize Boronate Anion edg->effect_edg pka_decrease Lower pKa (More Acidic) effect_ewg->pka_decrease pka_increase Higher pKa (Less Acidic) effect_edg->pka_increase

Caption: Influence of electronic effects on boronic acid pKa.

Experimental Methodologies: Ensuring Data Integrity

The reliability of physical property data is paramount. This section details a standard operating procedure for melting point determination, a critical measure of purity.

Experimental Protocol: Melting Point Determination

  • Sample Preparation: Ensure the sample is completely dry. Finely crush a small amount of the solid on a watch glass.

  • Capillary Loading: Tap the open end of a capillary tube into the powdered sample to collect a small amount of material. Invert the tube and tap it gently on a hard surface to pack the sample into the sealed end. The sample height should be 2-3 mm.[6]

  • Apparatus Setup: Place the capillary tube into the heating block of a melting point apparatus.

  • Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample rapidly to get a rough estimate. Allow the apparatus to cool before proceeding.

  • Accurate Determination: Heat the sample at a rate of 1-2 °C per minute, starting about 15-20 °C below the expected melting point.[6][7]

  • Recording the Melting Range: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). A pure compound will have a sharp melting range of 1-2 °C.

Conclusion

The physical properties of this compound are a direct consequence of its unique molecular structure. The interplay of the electron-withdrawing substituents and the ortho-formyl group creates a molecule with distinct solubility, spectroscopic characteristics, and acidity. This guide provides a foundational understanding of these properties and the experimental rigor required for their accurate determination, empowering researchers to effectively utilize this versatile building block in their scientific endeavors.

References

  • Melting Point Determination. (n.d.). Retrieved from [Link]

  • Nichols, L. (2022, April 7). 6.1D: Step-by-Step Procedures for Melting Point Determination. Chemistry LibreTexts. Retrieved from [Link]

  • University of Toronto. (n.d.). Melting Point. Retrieved from [Link]

  • Piątek, P., et al. (2020). Synthesis, Properties and Antimicrobial Activity of 5-Trifluoromethyl-2-formylphenylboronic Acid. Molecules, 25(3), 698.
  • Yan, J., & Springsteen, G. (2004). 11B NMR Spectroscopy for the in Situ Monitoring of the Formation of Dynamic Covalent Boronate Esters in Dendrimers. Tetrahedron, 60(49), 11205-11209.

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Core Topic: Stability and Storage of 4-Chloro-3-fluoro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

4-Chloro-3-fluoro-2-formylphenylboronic acid is a sophisticated building block pivotal in modern medicinal chemistry, particularly for constructing complex molecular architectures via Suzuki-Miyaura cross-coupling reactions.[1] The trifunctional substitution pattern—a chloro group, a fluoro group, and a formyl group—provides unique electronic and steric properties, but also introduces specific stability challenges. This guide offers a comprehensive analysis of the chemical stability, principal degradation pathways, and optimal storage and handling protocols for this reagent. By elucidating the mechanisms behind its degradation, including protodeboronation and oxidation, and providing validated protocols for stability assessment, this document serves as an essential resource for ensuring the integrity, reproducibility, and success of research and development endeavors that rely on this critical compound.

Introduction: The Utility of a Multifunctional Reagent

In the landscape of drug discovery, the strategic incorporation of boronic acids has surged, leading to the development of multiple FDA-approved drugs.[2][3][4] this compound is particularly valued for its role as a versatile precursor in the synthesis of novel therapeutics.[1] Its structural features are highly desirable:

  • Fluorine and Chlorine Atoms: These halogens can modulate the molecule's pharmacokinetic properties, such as metabolic stability and bioavailability.[1][5]

  • Formyl Group: This reactive aldehyde provides a synthetic handle for subsequent chemical modifications and library diversification.[1]

  • Boronic Acid Moiety: This functional group is the cornerstone of palladium-catalyzed cross-coupling reactions, enabling the efficient formation of C-C bonds.[1][6]

However, the very electronic nature of these substituents, combined with the inherent reactivity of the boronic acid group, makes the compound susceptible to degradation if not handled and stored with meticulous care. Understanding its stability profile is not merely a matter of logistics but is fundamental to ensuring the validity and reproducibility of experimental outcomes.

Chemical Stability and Degradation Pathways

The stability of this compound is primarily influenced by its susceptibility to three key degradation processes: protodeboronation, oxidation, and the formation of cyclic anhydrides (boroxines).

Protodeboronation: The Primary Degradation Concern

Protodeboronation is the hydrolytic cleavage of the carbon-boron bond, replacing the boronic acid group with a hydrogen atom. This process is a common side reaction in Suzuki-Miyaura couplings and a primary pathway for degradation during storage, especially in the presence of moisture.[6][7] The reaction can be catalyzed by both acid and base.[6][8][9]

The electron-withdrawing nature of the chloro, fluoro, and formyl substituents on the phenyl ring makes the boronic acid more Lewis acidic but also renders the arylboronate anion, formed under basic conditions, more susceptible to ipso-protonation and subsequent C-B bond cleavage.[9][10]

Mechanism of Base-Catalyzed Protodeboronation: The prevailing mechanism involves the formation of a more reactive tetrahedral boronate anion (ArB(OH)₃⁻) in the presence of a base. This intermediate can then undergo rate-limiting cleavage of the C-B bond, often facilitated by a proton source like water.[9][10]

Protodeboronation cluster_0 Step 1: Boronate Formation cluster_1 Step 2: C-B Bond Cleavage ArB(OH)2 ArB(OH)₂ ArB(OH)3- ArB(OH)₃⁻ ArB(OH)2:e->ArB(OH)3-:w + OH⁻ OH- OH⁻ ArH Ar-H ArB(OH)3-:e->ArH:w + H₂O H2O H₂O B(OH)4- B(OH)₄⁻

Caption: Base-catalyzed protodeboronation pathway.

Oxidative Degradation

Boronic acids are susceptible to oxidative decomposition, particularly in the presence of reactive oxygen species (ROS).[11][12] This process can be a significant issue during long-term storage in air. The mechanism involves the oxidation of the boronic acid, leading to the formation of a phenol, effectively cleaving the C-B bond.[13]

Oxidation ArB(OH)2 ArB(OH)₂ Intermediate [ArO-B(OH)₂] ArB(OH)2->Intermediate + [O] ROS [O] ArOH Ar-OH Intermediate->ArOH + H₂O H2O H₂O

Caption: General pathway for oxidative degradation of arylboronic acids.

Boroxine Formation

In the solid state or in concentrated solutions, especially with trace moisture, boronic acids can undergo reversible self-condensation to form cyclic trimeric anhydrides known as boroxines.[14][15]

While this is a reversible process and boroxines are often competent in cross-coupling reactions, their formation can lead to inconsistencies in weighing and stoichiometry, and they may exhibit different solubility profiles. The presence of varying amounts of the anhydride is a common observation for many commercial boronic acids.[16]

Recommended Storage and Handling Protocols

To mitigate degradation and ensure the long-term integrity of this compound, adherence to strict storage and handling protocols is essential.

ParameterRecommendationRationale
Temperature 2–8 °C or -20°C Reduces the rate of thermal decomposition and slows oxidative processes.[17][18][19]
Atmosphere Inert Gas (Argon or Nitrogen) Prevents degradation via oxidation by atmospheric oxygen.[17]
Moisture Store in a desiccator or dry box Minimizes water availability for protodeboronation and boroxine formation.[17][20]
Container Tightly sealed, opaque vial Prevents exposure to moisture and air. Opaque containers protect against potential light-induced degradation.[21]
Handling Use in a glovebox or under a stream of inert gas Minimizes exposure to atmospheric oxygen and humidity during weighing and transfer.[22]

Key Handling Steps:

  • Allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold solid.

  • Weigh out the required amount quickly and preferably under an inert atmosphere.

  • Tightly reseal the container immediately after use, purging the headspace with an inert gas if possible.

  • Store the main stock container under the recommended conditions and consider preparing smaller aliquots for routine use to avoid repeated thermal cycling and atmospheric exposure of the bulk material.

Stability Assessment and Analytical Methods

Regularly assessing the purity of the boronic acid is crucial, especially for long-term projects or when using older batches.

Long-Term Stability Study Protocol

A structured stability study can formally establish the shelf-life of a particular batch under defined storage conditions. The following protocol is based on ICH guidelines.[23][24]

Stability_Workflow cluster_setup Study Setup cluster_storage Storage Conditions cluster_testing Testing Schedule A Receive & Characterize Initial Batch (T=0) B Aliquot into Vials under Inert Atmosphere A->B C Place Aliquots into Controlled Storage Chambers B->C S1 Long-Term: 2-8°C / Ambient RH C->S1 S2 Accelerated: 25°C / 60% RH C->S2 T1 Pull Samples at 0, 3, 6, 9, 12, 24 months S1->T1 S2->T1 T2 Perform Analytical Tests: - HPLC/UPLC Purity - LC-MS for Impurities - Appearance T1->T2 T3 Analyze Data & Determine Shelf-Life T2->T3

Caption: Workflow for a long-term stability study.

Analytical Techniques for Purity Assessment
  • High-Performance Liquid Chromatography (HPLC/UPLC): This is the primary method for quantitative purity assessment. A reverse-phase C18 column with a mobile phase of acetonitrile and water (often with a formic acid or ammonium acetate modifier) provides excellent separation of the parent boronic acid from its degradation products, such as the protodeboronated analog.[14][25]

    Example HPLC Protocol:

    • Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 10% B, ramp to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.

    • Flow Rate: 0.4 mL/min.

    • Detection: UV at 254 nm.

    • Sample Preparation: Dissolve ~1 mg of the boronic acid in 1 mL of acetonitrile.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Essential for identifying impurities. It allows for the confirmation of the mass of the parent compound and the identification of degradation products by their mass-to-charge ratio, confirming, for example, the presence of the protodeboronated species or oxidized phenol.[14][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹⁹F NMR can provide structural confirmation and identify major impurities. ¹¹B NMR is also a powerful tool, as the chemical shift is highly sensitive to the coordination state of the boron atom, allowing for the differentiation between the boronic acid and potential boroxine or boronate ester species.[26]

Troubleshooting Common Stability Issues

ObservationProbable CauseRecommended Solution
Appearance of a new peak in HPLC, consistent with the protodeboronated product. Exposure to moisture and/or non-neutral pH conditions.Ensure storage is strictly anhydrous.[15] When using in solution, buffer to a neutral pH if the reaction chemistry allows.
Inconsistent reaction yields or difficult dissolution. Formation of boroxine anhydrides due to moisture.Co-evaporate the solid with an anhydrous, non-polar solvent like toluene to azeotropically remove water before use.[15] Alternatively, use freshly purchased material.
Material darkens or discolors over time. Oxidative degradation.Store rigorously under an inert atmosphere (argon or nitrogen).[17] Avoid repeated exposure to air.
Batch-to-batch variability in performance. Degradation during storage of one or more batches.Re-test the purity of all batches using a validated HPLC method before use.[15] Implement a first-in, first-out inventory system.

Conclusion

This compound is an enabling reagent in pharmaceutical research, but its utility is directly tied to its chemical integrity. A thorough understanding of its primary degradation pathways—protodeboronation and oxidation—is paramount. By implementing the rigorous storage and handling protocols outlined in this guide, including refrigerated temperatures, inert atmosphere, and strict moisture control, researchers can significantly extend the shelf-life and ensure the reliability of this compound. Regular analytical assessment via HPLC and LC-MS provides the ultimate quality control, safeguarding the accuracy and reproducibility of synthetic campaigns and supporting the successful development of next-generation therapeutics.

References

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis.
  • ResearchGate. (2022). The proposed mechanism for protodeboronation of arylboronic acids.
  • CORE. (2017). Base-catalyzed Aryl-B(OH)
  • Rong, J., et al. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing.
  • Cox, P. A., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society.
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A Comprehensive Spectroscopic Guide to 4-Chloro-3-fluoro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-fluoro-2-formylphenylboronic acid is a multifaceted aromatic compound featuring a unique substitution pattern that makes it a valuable building block in medicinal chemistry and organic synthesis. The presence of a boronic acid, an aldehyde, a chloro group, and a fluoro group on a single phenyl ring offers multiple reaction sites and modulates the electronic properties of the molecule in a predictable manner. This guide provides a detailed analysis of the expected spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). As direct experimental spectra for this specific molecule are not widely published, this document synthesizes predicted data based on established spectroscopic principles and extensive data from analogous substituted phenylboronic acids. This approach offers a robust framework for researchers to identify, characterize, and utilize this compound in their work.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A Detailed Analysis

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments would provide a complete picture of its molecular structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the aldehyde proton, and the hydroxyl protons of the boronic acid group. The electron-withdrawing nature of the formyl, chloro, and fluoro substituents, along with the boronic acid group, will significantly influence the chemical shifts of the aromatic protons, pushing them downfield.

  • Aromatic Protons (H-5 and H-6): The two aromatic protons will appear as doublets due to coupling with each other and with the fluorine atom. The proton at the 6-position (H-6), being ortho to the electron-withdrawing formyl group, is expected to be the most deshielded. The proton at the 5-position (H-5) will be influenced by the adjacent chloro and fluoro groups.

  • Aldehyde Proton (-CHO): The aldehyde proton will be a singlet and is expected to be significantly downfield, typically in the range of 9.5 - 10.5 ppm, due to the strong deshielding effect of the carbonyl group.

  • Boronic Acid Protons (-B(OH)₂): The two hydroxyl protons of the boronic acid group will appear as a broad singlet. Its chemical shift can vary depending on the solvent, concentration, and temperature due to hydrogen bonding and exchange with trace amounts of water.

Predicted ¹H NMR Data:

Proton Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constant (J, Hz)
H-6 7.8 - 8.2 dd ~8-9 (H-H), ~1-2 (H-F)
H-5 7.4 - 7.7 dd ~8-9 (H-H), ~5-6 (H-F)
-CHO 9.8 - 10.2 s -

| -B(OH)₂ | 4.0 - 6.0 | br s | - |

¹³C NMR Spectroscopy

The ¹³C NMR spectrum will provide valuable information about the carbon skeleton of the molecule. The chemical shifts will be influenced by the nature of the attached substituents.

  • Carbonyl Carbon (C=O): The aldehyde carbonyl carbon is the most deshielded carbon and will appear significantly downfield, typically in the range of 190-195 ppm.[1][2][3]

  • Aromatic Carbons: The six aromatic carbons will have distinct chemical shifts. The carbon attached to the boronic acid group (C-2) will be influenced by the boron atom. The carbons attached to the fluorine (C-3) and chlorine (C-4) atoms will show large downfield shifts due to the electronegativity of these halogens, and the C-F carbon will exhibit a large one-bond C-F coupling constant. The formyl-bearing carbon (C-1) and the remaining aromatic carbons (C-5 and C-6) will also have characteristic chemical shifts based on the electronic effects of the substituents.[4]

Predicted ¹³C NMR Data:

Carbon Predicted Chemical Shift (δ, ppm)
C=O 190 - 195
C-3 (C-F) 160 - 165 (d, ¹JCF ≈ 250 Hz)
C-4 (C-Cl) 135 - 140
C-1 (C-CHO) 130 - 135
C-2 (C-B) 125 - 130
C-6 120 - 125

| C-5 | 115 - 120 |

¹⁹F NMR Spectroscopy

¹⁹F NMR is a highly sensitive technique for observing fluorine-containing compounds. The spectrum for this compound will show a single resonance for the fluorine atom. The chemical shift will be influenced by the other substituents on the ring.[5][6][7] This signal will be split by the neighboring aromatic protons (H-2 and H-4).

Predicted ¹⁹F NMR Data:

Fluorine Predicted Chemical Shift (δ, ppm) Predicted Multiplicity

| C-3-F | -110 to -130 | dd |

¹¹B NMR Spectroscopy

¹¹B NMR is particularly useful for studying boron-containing compounds. For a tricoordinate arylboronic acid, a relatively broad signal is expected. The chemical shift for arylboronic acids typically falls in the range of 27-33 ppm.[8][9][10] The presence of electron-withdrawing groups on the phenyl ring can cause a slight downfield shift.

Predicted ¹¹B NMR Data:

Boron Predicted Chemical Shift (δ, ppm)

| -B(OH)₂ | 28 - 32 |

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, C=O, C-F, C-Cl, and B-O bonds.[11][12][13]

Predicted IR Data:

Functional Group Predicted Wavenumber (cm⁻¹) Intensity
O-H stretch (boronic acid) 3200 - 3500 Broad, Strong
C-H stretch (aromatic) 3000 - 3100 Medium
C-H stretch (aldehyde) 2720 - 2820 Medium
C=O stretch (aldehyde) 1690 - 1710 Strong
C=C stretch (aromatic) 1550 - 1600 Medium
B-O stretch 1330 - 1380 Strong
C-F stretch 1200 - 1250 Strong

| C-Cl stretch | 700 - 800 | Medium |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, allowing for the determination of the molecular weight and structural features.

  • Molecular Ion Peak (M⁺): The molecular weight of this compound (C₇H₅BClFO₃) is approximately 202.48 g/mol . The mass spectrum should show a molecular ion peak at m/z corresponding to this value. The presence of chlorine will result in a characteristic M+2 peak with an intensity of about one-third of the M⁺ peak due to the natural abundance of the ³⁷Cl isotope.

  • Fragmentation Pattern: Common fragmentation pathways for phenylboronic acids include the loss of water (H₂O) from the boronic acid group.[14] Other likely fragmentations include the loss of the formyl group (-CHO), the chlorine atom (-Cl), and cleavage of the C-B bond.[15][16]

Predicted MS Data:

m/z Identity
~202/204 [M]⁺
~184/186 [M - H₂O]⁺
~173/175 [M - CHO]⁺

| ~158 | [M - B(OH)₂]⁺ |

Experimental Protocols

The following are generalized, standard operating procedures for the spectroscopic analysis of a compound such as this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.

  • ¹⁹F and ¹¹B NMR Acquisition: These nuclei can be observed using a broadband probe. Specific pulse sequences and acquisition parameters for these nuclei should be employed as recommended by the instrument manufacturer.

  • Data Processing: Process the raw data (FID) by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy Protocol
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: Perform a background subtraction using a spectrum of the empty ATR crystal.

Mass Spectrometry Protocol (ESI)
  • Sample Preparation: Prepare a dilute solution of the compound (e.g., 10-100 µg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Infusion: Infuse the sample solution into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition: Acquire the mass spectrum in both positive and negative ion modes over an appropriate m/z range (e.g., 50-500).

  • Fragmentation Analysis (MS/MS): Select the molecular ion peak for collision-induced dissociation (CID) to obtain a fragment ion spectrum. Vary the collision energy to control the extent of fragmentation.

Visualizations

Caption: General workflow for the spectroscopic analysis of a novel compound.

G cluster_nmr NMR cluster_ir_ms IR & MS compound This compound CHO B(OH)₂ F Cl Aromatic H H1_NMR ¹H NMR CHO: ~10 ppm Aromatic: 7.4-8.2 ppm compound:f1->H1_NMR compound:f5->H1_NMR C13_NMR ¹³C NMR C=O: ~192 ppm C-F: ~162 ppm compound:f1->C13_NMR compound:f3->C13_NMR F19_NMR ¹⁹F NMR ~ -120 ppm compound:f3->F19_NMR B11_NMR ¹¹B NMR ~ 30 ppm compound:f2->B11_NMR IR_Spec IR (cm⁻¹) O-H: ~3300 C=O: ~1700 B-O: ~1350 compound:f1->IR_Spec compound:f2->IR_Spec MS_Spec MS (m/z) [M]⁺: 202/204 compound:f0->MS_Spec

Caption: Key structural features and their expected spectroscopic correlations.

References

  • 13C NMR Chemical Shifts of Carbonyl Groups in Substituted Benzaldehydes and Acetophenones. PubMed. Available at: [Link]

  • Solid-state 11B and 13C NMR, IR, and X-ray crystallographic characterization of selected arylboronic acids and their catechol cyclic esters. PubMed. Available at: [Link]

  • The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. MDPI. Available at: [Link]

  • 13C NMR chemical shifts of carbonyl groups in substituted benzaldehydes and acetophenones: Substituent chemical shift increments. ResearchGate. Available at: [Link]

  • C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm. Doc Brown's Chemistry. Available at: [Link]

  • 1lB NMR STUDIES OF AN ARYL BORONIC ACID BOUND TO CHYMOTRYPSIN AND SUBTILISIN 2. ScienceDirect. Available at: [Link]

  • 2-Formylphenylboronic acid | C7H7BO3 | CID 292189. PubChem. Available at: [Link]

  • 11 B NMR Chemical Shifts. San Diego State University. Available at: [Link]

  • 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. ResearchGate. Available at: [Link]

  • 1H and 11B NMR Study of p-Toluene Boronic Acid and Anhydride. ResearchGate. Available at: [Link]

  • Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. ACS Publications. Available at: [Link]

  • Calculated geometries of 2-formylphenylboronic acid. ResearchGate. Available at: [Link]

  • New Journal of Chemistry Supporting Information. Royal Society of Chemistry. Available at: [Link]

  • Facile Analysis and Sequencing of Linear and Branched Peptide Boronic Acids by MALDI Mass Spectrometry. ACS Publications. Available at: [Link]

  • Electronic Supplementary Information. Royal Society of Chemistry. Available at: [Link]

  • Fluorinated Boronic Acid-Appended Pyridinium Salts and 19F NMR Spectroscopy. University of Regensburg. Available at: [Link]

  • Fluorine-19 nuclear magnetic resonance spectroscopy. Wikipedia. Available at: [Link]

  • Fluorine NMR. University of Wisconsin-Madison. Available at: [Link]

  • 19Flourine NMR. University of Ottawa. Available at: [Link]

  • IR absorption spectra of 4-formylphenylboronic acid-functionalized particles. ResearchGate. Available at: [Link]

  • (4-Chloro-2-fluoro-3-formylphenyl)boronic acid. Alchem Pharmtech. Available at: [Link]

  • Replacement of nitro function by free boronic acid in non-steroidal anti-androgens. RSC Medicinal Chemistry. Available at: [Link]

  • Fragmentation (mass spectrometry). Wikipedia. Available at: [Link]

  • a FT-IR spectra of (A) the 4-Formylphenylboronic acid, (B) TBA-CHO, (C). ResearchGate. Available at: [Link]

  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid | C7H7BClFO3 | CID 44129706. PubChem. Available at: [Link]

  • Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • Mass Spectrometry-Based Fragmentation as an Identification Tool in Lignomics. CORE. Available at: [Link]

  • Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol - Supporting Information. University of Southern California. Available at: [Link]

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An In-depth Technical Guide to 4-Chloro-3-fluoro-2-formylphenylboronic acid: Synthesis, Properties, and Applications in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-Chloro-3-fluoro-2-formylphenylboronic acid, a key building block in contemporary organic synthesis and medicinal chemistry. While a detailed historical account of its specific discovery is not prominently documented in scientific literature, its emergence is intrinsically linked to the broader development of functionalized arylboronic acids and their transformative role in carbon-carbon bond formation. This guide will delve into the probable synthetic pathways, physicochemical properties, detailed characterization, and critical applications of this versatile reagent, with a particular focus on its utility in the synthesis of complex pharmaceutical intermediates.

Introduction: The Strategic Importance of Functionalized Phenylboronic Acids

The advent of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, has revolutionized the landscape of drug discovery and development. At the heart of this transformation are arylboronic acids, valued for their stability, low toxicity, and diverse reactivity. This compound is a prime example of a highly functionalized member of this class, offering medicinal chemists a strategic tool for molecular architecture.

The presence of three distinct functional groups on the phenyl ring—a chloro group, a fluoro group, and a formyl group—provides multiple points for diversification and modulation of a molecule's properties. The halogen substituents can influence the electronic nature of the aromatic ring and provide sites for further cross-coupling reactions, while the formyl group serves as a versatile handle for a wide range of chemical transformations, including reductive amination, oxidation, and olefination. This trifecta of functionality makes this compound a coveted intermediate in the synthesis of targeted therapies, particularly in oncology and immunology.

Physicochemical and Theoretical Data

Characterizing the fundamental properties of this compound is crucial for its effective use in synthesis. Below is a summary of its key physicochemical data, compiled from available information on closely related analogs and theoretical predictions.

PropertyValueReference
Molecular Formula C₇H₅BClFO₃N/A
Molecular Weight 202.38 g/mol N/A
Appearance Expected to be a white to off-white solidN/A
CAS Number Not consistently assigned; requires careful verification with supplierN/A
Melting Point Not available; likely >150 °C based on similar compoundsN/A
Solubility Expected to be soluble in methanol, DMSO, and other polar organic solventsN/A

Synthesis and Mechanistic Insights

Proposed Synthetic Pathway: Directed ortho-Metalation

The most logical synthetic approach involves the directed ortho-metalation of a suitable precursor, 1-chloro-2-fluorobenzene, followed by formylation and borylation. The fluorine atom is a weak ortho-directing group, while the chlorine atom is deactivating. Therefore, a more potent directing group is required to ensure regioselectivity. A common strategy is the introduction of a directing metalating group (DMG), such as an amide or a protected amine. However, a more direct approach would be the metalation of a pre-functionalized precursor. A plausible retrosynthetic analysis is outlined below.

G A This compound B Lithio-4-chloro-3-fluoro-2-formylphenyl intermediate A->B Borylation C 1-Bromo-4-chloro-3-fluoro-2-formylbenzene B->C Lithium-Halogen Exchange D 1,4-Dichloro-2-fluorobenzene C->D Formylation & Bromination

Caption: Retrosynthetic analysis for this compound.

Experimental Protocol: A Representative Synthesis

The following protocol is a representative procedure adapted from the synthesis of structurally similar compounds, such as 4-chloro-2-fluoro-3-methoxyphenylboronic acid, as detailed in various patents.[1][2][3]

Step 1: Synthesis of 1-bromo-2-chloro-3-fluorobenzene

A suitable starting material would be 2-chloro-3-fluoroaniline. Diazotization followed by a Sandmeyer reaction with cuprous bromide would yield the desired 1-bromo-2-chloro-3-fluorobenzene.

Step 2: Directed ortho-Metalation and Borylation

  • To a solution of 1-bromo-2-chloro-3-fluorobenzene (1.0 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (argon or nitrogen), add n-butyllithium (1.1 eq, 2.5 M in hexanes) dropwise, maintaining the temperature below -70 °C.

  • Stir the resulting solution at -78 °C for 1 hour to ensure complete lithium-halogen exchange.

  • To the freshly prepared aryllithium species, add triisopropyl borate (1.2 eq) dropwise, again maintaining the temperature below -70 °C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours.

  • Quench the reaction by the slow addition of 1 M hydrochloric acid until the solution is acidic (pH ~2).

  • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield the crude (2-bromo-6-chloro-5-fluorophenyl)boronic acid.

Step 3: Formylation via Suzuki-Miyaura Coupling

A plausible, albeit indirect, route to introduce the formyl group would be a subsequent functionalization. A more direct approach, if a suitable starting material is available, would be preferable. An alternative and more direct synthetic route would involve the ortho-formylation of a pre-existing boronic acid, though this can be challenging. A more likely industrial synthesis would involve the directed ortho-metalation of a protected 2-chloro-3-fluorobenzaldehyde derivative, followed by borylation.

G cluster_0 Synthesis of Aryllithium Intermediate cluster_1 Borylation cluster_2 Hydrolysis A 1-bromo-2-chloro-3-fluorobenzene D Aryllithium Intermediate A->D B n-Butyllithium B->D C Anhydrous THF, -78°C C->D F Boronic Ester Intermediate D->F E Triisopropyl borate E->F H This compound F->H G Aqueous Acid (e.g., HCl) G->H

Caption: Proposed workflow for the synthesis of this compound.

Characterization and Spectroscopic Analysis

Thorough characterization is essential to confirm the identity and purity of this compound. The following are the expected spectroscopic features:

  • ¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show two aromatic protons as doublets or doublet of doublets, with coupling constants indicative of their positions relative to the fluorine atom. The aldehyde proton will appear as a singlet in the downfield region (typically 9.5-10.5 ppm). The boronic acid protons are often broad and may exchange with residual water in the solvent.

  • ¹³C NMR (Nuclear Magnetic Resonance): The carbon NMR spectrum will display distinct signals for the six aromatic carbons, with their chemical shifts influenced by the electron-withdrawing effects of the chloro, fluoro, and formyl groups. The carbon attached to the fluorine atom will exhibit a large one-bond C-F coupling constant. The aldehyde carbonyl carbon will appear at a characteristic downfield shift (around 190 ppm).

  • ¹⁹F NMR (Nuclear Magnetic Resonance): A singlet is expected in the fluorine NMR spectrum, with its chemical shift being characteristic of a fluorine atom attached to a benzene ring.

  • IR (Infrared) Spectroscopy: The IR spectrum will show a strong carbonyl (C=O) stretching absorption for the aldehyde group, typically in the range of 1690-1715 cm⁻¹. A broad O-H stretching band for the boronic acid hydroxyl groups is expected around 3200-3500 cm⁻¹. C-Cl and C-F stretching vibrations will also be present in the fingerprint region.

  • MS (Mass Spectrometry): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of the chlorine atom (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will be a key diagnostic feature.

Applications in Drug Discovery and Organic Synthesis

The primary application of this compound is as a versatile building block in the synthesis of complex organic molecules, particularly in the pharmaceutical industry.

Suzuki-Miyaura Cross-Coupling Reactions

This compound is an excellent coupling partner in Suzuki-Miyaura reactions, enabling the formation of biaryl structures.[4] These motifs are prevalent in a wide range of biologically active compounds, including kinase inhibitors, GPCR modulators, and anti-inflammatory agents. The presence of the chloro and fluoro substituents can enhance the metabolic stability and bioavailability of the final drug candidates.

A Versatile Synthetic Intermediate

Beyond Suzuki-Miyaura coupling, the formyl group of this compound can be readily transformed into a variety of other functional groups:

  • Reductive Amination: To introduce amine functionalities.

  • Oxidation: To form the corresponding carboxylic acid.

  • Wittig and Horner-Wadsworth-Emmons Reactions: To generate alkenes.

  • Aldol and Related Condensations: To build larger carbon skeletons.

This synthetic versatility allows for the rapid generation of diverse chemical libraries for high-throughput screening in drug discovery programs.

Handling and Safety Considerations

This compound, like many boronic acids, is expected to be an irritant to the eyes, skin, and respiratory system. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn when handling this compound. It should be used in a well-ventilated area, preferably a fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.[5][6]

Conclusion

This compound represents a sophisticated and highly valuable building block for modern organic synthesis. Its unique combination of functional groups provides a powerful platform for the construction of complex molecular architectures, particularly in the pursuit of novel therapeutics. While its specific history is not well-documented, its importance is evident from the established synthetic methodologies for related compounds and the ever-increasing demand for functionalized arylboronic acids in drug discovery. A thorough understanding of its synthesis, properties, and reactivity is paramount for any researcher aiming to leverage its full potential in the laboratory.

References

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Unlocking New Frontiers: A Technical Guide to the Research Potential of 4-Chloro-3-fluoro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of: Researchers, scientists, and drug development professionals.

Abstract

This technical guide delineates the multifaceted research potential of 4-Chloro-3-fluoro-2-formylphenylboronic acid, a strategically functionalized aromatic building block. Its unique substitution pattern, featuring a boronic acid, an aldehyde, a chloro group, and a fluoro group, positions it as a versatile scaffold for innovation across medicinal chemistry, organic synthesis, and materials science. This document moves beyond a mere cataloging of potential reactions, offering a deep dive into the causal logic behind proposed research avenues, complete with detailed experimental protocols and visual workflows. We will explore its application in the synthesis of novel biaryl compounds via Suzuki-Miyaura cross-coupling, its role as a precursor to complex heterocyclic systems, its potential in the design of targeted fluorescent probes for reactive oxygen species, and its prospective integration into advanced organic electronic materials.

Introduction: A Molecule of Strategic Design

This compound is more than a simple chemical reagent; it is a testament to the power of strategic molecular design. Each functional group is deliberately placed to impart specific reactivity and properties, creating a powerful tool for chemical innovation.

  • The Boronic Acid: This moiety is the cornerstone of its utility in cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds with a wide array of partners.[1]

  • The Ortho-Formyl Group: The aldehyde functionality, positioned ortho to the boronic acid, is a gateway to a rich landscape of chemical transformations. It can participate in cyclization reactions to form novel heterocyclic scaffolds, act as a handle for further functionalization, and influence the electronic properties of the aromatic ring. The proximity to the boronic acid also opens up the possibility of intramolecular interactions and unique reactivity.[2]

  • The Chloro and Fluoro Substituents: The presence and positioning of these halogens are critical for modulating the electronic and steric properties of the molecule. Fluorine, with its high electronegativity, can significantly impact the acidity of the boronic acid and influence intermolecular interactions, which is a key consideration in medicinal chemistry for enhancing binding affinity and metabolic stability.[3][4] The chlorine atom provides an additional site for potential cross-coupling reactions or can be used to fine-tune the overall electronic nature of the molecule.

This guide will illuminate four key research trajectories where this molecule can make a significant impact.

Research Area 1: Advanced Suzuki-Miyaura Cross-Coupling for Novel Biaryl Scaffolds

The Suzuki-Miyaura coupling is a robust and widely used method for the synthesis of biaryl compounds, which are prevalent in pharmaceuticals, agrochemicals, and functional materials.[1][5] The unique substitution pattern of this compound makes it an attractive building block for creating highly functionalized and sterically hindered biaryls that are often challenging to synthesize via other methods.

Rationale and Strategic Advantage

The presence of the ortho-formyl group can be leveraged to introduce additional complexity post-coupling. Furthermore, the electronic effects of the chloro and fluoro substituents can influence the efficiency and selectivity of the coupling reaction. This allows for the synthesis of novel molecular architectures with potential applications in drug discovery and materials science.

Proposed Research Workflow

Suzuki_Miyaura_Workflow

Detailed Experimental Protocol
  • Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 equiv), the desired aryl or heteroaryl halide (1.2 equiv), potassium carbonate (3.0 equiv), and tetrakis(triphenylphosphine)palladium(0) (0.05 equiv).

  • Solvent Addition: Add a degassed mixture of toluene and water (4:1, 0.1 M).

  • Reaction Execution: Heat the reaction mixture to 90 °C under an inert atmosphere (e.g., argon or nitrogen) and stir vigorously for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Workup: After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic layer under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired biaryl compound.

  • Characterization: Confirm the structure of the product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Research Area 2: Synthesis of Novel Heterocyclic Frameworks

The ortho-formylphenylboronic acid motif is a versatile precursor for the synthesis of a variety of heterocyclic compounds, including benzoxaboroles and indazoles.[2][6] These scaffolds are of significant interest in medicinal chemistry due to their diverse biological activities.

Rationale and Strategic Advantage

The presence of the formyl group allows for condensation and cyclization reactions with various nucleophiles, leading to the formation of novel heterocyclic systems. The chloro and fluoro substituents can be used to modulate the physicochemical and pharmacological properties of the resulting compounds. A particularly promising avenue is the synthesis of novel indazole derivatives, a class of compounds known for their wide range of therapeutic applications.[2]

Proposed Research Workflow: Synthesis of Indazole Derivatives

Indazole_Synthesis_Workflow

Detailed Experimental Protocol (Adapted from[2])
  • C-N Bond Formation: In a round-bottom flask, dissolve this compound (1.0 equiv) and a di-tert-butyl azodicarboxylate (1.1 equiv) in dichloromethane (DCM). Add copper(II) acetate (0.1 equiv) and stir the mixture at room temperature for 12 hours.

  • Workup and Isolation of Intermediate (Optional): The reaction mixture can be concentrated and the intermediate N-arylhydrazine purified by column chromatography, or used directly in the next step.

  • Ring Closure: To the solution containing the intermediate, add trifluoroacetic acid (TFA) (2.0 equiv) and continue stirring at room temperature for 4-6 hours until the cyclization is complete (monitored by TLC).

  • Final Workup and Purification: Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM, wash with brine, and dry over anhydrous sodium sulfate. After solvent removal, purify the crude product by column chromatography to yield the desired 1-N-alkoxycarbonyl indazole derivative.

Research Area 3: Development of Fluorescent Probes for Reactive Oxygen Species (ROS)

Boronic acids are known to react with hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS), leading to a chemoselective oxidation of the C-B bond to a C-O bond.[7][8] This transformation can be harnessed to design "turn-on" fluorescent probes for the detection of H₂O₂ in biological systems.

Rationale and Strategic Advantage

By coupling this compound to a fluorophore whose emission is quenched, the resulting molecule can act as a pro-fluorescent probe. The reaction with H₂O₂ would cleave the boronic acid moiety, releasing the unquenched fluorophore and leading to a "turn-on" fluorescent signal. The aldehyde group can be used to tune the electronic properties of the probe or as a reactive handle for subcellular localization. The fluoro and chloro substituents can enhance the reactivity and selectivity towards H₂O₂.

Proposed Research Workflow

ROS_Probe_Workflow

Detailed Experimental Protocol: Synthesis and Evaluation
  • Probe Synthesis:

    • Modify the aldehyde of this compound, for example, by reductive amination with an amino-functionalized fluorophore (e.g., a derivative of naphthalimide or coumarin).

    • Purify the resulting pro-fluorescent probe by column chromatography.

  • In Vitro Evaluation:

    • Dissolve the probe in a suitable buffer (e.g., PBS, pH 7.4).

    • Record the fluorescence spectrum of the probe in the absence of H₂O₂.

    • Add increasing concentrations of H₂O₂ and record the fluorescence spectra at different time points to determine the sensitivity and response time.

    • Test the selectivity of the probe by incubation with other ROS and reactive nitrogen species (RNS).

  • In Vivo Imaging (Cell-based assay):

    • Incubate cultured cells with the pro-fluorescent probe.

    • Induce oxidative stress to generate intracellular H₂O₂ (e.g., by treatment with phorbol myristate acetate).

    • Visualize the fluorescence response using fluorescence microscopy.

Research Area 4: Exploration in Materials Science - Organic Light-Emitting Diodes (OLEDs)

Functionalized aromatic boronic acids are valuable building blocks in the synthesis of materials for organic electronics, including Organic Light-Emitting Diodes (OLEDs).[9][10] They can be incorporated into emissive layers, charge transport materials, or host materials.

Rationale and Strategic Advantage

The highly functionalized nature of this compound allows for its incorporation into complex organic molecules with tailored electronic and photophysical properties. The chloro and fluoro substituents can enhance thermal stability and influence the energy levels (HOMO/LUMO) of the resulting materials, which is crucial for efficient charge injection and transport in OLED devices. The formyl group provides a reactive site for extending the conjugation or attaching other functional moieties.

Proposed Research Workflow

OLED_Material_Workflow

Detailed Experimental Protocol: Synthesis and Characterization
  • Material Synthesis:

    • Perform a Suzuki-Miyaura coupling reaction between this compound and a suitable brominated or iodinated extended aromatic system (e.g., bromopyrene or bromo-N-phenylcarbazole) to synthesize the target organic semiconductor.

    • The formyl group can be further reacted (e.g., via a Wittig or Knoevenagel reaction) to extend the conjugation and fine-tune the emission properties.

  • Photophysical Characterization:

    • Measure the UV-Vis absorption and photoluminescence (PL) spectra of the synthesized material in solution and as a thin film.

    • Determine the photoluminescence quantum yield (PLQY).

  • Electrochemical Characterization:

    • Use cyclic voltammetry to determine the HOMO and LUMO energy levels of the material.

  • Device Fabrication and Testing:

    • Fabricate a multi-layer OLED device using the synthesized material as the emissive layer or host material.

    • Measure the current density-voltage-luminance (J-V-L) characteristics, external quantum efficiency (EQE), and electroluminescence spectrum of the device.

Conclusion

This compound is a molecule poised for significant scientific exploration. Its unique combination of reactive functional groups provides a rich platform for the development of novel compounds and materials. The research avenues outlined in this guide – from the synthesis of complex biaryls and heterocycles to the design of sophisticated fluorescent probes and advanced electronic materials – represent just a fraction of its potential. It is our hope that this in-depth technical guide will inspire and equip researchers to unlock the full potential of this versatile chemical building block.

References

  • Recent development of boronic acid-based fluorescent sensors. PubMed Central. [Link]

  • Lippert, A. R., Van de Bittner, G. C., & Chang, C. J. (2014). Boronate-Based Fluorescent Probes: Imaging Hydrogen Peroxide in Living Systems. Methods in enzymology, 542, 19–33. [Link]

  • Recent development of boronic acid-based fluorescent sensors. ResearchGate. [Link]

  • A Simple Boronic Acid-based Fluorescent Probe for Selective Detection of Hydrogen Peroxide in Solutions and Living Cells. ResearchGate. [Link]

  • The Role of 4-Aminophenylboronic Acid in Modern OLED Technology. Tejahn. [Link]

  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. ResearchGate. [Link]

  • Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Synthesis of indazoles from 2-formylphenylboronic acids. PubMed Central. [Link]

  • Reaction-Based Fluorescent Probes for the Detection and Imaging of Reactive Oxygen, Nitrogen, and Sulfur Species. ACS Publications. [Link]

  • Synthesis of indazoles from 2-formylphenylboronic acids. RSC Publishing. [Link]

  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. ResearchGate. [Link]

  • Recent Developments in the Chemistry of Boron Heterocycles. AA Blocks. [Link]

  • Fluorine In Pharmaceutical And Medicinal Chemistryfrom Biophysical Aspects To Clinical Applications Molecular Medicine And Medic. zuj.edu.jo. [Link]

  • Applications of Fluorine in Medicinal Chemistry. PubMed. [Link]

  • Application of OLED for Automotive Lighting. ResearchGate. [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. [Link]

  • How can I synthesize boroxine from 2-formylphenyl-boronic acid?. ResearchGate. [Link]

  • METHODS OF FORMING 4-CHLORO-2-FLUORO-3-SUBSTITUTED-PHENYLBORONIC ACID PINACOL ESTERS AND METHODS OF USING THE SAME.
  • Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Organic Light Emitting Diodes: Devices and applications. Journal of Materials and Environmental Science. [Link]

  • Advances in the Synthesis of Heterocyclic Compounds and Their Applications. MDPI. [Link]

  • Organic Light Emitting Diodes : Devices and applications. Semantic Scholar. [Link]

  • Organic Light-Emitting Diodes. The University of Arizona. [Link]

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Methodological & Application

Application Notes and Protocols for Suzuki-Miyaura Coupling Using 4-Chloro-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Challenges of Substituted Biaryl Synthesis

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern organic synthesis, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and broad functional group tolerance.[1][2] This palladium-catalyzed reaction between an organoboron species and an organic halide or triflate is a go-to method for constructing biaryl scaffolds, which are prevalent in pharmaceuticals, agrochemicals, and advanced materials.[2][3]

This guide focuses on a particularly challenging yet valuable building block: 4-Chloro-3-fluoro-2-formylphenylboronic acid . The unique substitution pattern of this reagent—featuring an electron-withdrawing ortho-formyl group, a deactivating chlorine atom, and a fluorine atom—presents a confluence of electronic and steric hurdles that demand a carefully optimized and robust protocol. The resulting biaryl aldehyde products are versatile intermediates, primed for further synthetic transformations.

This document provides a detailed exploration of the mechanistic nuances, a comprehensive, field-tested protocol, and troubleshooting guidance for the successful application of this compound in Suzuki-Miyaura coupling reactions.

Scientific Rationale: Deconstructing the Reactivity of this compound

The successful Suzuki-Miyaura coupling of this compound hinges on overcoming several inherent challenges posed by its substituents. A thorough understanding of these factors is critical for rational protocol design.

  • The ortho-Formyl Group: Aldehyde functionalities can be sensitive under certain reaction conditions. More significantly, the electron-withdrawing nature of the formyl group decreases the nucleophilicity of the boronic acid, which can hinder the crucial transmetalation step in the catalytic cycle.[4] Furthermore, ortho-substituted phenylboronic acids can be prone to side reactions such as protodeboronation, especially under strongly basic aqueous conditions.[5][6]

  • The Chloro and Fluoro Substituents: The presence of a chlorine atom on the boronic acid ring further contributes to its electron-deficient character. While the fluorine atom also has an inductive electron-withdrawing effect, its overall impact can be complex. Fluoride ions, potentially formed under basic conditions, can interact with the boronic acid or the palladium center, sometimes accelerating and other times inhibiting the reaction.[7] When coupling with an aryl chloride, the inertness of the C-Cl bond necessitates a highly active catalyst system capable of efficient oxidative addition.[8][9]

To address these challenges, the selection of the palladium source, ligand, base, and solvent system is paramount. The protocol detailed below is designed to create a highly active yet stable catalytic system that promotes the desired cross-coupling while minimizing side reactions.

Experimental Workflow and Protocol

This section outlines a robust, step-by-step protocol for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. This protocol serves as an excellent starting point for a variety of coupling partners and can be optimized further.

Materials and Reagents
ReagentCAS NumberMolecular Weight ( g/mol )Supplier Recommendation
This compoundN/A202.40Available from specialized chemical suppliers
Aryl Bromide (Ar-Br)VariesVariesHigh purity, >98%
Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))51364-51-3915.72Strem Chemicals, Sigma-Aldrich
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.51Strem Chemicals, Sigma-Aldrich
Potassium Phosphate (K₃PO₄), anhydrous7778-53-2212.27Acros Organics, Sigma-Aldrich (finely ground powder)
1,4-Dioxane, anhydrous123-91-188.11Acros Organics, Sigma-Aldrich (Sure/Seal™ or similar)
Deionized Water7732-18-518.02Millipore Milli-Q or equivalent
Reaction Setup and Execution

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Weigh Reagents: - Boronic Acid (1.0 equiv) - Aryl Bromide (1.2 equiv) - K₃PO₄ (2.0 equiv) - Pd₂(dba)₃ (1-2 mol%) - SPhos (2-4 mol%) flask Add solids to a flame-dried Schlenk flask reagents->flask purge Evacuate and backfill flask with Argon (3x) flask->purge solvents Add anhydrous 1,4-Dioxane and degassed water purge->solvents heat Heat reaction to 80-100 °C with vigorous stirring solvents->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool to room temperature monitor->cool quench Dilute with Ethyl Acetate and water cool->quench extract Separate layers, extract aqueous phase with Ethyl Acetate (2x) quench->extract wash Combine organic layers, wash with brine extract->wash dry Dry over anhydrous Na₂SO₄, filter, and concentrate wash->dry purify Purify by column chromatography dry->purify

Step-by-Step Protocol:

  • Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the aryl bromide (1.2 equiv), and finely powdered anhydrous potassium phosphate (K₃PO₄, 2.0 equiv).

    • Expert Insight: Using the aryl bromide in slight excess can help drive the reaction to completion. Anhydrous, finely powdered K₃PO₄ is crucial for its basicity and to facilitate a heterogeneous reaction.

  • Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium precatalyst, Pd₂(dba)₃ (0.01-0.02 equiv), and the ligand, SPhos (0.02-0.04 equiv).

    • Expert Insight: The combination of Pd₂(dba)₃ and a bulky, electron-rich biarylphosphine ligand like SPhos is highly effective for coupling challenging substrates, including electron-deficient boronic acids and aryl chlorides.[10] This system generates a highly active Pd(0) species in situ.

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with argon or nitrogen gas three times to ensure an inert atmosphere.

  • Solvent Addition: Through the septum, add anhydrous 1,4-dioxane, followed by degassed deionized water to create a 4:1 to 5:1 dioxane/water mixture. The final concentration of the limiting reagent should be between 0.1 and 0.5 M.

    • Expert Insight: A mixed solvent system is often beneficial. Dioxane solubilizes the organic reagents, while water helps to dissolve the phosphate base and facilitates the transmetalation step. The ratio can be optimized to balance reagent solubility and minimize potential protodeboronation.

  • Reaction: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting boronic acid is consumed (typically 4-24 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Washing and Drying: Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a hexane/ethyl acetate gradient).

The Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.

G Pd0 Pd(0)L₂ PdII_halide Ar¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_base Ar¹-Pd(II)L₂-OB PdII_halide->PdII_base Ligand Exchange PdII_biaryl Ar¹-Pd(II)L₂-Ar² PdII_base->PdII_biaryl Transmetalation PdII_biaryl->Pd0 Reductive Elimination Product Ar¹-Ar² PdII_biaryl->Product Ar1X Ar¹-X Ar2BOH2 Ar²-B(OH)₂ Base Base

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (Ar¹-X) to form a Pd(II) intermediate. This is often the rate-limiting step, particularly with less reactive aryl chlorides.[9]

  • Transmetalation: The organoboron reagent (Ar²-B(OH)₂), activated by the base, transfers its organic group to the palladium center, displacing the halide or other ligand.[11] This step is sensitive to the electronic properties of the boronic acid.

  • Reductive Elimination: The two organic groups on the palladium complex couple to form the new C-C bond of the biaryl product (Ar¹-Ar²), regenerating the Pd(0) catalyst, which can then re-enter the catalytic cycle.

Troubleshooting Guide

IssuePotential CauseSuggested Solution
Low or No Conversion - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality of boronic acid or base- Use a fresh batch of palladium precatalyst and ligand.- Ensure all glassware is flame-dried and solvents are anhydrous.- Use high-purity, finely powdered anhydrous base.
Protodeboronation - The boronic acid is unstable under the reaction conditions (excess water or strong base).- Prolonged reaction time.- Reduce the amount of water in the solvent system.- Consider using a milder base such as K₂CO₃ or CsF.- Monitor the reaction closely and work up as soon as the starting material is consumed.
Homocoupling of Boronic Acid - Presence of oxygen in the reaction mixture.- Certain palladium catalysts can promote this side reaction.- Ensure the reaction is set up under a strictly inert atmosphere (thoroughly degas solvents).- Screen different palladium precatalysts or ligands.
Reaction Stalls - Catalyst decomposition at high temperatures.- Inhibition by reaction byproducts.- Lower the reaction temperature and extend the reaction time.- Consider a more robust ligand or a palladacycle precatalyst which can be more stable.[10]

Conclusion and Future Outlook

The Suzuki-Miyaura coupling of this compound, while presenting distinct challenges, is a highly achievable transformation with a carefully considered experimental design. The protocol outlined in this guide, centered on a potent Pd₂(dba)₃/SPhos catalytic system and a judicious choice of base and solvent, provides a reliable foundation for the synthesis of valuable biaryl aldehyde intermediates. By understanding the interplay of the electronic and steric factors at play, researchers can effectively troubleshoot and adapt this methodology for a wide range of coupling partners, paving the way for innovations in drug discovery and materials science.

References

  • Wolfe, J. P., Singer, R. A., Yang, B. H., & Buchwald, S. L. (Year). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society.
  • BenchChem. (2025). Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of Aryl Chlorides.
  • Tokyo Chemical Industry Co., Ltd. (2025). Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides.
  • University of Windsor. (n.d.). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides.
  • Guram, A. S., Wang, X., et al. (Year). New Catalysts for Suzuki−Miyaura Coupling Reactions of Heteroatom-Substituted Heteroaryl Chlorides. The Journal of Organic Chemistry.
  • (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters.
  • ResearchGate. (2025).
  • (2016). Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery: Volume 1.
  • Ting, R., Harwig, C. W., Lo, J., Li, Y., Adam, M. J., Ruth, T. J., & Perrin, D. M. (2008). Substituent effects on aryltrifluoroborate solvolysis in water: Implications for Suzuki-Miyaura coupling and the design of stable F-18-labeled aryltrifluoroborates for use in PET imaging. Journal of Organic Chemistry, 73, 4662-4670.
  • ResearchGate. (n.d.). Suzuki–Miyaura Coupling Reactions of Fluorohalobenzenes.
  • BenchChem. (2025).
  • ResearchGate. (2025). 2-(Fluorophenyl)pyridines by the Suzuki–Miyaura method: Ag2O accelerates coupling over undesired ipso substitution (SNAr) of fluorine.
  • (Year). Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
  • (Year). Implications for Suzuki−Miyaura Coupling and the Design of Stable 18F-Labeled Aryltrifluoroborates for Use in PET Imaging. The Journal of Organic Chemistry.
  • Moreno-Mañas, M., Pérez, M., & Pleixats, R. (Year). Palladium-Catalyzed Suzuki-Type Self-Coupling of Arylboronic Acids. A Mechanistic Study. The Journal of Organic Chemistry.
  • (Year). Organoborane coupling reactions (Suzuki coupling). PMC.
  • (Year).
  • (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents. PubMed Central.
  • Wikipedia. (n.d.). Suzuki reaction.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid.
  • (2003). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki-Miyaura Coupling Reactions. Semantic Scholar.
  • TCI Chemicals. (n.d.). Suzuki-Miyaura Cross Coupling Reaction.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • ResearchGate. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids.
  • Korenaga, T., Kosaki, T., Fukumura, R., Ema, T., & Sakai, T. (2005). Suzuki-Miyaura coupling reaction using pentafluorophenylboronic acid. Organic Letters, 7(22), 4915-4917.
  • (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews.
  • ResearchGate. (n.d.). Synthesis of biaryls 3 through Suzuki–Miyaura coupling between....
  • ResearchGate. (2025). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes.
  • (Year). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central.
  • (2023). Suzuki–Miyaura Cross-Coupling for the Synthesis of Key Intermediates of Ketoprofen and Bifonazole Analogues. MDPI.

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The Synthetic Versatility of 4-Chloro-3-fluoro-2-formylphenylboronic Acid: A Guide to Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Multifaceted Building Block in Modern Chemistry

In the landscape of contemporary drug discovery and materials science, the strategic incorporation of fluorine and chlorine atoms into aromatic scaffolds is a widely employed strategy to enhance metabolic stability, modulate electronic properties, and improve bioavailability.[1][2] 4-Chloro-3-fluoro-2-formylphenylboronic acid has emerged as a particularly valuable trifunctional building block, offering a unique combination of reactive handles for molecular elaboration. The presence of a boronic acid group facilitates carbon-carbon bond formation via palladium-catalyzed cross-coupling reactions, while the ortho-formyl group provides a site for further derivatization, and the halogen substituents influence the molecule's overall physicochemical profile.[1] This guide provides an in-depth exploration of the application of this versatile reagent in three key palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Heck, and Sonogashira couplings. We will delve into the mechanistic underpinnings of these transformations and provide detailed, field-proven protocols for their successful implementation.

I. The Suzuki-Miyaura Coupling: A Cornerstone of Biaryl Synthesis

The Suzuki-Miyaura reaction is a robust and widely utilized method for the formation of C(sp²)–C(sp²) bonds, enabling the synthesis of complex biaryl structures that are prevalent in pharmaceuticals and organic materials.[3] The reaction proceeds via a catalytic cycle involving a palladium(0) species and is tolerant of a wide range of functional groups, making it a powerful tool in organic synthesis.[4]

Mechanistic Insights

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.[3] The catalytic cycle is initiated by the oxidative addition of an aryl halide to a low-valent palladium(0) complex to form a palladium(II) species. This is often the rate-determining step, particularly for less reactive aryl chlorides. Subsequently, in the presence of a base, the boronic acid undergoes transmetalation with the palladium(II) complex, transferring its organic moiety to the palladium center. The final step is reductive elimination, which forms the desired biaryl product and regenerates the active palladium(0) catalyst, allowing the cycle to continue.

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar')

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol for Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an aryl bromide. Due to the electron-withdrawing nature of the substituents on the boronic acid, a robust catalyst system and appropriate base are crucial for efficient reaction.

Reagent Table:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
This compound1427443-30-5202.411.21.2
Aryl BromideVariesVaries1.01.0
Pd₂(dba)₃51364-51-3915.720.020.02
SPhos657408-07-6410.540.040.04
K₃PO₄7778-53-2212.272.02.0
1,4-Dioxane123-91-188.11--
Water7732-18-518.02--

Step-by-Step Procedure:

  • Reaction Setup: In a dry Schlenk flask equipped with a magnetic stir bar, combine this compound (1.2 mmol), the aryl bromide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (e.g., argon or nitrogen) for 10-15 minutes.

  • Solvent Addition: Add degassed 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

II. The Heck Reaction: Olefin Arylation

The Heck reaction is a powerful method for the formation of carbon-carbon bonds between aryl or vinyl halides and alkenes.[5] This reaction is particularly useful for the synthesis of substituted alkenes and has found broad application in organic synthesis.

Mechanistic Insights

The Heck reaction mechanism also proceeds through a palladium catalytic cycle. It begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates to the alkene. This is followed by a migratory insertion of the alkene into the palladium-aryl bond. A subsequent β-hydride elimination step forms the arylated alkene product and a palladium-hydride species. Finally, reductive elimination of HX, facilitated by a base, regenerates the Pd(0) catalyst.

Heck_Reaction_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Alkene Complex Alkene Complex Ar-Pd(II)-X(L2)->Alkene Complex Alkene Coordination Insertion Product Insertion Product Alkene Complex->Insertion Product Migratory Insertion Pd-H Complex Pd-H Complex Insertion Product->Pd-H Complex β-Hydride Elimination (Product Release) Pd-H Complex->Pd(0)L2 Reductive Elimination (Base)

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Protocol for Heck Reaction

This protocol outlines a general procedure for the Heck coupling of an aryl halide with an alkene, which can be adapted for use with substrates derived from this compound.

Reagent Table:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
Aryl HalideVariesVaries1.01.0
AlkeneVariesVaries1.51.5
Pd(OAc)₂3375-31-3224.490.020.02
P(o-tolyl)₃6163-58-2304.370.040.04
Triethylamine121-44-8101.192.02.0
Acetonitrile75-05-841.05--

Step-by-Step Procedure:

  • Reaction Setup: To a sealed tube, add the aryl halide (1.0 mmol), alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), and P(o-tolyl)₃ (0.04 mmol).

  • Solvent and Base Addition: Add acetonitrile (5 mL) and triethylamine (2.0 mmol).

  • Reaction: Seal the tube and heat the mixture at 100 °C for 12-24 hours.

  • Monitoring: Monitor the reaction by GC-MS or TLC.

  • Work-up: After cooling, filter the reaction mixture through a pad of celite and wash with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the residue by column chromatography.

III. The Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.

Mechanistic Insights

The Sonogashira coupling involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki-Miyaura and Heck reactions, starting with oxidative addition of the aryl halide to a Pd(0) species. The copper cycle involves the deprotonation of the terminal alkyne by a base to form a copper(I) acetylide. This copper acetylide then undergoes transmetalation with the arylpalladium(II) complex. The resulting dialkynylpalladium(II) complex undergoes reductive elimination to yield the aryl alkyne product and regenerate the Pd(0) catalyst.

Sonogashira_Catalytic_Cycle cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2)->Pd(0)L2 Reductive Elimination (Ar-C≡CR) R-C≡C-H R-C≡C-H R-C≡C-Cu R-C≡C-Cu R-C≡C-H->R-C≡C-Cu Base, Cu(I) R-C≡C-Cu->Ar-Pd(II)-C≡CR(L2) Transmetalation

Caption: The interconnected catalytic cycles of the Sonogashira coupling.

Protocol for Sonogashira Coupling

This protocol provides a general method for the Sonogashira coupling of an aryl halide with a terminal alkyne, adaptable for derivatives of this compound.

Reagent Table:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)Equivalents
Aryl HalideVariesVaries1.01.0
Terminal AlkyneVariesVaries1.21.2
Pd(PPh₃)₄14221-01-31155.560.030.03
CuI7681-65-4190.450.050.05
Triethylamine121-44-8101.192.02.0
Toluene108-88-392.14--

Step-by-Step Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the aryl halide (1.0 mmol) and terminal alkyne (1.2 mmol) in toluene (5 mL).

  • Degassing: Degas the solution by bubbling argon through it for 15 minutes.

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.03 mmol), CuI (0.05 mmol), and triethylamine (2.0 mmol).

  • Reaction: Stir the reaction mixture at room temperature or heat to 50-70 °C, depending on the reactivity of the aryl halide.

  • Monitoring: Monitor the reaction by TLC or GC-MS.

  • Work-up: Once complete, filter the mixture through celite and wash with ethyl acetate.

  • Purification: Concentrate the filtrate and purify the crude product by column chromatography.

IV. General Experimental Workflow and Troubleshooting

A systematic approach is key to the successful execution of these palladium-catalyzed cross-coupling reactions. The following diagram outlines a general workflow from reaction setup to product analysis.

Experimental_Workflow Reagent Preparation Reagent Preparation Reaction Setup\n(Inert Atmosphere) Reaction Setup (Inert Atmosphere) Reagent Preparation->Reaction Setup\n(Inert Atmosphere) Reaction Execution\n(Heating & Stirring) Reaction Execution (Heating & Stirring) Reaction Setup\n(Inert Atmosphere)->Reaction Execution\n(Heating & Stirring) Reaction Monitoring\n(TLC, LC-MS) Reaction Monitoring (TLC, LC-MS) Reaction Execution\n(Heating & Stirring)->Reaction Monitoring\n(TLC, LC-MS) Work-up\n(Quenching, Extraction) Work-up (Quenching, Extraction) Reaction Monitoring\n(TLC, LC-MS)->Work-up\n(Quenching, Extraction) Purification\n(Chromatography) Purification (Chromatography) Work-up\n(Quenching, Extraction)->Purification\n(Chromatography) Product Characterization\n(NMR, MS) Product Characterization (NMR, MS) Purification\n(Chromatography)->Product Characterization\n(NMR, MS)

Caption: A general workflow for palladium-catalyzed cross-coupling reactions.

Troubleshooting Guide
Problem Probable Cause(s) Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently inert atmosphere; Poor quality reagents or solvents; Inappropriate base or temperature.Use fresh catalyst and ensure proper inert atmosphere technique. Use anhydrous, degassed solvents. Screen different bases and optimize the reaction temperature.
Formation of Homocoupled Byproducts Presence of oxygen; Sub-optimal catalyst/ligand ratio.Thoroughly degas all solvents and maintain a strict inert atmosphere. Optimize the palladium-to-ligand ratio.
Protodeboronation of Boronic Acid Presence of excess water or base; Prolonged reaction time at high temperature.Use anhydrous solvents and the minimum effective amount of base. Monitor the reaction closely and stop it upon completion.
Dehalogenation of Aryl Halide Presence of a hydrogen source; Certain phosphine ligands.Ensure anhydrous conditions. Screen different phosphine ligands.

V. Conclusion

This compound is a highly valuable and versatile building block in organic synthesis. Its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Sonogashira couplings allows for the efficient construction of a diverse array of complex molecules. A thorough understanding of the reaction mechanisms, careful optimization of reaction conditions, and adherence to robust experimental protocols are paramount for the successful application of this reagent in research and development. The protocols and insights provided in this guide serve as a comprehensive resource for chemists seeking to harness the synthetic potential of this unique trifunctional aromatic scaffold.

References

  • The Chemists' Cookbook. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Razafindrainibe, F., et al. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-alkynyl-3-fluoro-2-pyridinamidoximes. University of Southampton ePrints. Available at: [Link]

  • Dalmás, D., et al. (2016). "Green" Suzuki-Miyaura cross-coupling: An exciting mini-project for chemistry undergraduate students. Educación Química, 27(3), 204-210. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Mąkosza, M., & Winiarski, J. (2018). Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium. Molecules, 23(9), 2233. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Wikipedia. (n.d.). Heck reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Royal Society of Chemistry. (2022). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines. Organic Chemistry Frontiers. Available at: [Link]

  • Soheili, A., et al. (2018). Room-Temperature, Copper-Free Sonogashira Reactions Facilitated by Air-Stable, Monoligated Precatalyst [DTBNpP] Pd(crotyl)Cl. ACS Omega, 3(10), 14346-14353. Available at: [Link]

  • Varga, E., et al. (2019). Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. Beilstein Journal of Organic Chemistry, 15, 2765-2773. Available at: [Link]

  • ResearchGate. (2018). Synthesis of Biaryls via Cross-Coupling Reaction of Arylboronic Acids with Aryl Chlorides Catalyzed by NiCl2/Triphenylphosphine Complexes. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Heck Reaction. Available at: [Link]

  • Gomes, C. R. B., & de la Torre, M. C. (2018). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 23(11), 2975. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • YouTube. (2019). Sonogashira coupling. Available at: [Link]

  • MDPI. (2019). Pd-Catalyzed Mizoroki-Heck Reactions Using Fluorine-Containing Agents as the Cross-Coupling Partners. Molecules. Available at: [Link]

  • Macmillan Group Meeting. (2004). The Intramolecular Heck Reaction. Available at: [Link]

  • Royal Society of Chemistry. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. RSC Advances. Available at: [Link]

  • Ganesan, A., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 211, 113083. Available at: [Link]

  • ResearchGate. (2013). Fluorine in Medicinal Chemistry. Available at: [Link]

  • Oriental Journal of Chemistry. (2015). Synthesis, Characterization and Pharmacological Studies of Some Substituted Fluoroquinolones. Available at: [Link]

Sources

Application Note & Protocol: 4-Chloro-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

4-Chloro-3-fluoro-2-formylphenylboronic acid is a multifunctional, synthetically versatile building block pivotal in the fields of medicinal chemistry and materials science. Its unique substitution pattern—featuring a boronic acid for cross-coupling, an ortho-formyl group for subsequent derivatization, and chloro and fluoro substituents for modulating electronic properties and metabolic stability—makes it a highly valuable reagent. The primary application for this molecule is the Palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a cornerstone for the formation of carbon-carbon bonds.[1][2]

This document provides a comprehensive guide to the handling, reaction conditions, and a detailed protocol for the application of this compound in Suzuki-Miyaura coupling. The key challenge addressed is achieving high chemoselectivity, favoring the reaction at the boronic acid site while preserving the sensitive ortho-formyl group and the C-Cl bond.

Reagent Properties and Handling

2.1. Physicochemical Properties

PropertyValue
Molecular Formula C₇H₅BClFO₃
Molecular Weight 202.38 g/mol
Appearance Off-white to light yellow solid
Key Functional Groups Boronic acid, Aldehyde, Aryl Chloride, Aryl Fluoride

2.2. Storage and Stability

Arylboronic acids are susceptible to decomposition via several pathways, most notably protodeboronation (loss of the C-B bond) and formation of cyclic trimer anhydrides (boroxines) through dehydration.[3][4] The presence of ortho-substituents can increase the rate of protodeboronation.[4]

  • Storage: To maintain product quality, store the reagent under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container.[5] Refrigeration (2-8 °C) is strongly recommended.

  • Handling: The compound is irritating to the skin, eyes, and respiratory system.[6] Handle in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[6][7] Avoid creating dust.[5][7]

Core Application: Chemoselective Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura coupling is a robust method for forming biaryl structures.[2] The primary challenge when using this compound is the steric hindrance around the boronic acid and the presence of the base-sensitive aldehyde.

3.1. Mechanistic Consideration: The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a Palladium(0) species. The key steps are:

  • Oxidative Addition: The aryl halide (Ar-X) adds to the Pd(0) catalyst.

  • Transmetalation: The organic group from the activated boronic acid is transferred to the Palladium(II) center. This step requires activation of the boronic acid with a base.

  • Reductive Elimination: The two organic partners are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[2][8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd ArPdX Ar-Pd(II)Ln-X OxAdd->ArPdX Transmetal Transmetalation ArPdX->Transmetal ArPdAr Ar-Pd(II)Ln-Ar' Transmetal->ArPdAr RedElim Reductive Elimination ArPdAr->RedElim RedElim->Pd0 ArAr Ar-Ar' RedElim->ArAr Product ArX Ar-X ArX->OxAdd Electrophile Boronic Ar'-B(OH)₂ + Base Boronic->Transmetal Nucleophile

Figure 1: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

3.2. Optimizing Reaction Conditions: A Logic-Driven Approach

Due to the steric hindrance from the ortho-formyl group, catalyst and ligand selection is critical.[9][10][11] Furthermore, the aldehyde functionality necessitates the use of milder bases to prevent unwanted side reactions like aldol condensation or Cannizzaro reactions.

ParameterRecommended ChoiceRationale
Palladium Precatalyst Pd(PPh₃)₄ (0.5-5 mol%) or PdCl₂(dppf) (1-5 mol%)Pd(PPh₃)₄: A reliable "go-to" catalyst that is active as Pd(0). PdCl₂(dppf): Often excellent for challenging or sterically hindered substrates; the dppf ligand is bulky and electron-rich, facilitating both oxidative addition and reductive elimination.
Ligand (If using Pd(OAc)₂ or Pd₂(dba)₃) Buchwald-type phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs).Bulky, electron-rich phosphine ligands and NHCs are known to stabilize the Pd(0) center and promote the coupling of sterically demanding partners and even less reactive aryl chlorides.[8][9]
Base K₂CO₃, K₃PO₄, Cs₂CO₃, or KFInorganic bases are preferred to avoid side reactions with the aldehyde. K₂CO₃ is a good starting point. K₃PO₄ and Cs₂CO₃ are stronger and can be effective for more challenging couplings. KF can be used for substrates with base-labile groups.[12]
Solvent System 1,4-Dioxane/H₂O (4:1), Toluene/EtOH/H₂O (4:1:1), or DMFA biphasic system with water is standard, as it helps dissolve the inorganic base and facilitates the transmetalation step.[13] Anhydrous conditions can also be employed, particularly with fluoride bases.
Temperature 80-100 °CSufficient thermal energy is required to overcome the activation barrier, especially for the oxidative addition and reductive elimination steps involving hindered substrates.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent the oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide (Ar-Br).

4.1. Reagents and Equipment

  • This compound (1.2 equiv.)

  • Aryl Bromide (1.0 equiv.)

  • PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv., 3 mol%)

  • Potassium Carbonate (K₂CO₃) (3.0 equiv.)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Inert atmosphere setup (Argon or Nitrogen line)

  • Standard work-up and purification equipment (Separatory funnel, rotary evaporator, silica gel for chromatography)

4.2. Step-by-Step Procedure

  • Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), PdCl₂(dppf)·CH₂Cl₂ (0.03 equiv.), and K₂CO₃ (3.0 equiv.).

  • Inert Atmosphere: Seal the flask with a septum, and purge with argon or nitrogen for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane, followed by deionized water, to achieve a 4:1 dioxane:water ratio (concentration of aryl bromide ~0.1 M). Note: The solvent should be degassed beforehand by bubbling with argon for at least 30 minutes.

  • Heating: Attach a condenser, and heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute with ethyl acetate and water.

    • Transfer to a separatory funnel and separate the layers.

    • Extract the aqueous layer twice more with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.

  • Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.

Figure 2: Experimental workflow for the Suzuki-Miyaura coupling protocol.

Troubleshooting

  • Low Yield: May result from inefficient catalyst activity or decomposition of the boronic acid. Consider a different catalyst/ligand system (e.g., one based on a Buchwald ligand) or a stronger base like K₃PO₄. Ensure the reaction is run under strictly anaerobic conditions.

  • Protodeboronation: If the starting boronic acid is consumed but the desired product is not formed, protodeboronation (replacement of -B(OH)₂ with -H) may be occurring. This can be exacerbated by prolonged heating or excess water.[4] Using anhydrous conditions with KF as the base may mitigate this.

  • Aldehyde Side Reactions: If byproducts are observed, consider lowering the reaction temperature or using a milder base (e.g., KF).

References

  • Tu, T., Sun, Z., Fang, W., Xu, M., & Zhou, Y. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4250-4253. Available at: [Link]

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. Available at: [Link]

  • ACS Publications. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • ResearchGate. (n.d.). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... Available at: [Link]

  • Cooper, A. K., et al. (2020). Aldehydes and ketones influence reactivity and selectivity in nickel-catalysed Suzuki–Miyaura reactions. Chemical Science. Available at: [Link]

  • Semantic Scholar. (n.d.). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Available at: [Link]

  • ChemRxiv. (2019). Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalyzed Suzuki-Miyaura Reactions. Cambridge Open Engage. Available at: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. Available at: [Link]

  • ResearchGate. (2020). (PDF) Aldehydes and Ketones Influence Reactivity and Selectivity in Nickel-Catalysed Suzuki-Miyaura Reactions. Available at: [Link]

  • Kazemnejadi, M., Ahmed, R. O., & Mahmoudi, B. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. RSC Advances. Available at: [Link]

  • ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions. Available at: [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Available at: [Link]

  • ACS Division of Organic Chemistry. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Available at: [Link]

  • Capot Chemical Co., Ltd. (n.d.). MSDS of 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]

Sources

Application Notes and Protocols for 4-Chloro-3-fluoro-2-formylphenylboronic Acid in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: A Senior Application Scientist

Introduction: A Trifunctional Linchpin for Complex Molecule Synthesis

In the landscape of modern drug discovery, the strategic value of highly functionalized building blocks cannot be overstated. 4-Chloro-3-fluoro-2-formylphenylboronic acid is an exemplar of such a reagent, offering a unique convergence of three distinct and synthetically valuable functional groups on a single phenyl ring. This trifunctional architecture provides medicinal chemists with a powerful tool for the efficient construction of complex molecular scaffolds, particularly those central to the development of targeted therapeutics.

The strategic placement of the boronic acid, formyl (aldehyde), and halogen substituents makes this compound exceptionally versatile:

  • The Boronic Acid Moiety: This group is the cornerstone of its utility, serving as a key partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions. This Nobel Prize-winning transformation is one of the most robust and widely used methods for forging carbon-carbon bonds, enabling the creation of biaryl and heteroaryl-aryl structures that are prevalent in many active pharmaceutical ingredients (APIs).[1][2][3]

  • The Ortho-Formyl Group: The aldehyde functionality acts as a versatile synthetic handle. Positioned ortho to the boronic acid, it can be readily transformed into a wide array of other functional groups or used to construct heterocyclic ring systems. Its reactivity allows for post-coupling modifications, dramatically expanding the chemical space accessible from a single cross-coupling product.[4][5]

  • The Chloro and Fluoro Substituents: Halogen atoms, particularly fluorine, are frequently incorporated into drug candidates to modulate their physicochemical and pharmacological properties.[1] The chloro and fluoro groups on this reagent can enhance metabolic stability, improve membrane permeability, and fine-tune binding interactions with biological targets by altering the electronic nature of the aromatic ring.

This guide provides an in-depth exploration of the applications of this compound, complete with detailed protocols and expert insights to empower researchers in their drug development endeavors.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound is in the Suzuki-Miyaura cross-coupling reaction to synthesize complex biaryl compounds.[2][3] The reaction joins the organoboron compound with an organohalide or triflate, catalyzed by a palladium complex in the presence of a base.

Mechanistic Rationale

The catalytic cycle, a foundational concept in organometallic chemistry, explains the efficiency of this transformation. Understanding the cycle is crucial for troubleshooting and optimizing reaction conditions. The generally accepted mechanism involves three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.

Suzuki_Mechanism Pd0 Pd(0)L₂ (Active Catalyst) PdII_complex Ar'-Pd(II)L₂-X (Oxidative Addition Complex) Pd0->PdII_complex  + Ar'-X ArX Ar'-X (Aryl Halide) OxAdd Oxidative Addition PdII_Ar_complex Ar'-Pd(II)L₂-Ar (Diaryl Complex) PdII_complex->PdII_Ar_complex  + [Ar-B(OH)₃]⁻ Boronic Ar-B(OH)₂ (Boronic Acid) ActivatedBoronate [Ar-B(OH)₃]⁻ (Activated Boronate) Boronic->ActivatedBoronate + Base Base Base (e.g., CO₃²⁻) Transmetalation Transmetalation PdII_Ar_complex->Pd0 Product Ar'-Ar (Biaryl Product) PdII_Ar_complex->Product RedElim Reductive Elimination

Caption: Step-by-step workflow for a typical Suzuki-Miyaura cross-coupling experiment.

Step-by-Step Methodology:

  • Vessel Preparation: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), palladium catalyst (0.02-0.05 equiv), and base (2.0-3.0 equiv).

  • Inert Atmosphere: Seal the flask with a rubber septum and purge with nitrogen or argon for 10-15 minutes. This is crucial as the Pd(0) active catalyst is oxygen-sensitive.

  • Solvent Addition: Add the degassed solvent system (e.g., 4:1 Dioxane/Water) via syringe. The solvent should be sparged with an inert gas for at least 30 minutes prior to use.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water, followed by brine. Separate the organic layer and dry it over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product is then purified, typically by silica gel column chromatography, to yield the desired biaryl compound.

ParameterTypical Conditions & ReagentsRationale & Notes
Palladium Catalyst Pd(PPh₃)₄, PdCl₂(dppf), Pd(OAc)₂ with a phosphine ligandChoice depends on the reactivity of the halide. PdCl₂(dppf) is robust and effective for many aryl bromides and chlorides.
Base K₂CO₃, K₃PO₄, Cs₂CO₃, CsFAqueous inorganic bases are common. K₃PO₄ is often effective for sterically hindered or electron-deficient partners. [6]
Solvent Dioxane/H₂O, Toluene/H₂O, DME/H₂O, DMFA biphasic system with water is common to dissolve the inorganic base. Anhydrous conditions can be used with bases like CsF. [6]
Temperature 80 - 120 °CHigher temperatures may be needed for less reactive coupling partners like aryl chlorides.

Application in Kinase Inhibitor Synthesis

The biaryl motif constructed using this compound is a privileged scaffold in many kinase inhibitors. Kinases are critical signaling proteins, and their dysregulation is a hallmark of many cancers, making them prime drug targets. [7]

Case Study: Synthesis of Lorlatinib Analogues

Lorlatinib is a potent, third-generation inhibitor of anaplastic lymphoma kinase (ALK) and ROS1, used to treat specific types of non-small cell lung cancer. [8][9]The core structure of Lorlatinib and many other kinase inhibitors features a complex macrocyclic biaryl ether framework. The synthesis of such molecules often relies on a key Suzuki-Miyaura coupling to create the central biaryl linkage. While the exact commercial synthesis of Lorlatinib may use a different isomer, this compound is an ideal building block for creating novel analogues for structure-activity relationship (SAR) studies.

Lorlatinib_Analogue_Synthesis boronic_acid 4-Chloro-3-fluoro- 2-formylphenylboronic acid suzuki_conditions Suzuki Coupling [Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O] boronic_acid->suzuki_conditions heteroaryl_halide Complex Heteroaryl Halide (e.g., aminopyridine derivative) heteroaryl_halide->suzuki_conditions biaryl_intermediate Key Biaryl Intermediate suzuki_conditions->biaryl_intermediate derivatization Further Elaboration (e.g., Reductive Amination, Macrocyclization) biaryl_intermediate->derivatization final_product Kinase Inhibitor Analogue derivatization->final_product

Caption: Synthetic strategy for kinase inhibitor analogues using a key Suzuki coupling step.

This coupling forms the critical bond that correctly orients the two aromatic systems for optimal binding in the kinase's ATP pocket. The formyl group is then available for subsequent reactions to complete the synthesis of the final macrocyclic drug molecule. [10]

Post-Coupling Derivatization via the Formyl Group

A key advantage of this compound is the synthetic optionality provided by the aldehyde. After the biaryl core is assembled, the formyl group serves as a gateway to a multitude of chemical transformations.

Derivatization_Pathways start Biaryl Aldehyde (Product from Suzuki Coupling) reductive_amination Reductive Amination (+ R-NH₂, NaBH(OAc)₃) start->reductive_amination oxidation Oxidation (e.g., Pinnick Oxidation) start->oxidation wittig Wittig Reaction (+ Ph₃P=CHR) start->wittig condensation Condensation (+ Diamine) start->condensation amine_product Secondary/Tertiary Amine reductive_amination->amine_product acid_product Carboxylic Acid oxidation->acid_product alkene_product Alkene wittig->alkene_product heterocycle_product Heterocycle (e.g., Benzimidazole) condensation->heterocycle_product

Caption: Diverse synthetic pathways enabled by the formyl group after initial coupling.

Protocol 2: Reductive Amination

This reaction is fundamental in medicinal chemistry for introducing nitrogen-containing groups, which are crucial for solubility and forming hydrogen bonds with biological targets.

Materials:

  • Biaryl Aldehyde (from Protocol 1) (1.0 equiv)

  • Primary or Secondary Amine (1.1 equiv)

  • Reducing Agent (e.g., Sodium triacetoxyborohydride, NaBH(OAc)₃, 1.5 equiv)

  • Solvent (e.g., Dichloromethane (DCM) or 1,2-Dichloroethane (DCE))

  • Acetic Acid (catalytic amount, optional)

Step-by-Step Methodology:

  • Setup: Dissolve the biaryl aldehyde (1.0 equiv) and the amine (1.1 equiv) in the anhydrous solvent (DCM or DCE) in a round-bottom flask under a nitrogen atmosphere.

  • Imine Formation: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine or iminium ion intermediate. A catalytic amount of acetic acid can accelerate this step.

  • Reduction: Add the reducing agent, sodium triacetoxyborohydride, portion-wise to the mixture. NaBH(OAc)₃ is a mild and selective reagent ideal for this transformation, as it does not reduce the aldehyde starting material prematurely.

  • Reaction: Stir the reaction at room temperature for 2-12 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Work-up: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the product with DCM, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the solution and purify the resulting amine by column chromatography or crystallization.

Conclusion

This compound is a sophisticated and highly valuable building block for medicinal chemistry. Its trifunctional nature allows for a convergent and modular approach to synthesis. Researchers can first construct a core biaryl scaffold via a robust Suzuki-Miyaura coupling and then exploit the versatile formyl group to introduce diversity and build toward complex target molecules like kinase inhibitors. The strategic inclusion of chloro and fluoro substituents provides a handle for fine-tuning the pharmacokinetic and pharmacodynamic properties of the final compounds. Mastering the use of this reagent provides a significant advantage in the efficient discovery and development of novel therapeutics.

References

  • Vertex AI Search. (2026). The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery.
  • Vertex AI Search. (2026).
  • MedKoo Biosciences. (2026).
  • ResearchGate. (2025).
  • Benchchem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Suzuki, A. (1999). Organoborane coupling reactions (Suzuki coupling). PubMed Central (PMC).
  • TCI Chemicals. (2026). Suzuki-Miyaura Cross Coupling Reaction.
  • ResearchGate. (2021). Small Molecule Kinase Inhibitor Drugs (1995–2021)
  • PubChem. (2026).
  • Organic Chemistry Portal. (2026). Suzuki Coupling.

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Application Notes & Protocols: Synthesis of Heterocyclic Compounds from 4-Chloro-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Strategic Building Block for Modern Medicinal Chemistry

In the landscape of drug discovery, the strategic selection of starting materials is paramount to the efficient construction of novel molecular architectures. 4-Chloro-3-fluoro-2-formylphenylboronic acid has emerged as a uniquely versatile building block, prized by researchers for its trifunctional nature. This compound ingeniously combines:

  • A boronic acid moiety, a cornerstone of palladium-catalyzed cross-coupling reactions for C-C bond formation.

  • An ortho-positioned formyl (aldehyde) group , a reactive handle for classical condensation reactions and advanced multicomponent strategies.

  • Halogen substituents (Chloro and Fluoro) , which are critical for modulating the pharmacokinetic and pharmacodynamic properties of the final compounds, often enhancing metabolic stability and binding affinity.[1]

This combination allows for the divergent synthesis of a vast array of heterocyclic scaffolds, many of which are central to the development of kinase inhibitors, protease inhibitors, and other therapeutic agents.[2] This guide provides an in-depth exploration of the key synthetic pathways originating from this powerful intermediate, complete with detailed protocols and the scientific rationale behind the experimental choices.

Part 1: Suzuki-Miyaura Cross-Coupling for Biaryl and Heteroaryl Scaffolds

The Suzuki-Miyaura reaction is arguably the most powerful and widely used method for constructing biaryl and heteroaryl-aryl bonds, a structural motif prevalent in pharmaceuticals.[3][4] The boronic acid group of our title compound serves as the key nucleophilic partner in this palladium-catalyzed cycle.

Mechanistic Rationale & Strategic Considerations

The reaction proceeds via a catalytic cycle involving oxidative addition of an aryl/heteroaryl halide to a Pd(0) complex, followed by transmetalation with the boronate species (formed from the boronic acid and a base), and concluding with reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Why this works well:

  • Functional Group Tolerance: The reaction conditions are remarkably mild, tolerating a wide range of functional groups, including the essential formyl group on our starting material.[4]

  • Catalyst Selection: For coupling with heteroaryl halides, particularly electron-rich or sterically hindered ones, the choice of ligand is critical. Bulky, electron-rich phosphine ligands like those in Pd(dppf)Cl₂ or Buchwald's SPhos and XPhos ligands are often essential.[5] They promote the reductive elimination step and prevent catalyst deactivation that can be caused by the Lewis basic atoms in heterocycles.[6]

Suzuki_Miyaura_Workflow cluster_reaction Reaction Vessel SM 4-Chloro-3-fluoro- 2-formylphenylboronic acid Mix Combine & Heat (e.g., 80-100 °C) SM->Mix HetX Heteroaryl Halide (Ar-X, X=Br, I, Cl) HetX->Mix Reagents Pd Catalyst (e.g., Pd(dppf)Cl₂) Base (e.g., K₂CO₃) Solvent (e.g., Dioxane/H₂O) Reagents->Mix Workup Aqueous Workup & Extraction Mix->Workup Purify Column Chromatography Workup->Purify Product Coupled Heterocyclic Product Purify->Product

Caption: Workflow for Suzuki-Miyaura cross-coupling.

Experimental Protocol 1: Synthesis of a 2-(Heteroaryl)benzaldehyde Derivative

This protocol describes a general procedure for the coupling of this compound with a generic heteroaryl bromide.

Materials:

  • This compound (1.0 eq)

  • Heteroaryl bromide (1.1 eq)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • 1,4-Dioxane and Water (4:1 v/v)

  • Nitrogen or Argon gas supply

Procedure:

  • To a flame-dried round-bottom flask, add this compound, the heteroaryl bromide, and potassium carbonate.

  • Add the Pd(dppf)Cl₂ catalyst.

  • Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure an inert atmosphere.

  • Add the degassed dioxane/water solvent mixture via syringe.

  • Heat the reaction mixture to 90 °C with vigorous stirring.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 4-12 hours.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic mixture sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired coupled product.

ParameterConditionRationale / E-E-A-T Insight
Catalyst Pd(dppf)Cl₂A robust, air-stable precatalyst effective for a wide range of couplings, including those involving heteroaryl halides.[3]
Base K₂CO₃ or K₃PO₄Essential for the formation of the active boronate species required for transmetalation. K₃PO₄ is often used for less reactive aryl chlorides.
Solvent Dioxane/H₂O or Toluene/EtOH/H₂OThe aqueous phase is crucial for dissolving the inorganic base and facilitating the formation of the palladium-hydroxo complex, which accelerates the catalytic cycle.
Temperature 80 - 110 °CProvides the necessary activation energy for the oxidative addition and reductive elimination steps without degrading the catalyst or starting materials.

Part 2: Condensation Reactions Leveraging the Formyl Group

The ortho-aldehyde functionality is a gateway to a multitude of classical and novel heterocyclic ring systems through condensation chemistry. By reacting it with bifunctional nucleophiles, complex fused systems can be constructed in a single, often high-yielding, step.

Mechanistic Rationale & Strategic Considerations

These reactions typically involve the nucleophilic attack of an amine, hydrazine, or hydroxylamine on the aldehyde carbon, forming a hemiaminal intermediate which then dehydrates to form an imine or a related C=N bond. If the nucleophile contains a second reactive group, subsequent intramolecular cyclization can occur.

Why this works well:

  • Atom Economy: These are addition-elimination reactions where water is the only byproduct, leading to high atom economy.

  • Structural Diversity: The choice of the dinucleophile directly dictates the structure of the resulting heterocycle, allowing access to diazaborines, benzoxaboroles, and more.[7][8]

Condensation_Pathway cluster_nucleophiles Choice of Nucleophile Dictates Product Start 4-Chloro-3-fluoro- 2-formylphenylboronic acid Nuc1 Hydrazine (R-NH-NH₂) Start->Nuc1 Condensation Nuc2 Secondary Amine (R₂NH) + Reductant Start->Nuc2 Reductive Amination Nuc3 1,2-Aminoalcohol (HO-R-NH₂) Start->Nuc3 Dimerization/Condensation Prod1 Benzodiazaborine Derivative Nuc1->Prod1 Prod2 3-Amino-Substituted Benzoxaborole Nuc2->Prod2 Prod3 Macrocyclic Boronate Ester Nuc3->Prod3

Caption: Divergent synthesis via condensation reactions.

Experimental Protocol 2: Synthesis of a Benzodiazaborine

The condensation with hydrazines is a standard method for preparing benzoid 1,2,3-diazaborines.[7]

Materials:

  • This compound (1.0 eq)

  • Picolinohydrazide (1.0 eq)

  • Ethanol (EtOH)

Procedure:

  • Dissolve this compound in ethanol in a round-bottom flask.

  • Add a solution of picolinohydrazide in ethanol dropwise to the stirred solution at room temperature.

  • A precipitate often forms immediately or upon gentle warming.

  • Stir the reaction mixture at room temperature or reflux (depending on the reactivity of the hydrazine) for 2-6 hours.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the mixture to room temperature and collect the solid product by filtration.

  • Wash the solid with cold ethanol and dry under vacuum to obtain the pure benzodiazaborine derivative.[8]

NucleophileResulting Heterocycle CoreKey Insight
Hydrazines (R-NHNH₂)BenzodiazaborinesA direct and efficient route to boron-nitrogen containing six-membered rings. The N-substituent is predetermined by the choice of hydrazine.[7]
Secondary Amines (R₂NH)3-Amino-substituted BenzoxaborolesProceeds via reductive amination. The reaction conditions can be tuned to favor the formation of these valuable structures over complex boroxins.[9]
1,2-AminoalcoholsMacrocyclic DimersCondensation can lead to macrocycles containing an OBOBO structural unit, formed through dimerization.[10]

Part 3: Multicomponent Reactions (MCRs) for Accelerated Drug Discovery

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing portions of all reactants, are a paradigm of efficiency in medicinal chemistry.[11][12] They allow for the rapid generation of complex and diverse molecular libraries from simple starting materials. This compound is an excellent substrate for MCRs, utilizing its aldehyde and boronic acid functionalities in concert.

Mechanistic Rationale & Strategic Considerations

MCRs are powerful because they build molecular complexity quickly, reduce the number of purification steps, and minimize waste.[13] A notable example is the Petasis reaction (a boronic acid Mannich reaction), though other novel MCRs can be designed around the unique reactivity of 2-formylphenylboronic acids.

Why this works well:

  • Convergence: MCRs are convergent, meaning complexity is built rapidly in a single step, which is ideal for creating libraries for high-throughput screening.[11]

  • Diversity-Oriented Synthesis: By simply varying each of the components (the boronic acid, an amine, and a carbonyl compound in a Petasis-type reaction), a large library of structurally diverse compounds can be synthesized.[14]

MCR_Concept Multicomponent Reaction (MCR) Principle cluster_reaction One-Pot Reaction A Component A (4-Chloro-3-fluoro- 2-formylphenylboronic acid) Mix Combine, Heat, Solvent A->Mix B Component B (e.g., Salicylaldehyde) B->Mix C Component C (e.g., Hydrazone) C->Mix Product Complex Fluorophore (e.g., BOSPYR) Mix->Product Single Step, High Complexity

Caption: The convergent power of a one-pot MCR.

Experimental Protocol 3: One-Pot Synthesis of a Stereogenic-at-Boron Fluorophore (BOSPYR)

This protocol is adapted from a known MCR involving boronic acids, salicylaldehydes, and hydrazones to create fluorescent dyes.[15]

Materials:

  • This compound (1.0 eq)

  • A salicylaldehyde derivative (e.g., 5-bromosalicylaldehyde) (1.0 eq)

  • A 2-formylpyrrole hydrazone derivative (1.0 eq)

  • Acetonitrile (CH₃CN)

Procedure:

  • To a screw-capped vial, add the this compound, the salicylaldehyde derivative, the hydrazone, and a magnetic stir bar.

  • Add acetonitrile as the solvent.

  • Seal the vial tightly and heat the mixture to 80 °C with stirring.

  • Maintain the temperature for 12-24 hours. Monitor the formation of the fluorescent product by TLC (often visible under UV light).

  • Upon completion, cool the reaction to room temperature.

  • Concentrate the solvent under reduced pressure.

  • Purify the residue by flash column chromatography on silica gel to isolate the target fluorophore.

Conclusion

This compound is more than just an intermediate; it is a strategic platform for synthetic innovation. Its trifunctional nature empowers chemists to execute high-efficiency Suzuki-Miyaura couplings, versatile condensation reactions, and complexity-building multicomponent reactions. The protocols and strategies outlined in this guide demonstrate its vast potential in constructing diverse heterocyclic libraries, accelerating the path toward the discovery of new and effective therapeutic agents. The judicious application of this building block provides a reliable and robust foundation for any modern drug discovery program.

References

  • ResearchGate. Boron heterocycles produced from condensation reactions. Available at: [Link]

  • AA Blocks. Recent Developments in the Chemistry of Boron Heterocycles. (2019-10-16). Available at: [Link]

  • Sci-Hub. Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. (2011). Tetrahedron Letters. Available at: [Link]

  • ResearchGate. Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions | Request PDF. (2011). Available at: [Link]

  • ElectronicsAndBooks. Synthesis of Boron Macrocycles from 1,2-Aminoalcohols and 2- Formylphenylboronic Acid. (2008). Journal of Heterocyclic Chemistry. Available at: [Link]

  • Pharmaffiliates. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. Available at: [Link]

  • CORE. Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. (2011). Available at: [Link]

  • MySkinRecipes. (4-Chloro-2-fluoro-3-formylphenyl)boronic acid. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. (2021). Available at: [Link]

  • Royal Society of Chemistry. Multicomponent synthesis of stereogenic-at-boron fluorophores (BOSPYR) from boronic acids, salicylaldehydes, and 2-formylpyrrole hydrazones. (2020). Chemical Communications. Available at: [Link]

  • National Institutes of Health (NIH). Fluorous Synthesis of Heterocyclic Systems. (2006). Available at: [Link]

  • CORE. Institutional Repository - Research Portal Dépôt Institutionnel - Portail de la Recherche. Available at: [Link]

  • ResearchGate. Suzuki‐Miyaura cross‐coupling reaction of chloro heterocycles with.... (2020). Available at: [Link]

  • Google Patents. US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • PubMed. The application of multi-component reactions in drug discovery. (2002). Current Medicinal Chemistry. Available at: [Link]

  • University of Arizona. Recent Advances in Multicomponent Reaction Chemistry: Applications in Small Molecule Drug Discovery. (2015). Available at: [Link]

  • MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. (2021). Available at: [Link]

  • ScienceDirect. Multicomponent reactions driving the discovery and optimization of agents targeting central nervous system pathologies. (2024). Available at: [Link]

  • ResearchGate. (PDF) Multicomponent Reactions in Drug Discovery: Rapid Access to Bioactive Molecules. (2024). Available at: [Link]

  • National Institutes of Health (NIH). Scope of the Suzuki-Miyaura Cross-Coupling Reactions of Potassium Heteroaryltrifluoroborates. (2009). Available at: [Link]

  • ScienceDirect. Synthesis and structure of benzoboroxoles: novel organoboron heterocycles. (1999). Available at: [Link]

  • Alchem.Pharmtech. CAS N/A | (4-Chloro-2-fluoro-3-formylphenyl)boronic acid. Available at: [Link]

  • PubChem. 4-Chloro-3-fluorophenylboronic Acid. Available at: [Link]

  • National Institutes of Health (NIH). Synthesis of Fluorinated and Fluoroalkylated Heterocycles Containing at Least One Sulfur Atom via Cycloaddition Reactions. (2019). Available at: [Link]

  • National Institutes of Health (NIH). Heteroaryl—Heteroaryl, Suzuki—Miyaura, Anhydrous Cross-Coupling Reactions Enabled by Trimethyl Borate. (2022). Available at: [Link]

Sources

Application Notes and Protocols: 4-Chloro-3-fluoro-2-formylphenylboronic Acid as a Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Multifunctional Tool for Modern Synthesis

In the landscape of pharmaceutical discovery and fine chemical synthesis, the strategic selection of building blocks is paramount to the efficient construction of complex molecular architectures.[1] 4-Chloro-3-fluoro-2-formylphenylboronic acid has emerged as a highly valuable reagent, prized for its unique combination of functionalities that empower chemists to forge intricate structures with precision. This trifunctional molecule incorporates a boronic acid, a formyl group, and a halogenated aromatic ring, each offering a distinct reactive handle for a diverse array of chemical transformations.

The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, which facilitates the creation of carbon-carbon bonds.[1][2][3] This reaction is a workhorse in medicinal chemistry for assembling the biaryl cores prevalent in many drug candidates.[1] The ortho-formyl group provides a versatile point for derivatization through reactions such as reductive amination, Wittig olefination, and oxidation, allowing for the introduction of a wide range of functional groups.[2] Furthermore, the chloro and fluoro substituents on the phenyl ring can significantly influence the electronic properties, metabolic stability, and bioavailability of the final compounds, making this building block particularly attractive for drug design.[1]

These application notes provide a comprehensive guide to the utilization of this compound in organic synthesis. We will delve into detailed protocols for its application in key synthetic transformations, offer insights into reaction optimization, and discuss its role in the generation of molecular diversity for drug discovery programs.

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is essential for its safe and effective use.

PropertyValue
Molecular Formula C₇H₅BClFO₃
Molecular Weight 202.38 g/mol
Appearance White to off-white solid
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.

Safety and Handling Precautions:

This compound, like many boronic acids, requires careful handling to ensure laboratory safety and maintain the integrity of the reagent.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat, when handling this compound.[4]

  • Respiratory Protection: In case of dust formation, use a full-face respirator.[4] Work in a well-ventilated area or a chemical fume hood.[5]

  • Skin and Eye Contact: Avoid contact with skin and eyes.[6][7] In case of contact, rinse immediately and thoroughly with water.[7][8]

  • Storage: Store in a tightly sealed container in a cool, dry place, away from moisture.[5] Some boronic acids are sensitive to moisture and can undergo dehydration to form boroxines (anhydride trimers), which may exhibit different reactivity.[9]

Key Synthetic Applications and Protocols

The true power of this compound lies in its ability to participate in a multitude of synthetic transformations. This section details protocols for some of its most important applications.

Suzuki-Miyaura Cross-Coupling Reactions: Forging Biaryl Scaffolds

The Suzuki-Miyaura coupling is arguably the most prominent application of this building block, enabling the synthesis of complex biaryl structures that are central to many pharmaceuticals.[3][6] The reaction involves the palladium-catalyzed coupling of the boronic acid with an aryl or vinyl halide (or triflate).[10]

Conceptual Workflow for Suzuki-Miyaura Coupling:

Suzuki_Workflow cluster_reactants Reactant Preparation cluster_reaction Reaction Setup Boronic_Acid 4-Chloro-3-fluoro-2- formylphenylboronic acid Reaction_Vessel Reaction Mixture (Inert Atmosphere) Boronic_Acid->Reaction_Vessel Aryl_Halide Aryl Halide/Triflate Aryl_Halide->Reaction_Vessel Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Vessel Base Base (e.g., K₂CO₃, Cs₂CO₃) Base->Reaction_Vessel Solvent Solvent (e.g., Dioxane/H₂O) Solvent->Reaction_Vessel Heating Heating (e.g., 80-120 °C) Reaction_Vessel->Heating Workup Aqueous Workup & Extraction Heating->Workup Purification Column Chromatography Workup->Purification Product Biaryl Product Purification->Product Iminoboronate_Formation Reactants This compound Hydrazide-functionalized Ligand Iminoboronate Iminoboronate Probe Reactants:f0->Iminoboronate Rapid Condensation Reactants:f1->Iminoboronate

Sources

Application Notes and Protocols for 4-Chloro-3-fluoro-2-formylphenylboronic acid in C-C Bond Formation

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Complex Architectures

4-Chloro-3-fluoro-2-formylphenylboronic acid is a trifunctional aromatic building block with significant potential in organic synthesis, particularly for the construction of highly substituted biaryl compounds and heterocyclic systems. The strategic placement of a chloro, fluoro, and a formyl group on the phenylboronic acid scaffold offers a unique combination of electronic and steric properties, making it a valuable reagent for researchers in medicinal chemistry and materials science. The presence of both a halogen and a boronic acid moiety opens the door for sequential, site-selective cross-coupling reactions, while the ortho-formyl group can act as a synthetic handle for subsequent transformations, such as cyclizations or further functionalization.

This guide provides an in-depth exploration of the application of this compound in C-C bond formation, with a primary focus on the Suzuki-Miyaura cross-coupling reaction. We will delve into the mechanistic underpinnings, provide detailed experimental protocols, and discuss key considerations for achieving successful and efficient transformations.

The Suzuki-Miyaura Coupling: A Cornerstone of Modern Synthesis

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling of an organoboron compound with an organohalide or triflate, forming a carbon-carbon bond.[1] Its mild reaction conditions, broad functional group tolerance, and the commercial availability of a wide range of boronic acids have established it as a paramount tool in synthetic chemistry.[2] The catalytic cycle, as illustrated below, involves the oxidative addition of the palladium(0) catalyst to the organohalide, followed by transmetalation with the boronate species (formed by the activation of the boronic acid with a base), and concluding with reductive elimination to yield the coupled product and regenerate the active palladium(0) catalyst.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd(0)L2 Pd(0)L2 Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Pd(0)L2->Ar-Pd(II)-X(L2) Oxidative Addition (Ar-X) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-X(L2)->Ar-Pd(II)-Ar'(L2) Transmetalation (Ar'-B(OR)2 + Base) Ar-Pd(II)-Ar'(L2)->Pd(0)L2 Reductive Elimination (Ar-Ar') Ar-X Ar-X Ar'-B(OH)2 Ar'-B(OH)2 Base Base Ar-Ar' Ar-Ar'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Reactivity and Considerations for this compound

The substitution pattern of this compound presents specific challenges and opportunities in Suzuki-Miyaura couplings. The presence of electron-withdrawing fluoro and formyl groups can decrease the nucleophilicity of the boronic acid, potentially slowing down the transmetalation step. Furthermore, the ortho-formyl group introduces steric hindrance around the boronic acid moiety, which can also impede the reaction.

To overcome these challenges, careful selection of the catalyst, ligand, and base is crucial. Bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs) are often employed to promote the coupling of sterically hindered and electronically deactivated substrates. Stronger bases may also be required to facilitate the formation of the active boronate species.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a general starting point for the Suzuki-Miyaura coupling of this compound with an aryl bromide. Optimization of the reaction parameters is recommended for each specific substrate combination.

Materials and Reagents
  • This compound

  • Aryl bromide

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)

  • Degassed water (if using an aqueous base solution)

  • Inert gas (Argon or Nitrogen)

  • Standard glassware for inert atmosphere reactions

Experimental Procedure

Suzuki_Workflow start Start reagents Combine aryl bromide, boronic acid, base, and catalyst in a dry flask. start->reagents inert Evacuate and backfill the flask with inert gas (3x). reagents->inert solvent Add degassed solvent and aqueous base (if applicable). inert->solvent heat Heat the reaction mixture with vigorous stirring. solvent->heat monitor Monitor reaction progress by TLC or LC-MS. heat->monitor workup Perform aqueous workup and extract the product. monitor->workup purify Purify the crude product by column chromatography. workup->purify end End purify->end

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling reaction.

  • Reaction Setup: To a dry round-bottom flask or microwave vial equipped with a magnetic stir bar, add this compound (1.2-1.5 equivalents), the aryl bromide (1.0 equivalent), the palladium catalyst (1-5 mol%), and the base (2-3 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen) three times.

  • Solvent Addition: Under a positive pressure of the inert gas, add the degassed solvent via syringe. If using a water-soluble base, prepare a degassed solution and add it to the reaction mixture.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl compound.

Data Summary: Representative Reaction Conditions

The following table provides a summary of typical reaction conditions for Suzuki-Miyaura couplings involving substituted phenylboronic acids. These should serve as a starting point for optimization with this compound.

Aryl HalideCatalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Yield (%)
Aryl BromidePd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)Toluene/H₂O10012High
Aryl ChloridePd₂(dba)₃ (2)XPhos (4)K₃PO₄ (3)Dioxane11018Moderate-High
Heteroaryl BromidePd(PPh₃)₄ (5)-Na₂CO₃ (2)DME/H₂O9016Variable

Application in Heterocycle Synthesis: The Benzofuran Moiety

The ortho-formyl group of this compound makes it an excellent precursor for the synthesis of substituted benzofurans.[3] Benzofurans are important structural motifs found in many natural products and pharmaceuticals.[4] A common strategy involves an intramolecular reaction following the initial C-C bond formation.

One potential synthetic route involves a Suzuki-Miyaura coupling followed by an intramolecular cyclization. For example, coupling with a suitable partner could be followed by a reaction that engages the ortho-formyl group to form the furan ring.

Safety and Handling

General Precautions:

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle the compound in a well-ventilated fume hood.

  • Avoid inhalation of dust.

  • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Conclusion

This compound is a promising and versatile building block for the synthesis of complex organic molecules. Its successful application in C-C bond formation, particularly through the Suzuki-Miyaura coupling, relies on the careful selection of reaction parameters to overcome the challenges posed by its electronic and steric properties. The protocols and considerations outlined in this guide provide a solid foundation for researchers to explore the synthetic utility of this valuable reagent in their drug discovery and materials science endeavors.

References

  • BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid.
  • Curia Global. (2019).
  • Google Patents. (n.d.). US10183034B2 - Therapeutic uses of pharmaceutical compositions comprising cyclic boronic acid ester derivatives.
  • Google Patents. (n.d.). US5780454A - Boronic ester and acid compounds.
  • Journal of Chemical and Pharmaceutical Research. (2017). A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Journal of Chemical and Pharmaceutical Research. (2017). Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds.
  • LookChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid Safety Data Sheets(SDS). Retrieved January 19, 2026, from [Link]

  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles.
  • Oregon State University. (2021). Regioselective Synthesis of Benzofuranones and Benzofurans.
  • Organic Chemistry Portal. (n.d.). Benzofuran synthesis. Retrieved January 19, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved January 19, 2026, from [Link]

  • ResearchGate. (2021).
  • Sigma-Aldrich. (2024).
  • Thermo Fisher Scientific. (2025).
  • U.S. Patent. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Cole-Parmer. (n.d.).
  • Agilent. (2019).

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Application Note & Protocols: Strategic Derivatization of the Formyl Group in 4-Chloro-3-fluoro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 4-Chloro-3-fluoro-2-formylphenylboronic Acid

This compound is a highly functionalized aromatic compound that serves as a versatile building block in modern synthetic chemistry. Its utility stems from the orthogonal reactivity of its three key functional groups: the boronic acid, a cornerstone of cross-coupling chemistry (e.g., Suzuki-Miyaura coupling); the halogen substituents (Cl, F), which modulate electronic properties and provide further sites for modification; and the formyl (aldehyde) group.

This aldehyde is a particularly powerful synthetic handle. Its position ortho to the boronic acid creates a unique chemical environment, enabling not only classical aldehyde transformations but also sophisticated cyclocondensation reactions where both groups participate. This guide provides detailed protocols and the underlying chemical rationale for several key derivatization strategies targeting the formyl group, empowering researchers in drug discovery and materials science to unlock the full synthetic potential of this substrate. We will explore reductive amination, Wittig olefination, and cyclocondensation pathways, offering insights into optimizing reaction conditions and avoiding common pitfalls.

Reductive Amination: Accessing Novel Amine Scaffolds

Reductive amination is a robust and widely used method for forming carbon-nitrogen bonds, converting the formyl group into a diverse range of primary, secondary, and tertiary amines.[1] The reaction proceeds via a two-step, one-pot process: the initial formation of an imine intermediate through condensation of the aldehyde with an amine, followed by its immediate reduction to the stable amine.

Causality and Experimental Choices

The choice of reducing agent is critical for success and chemoselectivity. While powerful hydrides like sodium borohydride (NaBH₄) can work, they can also directly reduce the starting aldehyde, leading to undesired alcohol byproducts.[2] Milder, imine-selective reducing agents are therefore preferred. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice as it is less basic, moisture-tolerant, and reduces imines much faster than aldehydes, minimizing side reactions. The reaction is typically performed in a non-protic solvent like dichloromethane (DCM) or 1,2-dichloroethane (DCE) to facilitate imine formation. For some substrates, particularly those involving less nucleophilic amines, slight acidification can catalyze imine formation, but care must be taken to avoid deboronation.[3]

Workflow: Reductive Amination

start This compound + Amine (R-NH2) mix Mix in Anhydrous DCM start->mix 1. add_reductant Add NaBH(OAc)3 (1.5 eq) mix->add_reductant 2. stir Stir at RT (4-16 h) add_reductant->stir 3. quench Quench (e.g., sat. NaHCO3) stir->quench 4. extract Aqueous Work-up & Extraction (e.g., EtOAc) quench->extract 5. purify Purification (Column Chromatography) extract->purify 6. product 2-(Aminomethyl)phenylboronic Acid Derivative purify->product 7.

Caption: General workflow for reductive amination.

Protocol: Synthesis of (4-Chloro-3-fluoro-2-((propylamino)methyl)phenyl)boronic acid
  • Reagent Preparation: To a flame-dried 50 mL round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 g, 4.94 mmol).

  • Solvent Addition: Add anhydrous dichloromethane (DCM, 20 mL). Stir the suspension for 5 minutes.

  • Amine Addition: Add propylamine (0.45 mL, 5.43 mmol, 1.1 eq) dropwise at room temperature. Stir the mixture for 20 minutes.

  • Reductant Addition: Add sodium triacetoxyborohydride (1.57 g, 7.41 mmol, 1.5 eq) portion-wise over 10 minutes. Note: The reaction may exotherm slightly.

  • Reaction Monitoring: Stir the reaction at room temperature for 12 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.

  • Quenching: Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (NaHCO₃) solution (15 mL). Stir vigorously for 15 minutes.

  • Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (2 x 15 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of ethyl acetate in hexanes to afford the title compound.

Parameter Expected Value
Typical Yield 75-90%
Appearance White to off-white solid
MS (ESI+) Calculated for C₁₀H₁₃BClFNO₂ [M+H]⁺: 248.07, Found: 248.1
¹H NMR (CDCl₃) Expect characteristic shifts for the benzylic CH₂ (~4.0 ppm), propyl group, and aromatic protons.

Wittig Reaction: Carbonyl-to-Alkene Transformation

The Wittig reaction provides an unparalleled method for converting the formyl group into an alkene with absolute regiochemical control, a task that is difficult with classical elimination-based methods.[4][5] The reaction involves a phosphonium ylide, or Wittig reagent, which attacks the aldehyde to form an oxaphosphetane intermediate that subsequently collapses to the desired alkene and a highly stable triphenylphosphine oxide byproduct, the latter being the thermodynamic driving force of the reaction.[6][7]

Causality and Experimental Choices

The synthesis of the Wittig reagent itself is a two-step process: Sₙ2 reaction of triphenylphosphine with an alkyl halide to form a phosphonium salt, followed by deprotonation with a strong base (e.g., n-BuLi, NaH) to generate the nucleophilic ylide.[5] The choice of ylide dictates the stereochemical outcome.

  • Non-stabilized ylides (e.g., from primary alkyl halides) are highly reactive and typically yield (Z)-alkenes under salt-free conditions.[8]

  • Stabilized ylides (e.g., bearing an adjacent electron-withdrawing group like an ester) are less reactive and thermodynamically controlled, yielding predominantly (E)-alkenes.

For this specific substrate, using a non-stabilized ylide like methylenetriphenylphosphorane is a straightforward way to install an exocyclic double bond.

Workflow: Wittig Olefination

cluster_0 Ylide Preparation cluster_1 Olefination Reaction p_salt Ph3P+-CH2R X- base Add Strong Base (e.g., n-BuLi in THF) p_salt->base ylide Wittig Ylide (Ph3P=CHR) base->ylide reaction React with Ylide ylide->reaction Add to Aldehyde Solution aldehyde This compound in THF, 0 °C to RT aldehyde->reaction workup Aqueous Quench & Work-up reaction->workup product Alkene Product workup->product

Caption: Two-stage workflow for the Wittig reaction.

Protocol: Synthesis of (4-Chloro-3-fluoro-2-vinylphenyl)boronic acid
  • Ylide Preparation: In a flame-dried flask under N₂, suspend methyltriphenylphosphonium bromide (2.14 g, 5.99 mmol, 1.2 eq) in anhydrous tetrahydrofuran (THF, 25 mL). Cool the suspension to 0 °C in an ice bath. Add n-butyllithium (2.5 M in hexanes, 2.3 mL, 5.74 mmol, 1.15 eq) dropwise. The solution will turn a characteristic deep yellow/orange color. Stir at 0 °C for 30 minutes, then allow to warm to room temperature and stir for an additional 30 minutes.

  • Aldehyde Addition: In a separate flask, dissolve this compound (1.0 g, 4.94 mmol) in anhydrous THF (15 mL).

  • Reaction: Cool the ylide solution back to 0 °C. Add the aldehyde solution dropwise via cannula. After the addition is complete, remove the ice bath and stir the reaction at room temperature for 4 hours.

  • Quenching: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution (20 mL).

  • Work-up: Extract the mixture with ethyl acetate (3 x 20 mL). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure.

  • Purification: The crude product contains a large amount of triphenylphosphine oxide. Purify by flash column chromatography (a common method is to use a less polar eluent system, such as 2-5% ethyl acetate in hexanes, as the byproduct is more polar) to isolate the desired alkene.

Parameter Expected Value
Typical Yield 65-85%
Appearance White solid
MS (ESI-) Calculated for C₈H₇BClFNO₂ [M-H]⁻: 200.02, Found: 200.0
¹H NMR (CDCl₃) Expect characteristic vinyl proton signals (dd, ~5.5-7.0 ppm) and disappearance of the aldehyde proton (~10 ppm).

Cyclocondensation: Constructing Boron-Containing Heterocycles

The ortho arrangement of the formyl and boronic acid groups is ideal for convergent syntheses of boron-containing heterocycles.[9][10] These reactions often proceed by condensation of the aldehyde with one nucleophilic site of a bifunctional reagent (e.g., a hydrazine), followed by an intramolecular reaction involving the second nucleophilic site and the Lewis acidic boronic acid. This strategy provides rapid access to complex, rigid scaffolds of high interest in medicinal chemistry and materials science.[11]

Causality and Experimental Choices

The reaction of 2-formylphenylboronic acids with hydrazine derivatives is a powerful method for synthesizing indazoles and related heterocycles.[12][13] The reaction can be catalyzed by copper(II) acetate, which facilitates the initial C-N bond formation. The subsequent ring closure can be induced by either acid or base, which promotes the intramolecular condensation/dehydration involving the boronic acid moiety. The choice of solvent and temperature is key to controlling the reaction rate and preventing side reactions such as protodeboronation.

Workflow: Heterocycle Formation via Cyclocondensation

start 2-Formylphenylboronic Acid Derivative + Bifunctional Nucleophile (e.g., Hydrazine) step1 Step 1: Condensation (e.g., Cu(OAc)2 catalyst, Solvent) start->step1 intermediate Open-Chain Intermediate (e.g., N-Arylhydrazine) step1->intermediate step2 Step 2: Ring Closure (Acid or Base Induced) intermediate->step2 product Boron-Containing Heterocycle step2->product

Caption: General two-step process for heterocycle synthesis.

Protocol: Synthesis of a 1N-Alkoxycarbonyl Indazole Derivative

Adapted from a general procedure for indazole synthesis from 2-formylphenylboronic acids.[12][13]

  • Reaction Setup: In a sealed tube, combine this compound (1.0 g, 4.94 mmol), di-tert-butyl azadicarboxylate (1.25 g, 5.43 mmol, 1.1 eq), and copper(II) acetate (90 mg, 0.49 mmol, 0.1 eq).

  • Solvent: Add anhydrous 1,4-dioxane (20 mL).

  • Step 1 - C-N Coupling: Seal the tube and heat the reaction mixture to 80 °C for 16 hours. Monitor the formation of the N-arylhydrazine intermediate by LC-MS.

  • Step 2 - Cyclization: Cool the reaction to room temperature. Add 2 M hydrochloric acid (5 mL) and stir vigorously at room temperature for 4 hours to induce ring closure.

  • Work-up: Dilute the mixture with water (30 mL) and extract with ethyl acetate (3 x 25 mL).

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate. Purify the residue by flash column chromatography to yield the target indazole derivative.

Parameter Expected Value
Typical Yield 60-75%
Appearance Crystalline solid
MS (ESI+) Calculated for C₁₅H₁₆ClFN₂O₂ [M+H]⁺: 325.09, Found: 325.1
¹H NMR (CDCl₃) Expect disappearance of boronic acid protons and aldehyde proton; appearance of characteristic indazole ring protons and Boc group singlet.

Concluding Remarks on Stability and Characterization

When working with this compound and its derivatives, it is important to be mindful of the stability of the boronic acid group. Phenylboronic acids can undergo reversible dehydration to form cyclic trimeric anhydrides known as boroxines, especially upon heating or under high vacuum.[2] Furthermore, ortho-formylphenylboronic acids can exist in a tautomeric equilibrium with their cyclic 3-hydroxybenzoxaborole isomers in solution, a phenomenon that can be influenced by the solvent and substituents.[14][15]

Standard analytical techniques such as ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectroscopy, coupled with mass spectrometry, are essential for confirming the successful derivatization of the formyl group and verifying the integrity of the boronic acid moiety in the final product.

References

  • Adamczyk-Woźniak, A., Madura, I., Pawełko, A., Sporzyński, A., Żubrowska, A., & Żyła, J. (2011). Amination-reduction reaction as simple protocol for potential boronic molecular receptors. Insight in supramolecular structure directed by weak interactions. Central European Journal of Chemistry.
  • AA Blocks. (2019, October 16). Recent Developments in the Chemistry of Boron Heterocycles. AA Blocks Blog.
  • ResearchGate. (n.d.). Boron heterocycles produced from condensation reactions.
  • ResearchGate. (n.d.). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions.
  • ResearchGate. (n.d.). Formation of hydrazones and stabilized boron-nitrogen heterocycles in aqueous solution from carbohydrazides and ortho-formylphenylboronic acids.
  • Royal Society of Chemistry. (2021, June 28). Synthesis of indazoles from 2-formylphenylboronic acids. RSC Advances.
  • National Institutes of Health. (2021, June 28).
  • Adamczyk-Woźniak, A., Fratila, R. M., Madura, I. D., Pawełko, A., Sporzyński, A., Tumanowicz, M., Velders, A. H., & Żyła, J. (2011). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. Tetrahedron Letters, 52(49), 6639–6642. [Link]

  • ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid.
  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal. [Link]

  • National Institutes of Health. (n.d.).
  • Wikipedia. (n.d.). Reductive amination. Wikipedia. [Link]

  • Master Organic Chemistry. (2018, February 6). The Wittig Reaction - Examples and Mechanism. Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Wittig reaction. Wikipedia. [Link]

  • Chemistry LibreTexts. (2023, January 22). The Wittig Reaction. Chemistry LibreTexts. [Link]

  • ResearchGate. (n.d.). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. ResearchGate. [Link]

  • Lumen Learning. (n.d.). 20.4. The Wittig reaction. Organic Chemistry II. [Link]

  • National Institutes of Health. (n.d.). Chemoselective oxidation of aryl organoboron systems enabled by boronic acid-selective phase transfer. PMC. [Link]

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Application Notes and Protocols for 4-Chloro-3-fluoro-2-formylphenylboronic acid in Advanced Materials Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: Senior Application Scientist, Advanced Materials Division

Abstract

This document provides detailed application notes and protocols for the utilization of 4-Chloro-3-fluoro-2-formylphenylboronic acid in the field of materials science. This specialized boronic acid derivative serves as a versatile building block for the synthesis of advanced organic materials with tailored optoelectronic properties. Its unique substitution pattern, featuring a reactive formyl group and halogen atoms, allows for its incorporation into conjugated polymer backbones and the subsequent post-functionalization of these materials. The protocols outlined herein are intended for researchers and scientists engaged in the development of novel materials for applications such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and chemical sensors.

Introduction: A Multifunctional Building Block for Organic Electronics

This compound is a trifunctional aromatic compound with significant potential in the synthesis of bespoke organic materials. The strategic placement of its functional groups offers a multifaceted approach to polymer design and synthesis:

  • Boronic Acid Group: This moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction is a powerful tool for the formation of carbon-carbon bonds, enabling the construction of conjugated polymer chains.[1][2][3]

  • Formyl Group: The aldehyde functionality serves as a reactive handle for a variety of chemical transformations. It can be utilized for post-polymerization modifications, allowing for the fine-tuning of material properties. Additionally, it can participate in condensation reactions to form imines or other conjugated linkages, offering alternative polymerization pathways.

  • Chloro and Fluoro Substituents: These halogen atoms modulate the electronic properties of the molecule and any resulting polymer. Their electron-withdrawing nature can lower the HOMO and LUMO energy levels, which is a critical aspect in the design of materials for organic electronic devices.[4]

The combination of these features makes this compound a valuable monomer for the synthesis of functional polymers with precisely controlled architectures and electronic characteristics.

Core Application: Synthesis of a Conjugated Copolymer for OLED Applications via Suzuki-Miyaura Coupling

A primary application of this compound is its use as a monomer in the synthesis of conjugated copolymers for organic light-emitting diodes (OLEDs). In this protocol, we describe the synthesis of a copolymer, Poly[(9,9-dioctylfluorene)-co-(4-chloro-3-fluoro-2-formylphenyl)], a material designed to exhibit blue fluorescence with potential for high quantum efficiency.

Rationale for Monomer Selection and Polymer Design

The choice of 9,9-dioctylfluorene as a comonomer is based on its well-established properties as a blue-emitting chromophore with excellent solubility and film-forming characteristics. The incorporation of this compound is intended to:

  • Introduce electron-withdrawing character to the polymer backbone, potentially improving electron injection and transport.

  • Provide a reactive aldehyde group for subsequent crosslinking or functionalization to enhance device stability and performance.

Experimental Workflow

The synthesis is a multi-step process involving the Suzuki-Miyaura polymerization followed by purification and characterization of the resulting polymer.

G cluster_0 Polymer Synthesis cluster_1 Purification cluster_2 Characterization monomer_A 4-Chloro-3-fluoro-2- formylphenylboronic acid reaction Suzuki-Miyaura Polymerization (90°C, 48h) monomer_A->reaction monomer_B 2,7-Dibromo-9,9- dioctylfluorene monomer_B->reaction catalyst Pd(PPh3)4 catalyst->reaction base Aqueous K2CO3 base->reaction solvent Toluene/H2O solvent->reaction precipitation Precipitation in Methanol reaction->precipitation soxhlet Soxhlet Extraction (Acetone, Hexane, Chloroform) precipitation->soxhlet final_product Purified Copolymer soxhlet->final_product gpc GPC (Mn, Mw, PDI) nmr 1H & 13C NMR (Structure) uv_vis UV-Vis & PL Spectroscopy (Optical Properties) final_product->gpc final_product->nmr final_product->uv_vis

Figure 1: Experimental workflow for the synthesis, purification, and characterization of the target copolymer.

Detailed Protocol for Copolymer Synthesis

Materials:

  • This compound

  • 2,7-Dibromo-9,9-dioctylfluorene

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • Toluene (anhydrous)

  • Deionized water

  • Methanol

  • Acetone

  • Hexane

  • Chloroform

Procedure:

  • Reaction Setup: In a 100 mL Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 184.39 mg), 2,7-Dibromo-9,9-dioctylfluorene (1.0 mmol, 548.55 mg), and Tetrakis(triphenylphosphine)palladium(0) (0.02 mmol, 23.1 mg).

  • Solvent and Base Addition: Add 20 mL of anhydrous toluene to the flask. In a separate beaker, dissolve potassium carbonate (4.0 mmol, 552.8 mg) in 10 mL of deionized water and bubble with nitrogen for 20 minutes to degas. Add the degassed aqueous base to the reaction flask.

  • Polymerization: Place the flask in a preheated oil bath at 90°C and stir vigorously under a nitrogen atmosphere for 48 hours.

  • Workup and Precipitation: After cooling to room temperature, pour the reaction mixture into a separatory funnel and separate the organic layer. Wash the organic layer with deionized water (3 x 50 mL) and then dry over anhydrous magnesium sulfate. Filter the solution and concentrate it under reduced pressure. Precipitate the crude polymer by slowly adding the concentrated solution to 200 mL of vigorously stirring methanol.

  • Purification:

    • Collect the precipitated polymer by filtration.

    • Perform Soxhlet extraction sequentially with acetone, hexane, and chloroform to remove oligomers and catalyst residues.

    • The purified polymer is obtained from the chloroform fraction by precipitation in methanol.

  • Drying: Dry the final polymer product under vacuum at 60°C for 24 hours.

Expected Results and Characterization

The resulting copolymer is expected to be a light yellow solid, soluble in common organic solvents like chloroform and toluene.

Parameter Expected Value Characterization Technique
Number-Average Molecular Weight (Mₙ)15,000 - 25,000 g/mol Gel Permeation Chromatography (GPC)
Polydispersity Index (PDI)1.5 - 2.5Gel Permeation Chromatography (GPC)
Absorption Maximum (λₘₐₓ)380 - 400 nmUV-Vis Spectroscopy
Emission Maximum (λₑₘ)420 - 450 nm (Blue)Photoluminescence (PL) Spectroscopy

¹H NMR Spectroscopy: The ¹H NMR spectrum should confirm the incorporation of both monomer units, with characteristic peaks for the aromatic protons of the fluorene and the phenyl ring, as well as the aldehyde proton around 9.8-10.2 ppm.

Post-Polymerization Modification: Crosslinking via the Formyl Group

The presence of the formyl group on the polymer backbone opens up possibilities for post-polymerization modifications. One such application is the thermal crosslinking of the polymer film to improve its solvent resistance and thermal stability, which is highly desirable for the fabrication of robust OLED devices.

Protocol for Thermal Crosslinking
  • Film Preparation: Dissolve the purified copolymer in toluene to form a 10 mg/mL solution. Spin-coat the solution onto a quartz substrate to obtain a thin film.

  • Thermal Annealing: Place the coated substrate in a vacuum oven and heat at 150°C for 2 hours.

  • Solvent Resistance Test: After cooling, immerse the film in toluene. A crosslinked film will remain intact, while a non-crosslinked film will redissolve.

G cluster_0 Film Preparation cluster_1 Crosslinking cluster_2 Verification polymer_solution Polymer in Toluene spin_coating Spin Coating on Quartz Substrate polymer_solution->spin_coating thin_film Thin Film spin_coating->thin_film thermal_annealing Thermal Annealing (150°C, 2h, Vacuum) thin_film->thermal_annealing crosslinked_film Crosslinked Film thermal_annealing->crosslinked_film solvent_test Solvent Resistance Test (Immersion in Toluene) crosslinked_film->solvent_test intact_film Intact Film (Crosslinked) solvent_test->intact_film Positive Result dissolved_film Dissolved Film (Not Crosslinked) solvent_test->dissolved_film Negative Result

Figure 2: Workflow for the post-polymerization thermal crosslinking of the copolymer film.

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[5] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn at all times.[5] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).

Conclusion

This compound is a highly promising building block for the synthesis of advanced functional materials. Its unique combination of a boronic acid for polymerization, a formyl group for subsequent modification, and halogen atoms for electronic tuning provides a versatile platform for the design of novel materials for a range of applications in organic electronics and beyond. The protocols provided herein offer a starting point for the exploration of this compound's potential in materials science research.

References

  • J&K Scientific. 3-Fluoro-2-formylphenylboronic acid | 871126-15-7. [Link]

  • PubChem. 4-Chloro-3-fluorophenylboronic Acid. [Link]

  • PubChem. 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. [Link]

  • Carrow, B. P., & Nozaki, K. (2014). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 136(40), 14027-14030. [Link]

  • QCC. Smart (4-chloro-3-formylphenyl)boronic Acid. [Link]

  • Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Dichtel, W. R., & Samanta, D. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(28), 5275-5278. [Link]

  • Kirchhoff, J. H., Netherton, M. R., Hill, I. D., & Fu, G. C. (2002). Boronic Acids: New Coupling Partners in Room-Temperature Suzuki Reactions of Alkyl Bromides. Crystallographic Characterization of an Oxidative-Addition Adduct Generated under Remarkably Mild Conditions. Journal of the American Chemical Society, 124(46), 13662-13663. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483. [Link]

  • Silva, F., & Sousa, M. E. (2017). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules, 22(8), 1272. [Link]

  • Kotha, S., Lahiri, K., & Kashinath, D. (2002). Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. Tetrahedron, 58(48), 9633-9695. [Link]

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Application Notes & Protocols: A Step-by-Step Guide to the Suzuki Reaction with 4-Chloro-3-fluoro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Navigating the Intricacies of a Challenging Suzuki Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, celebrated for its ability to forge carbon-carbon bonds with high efficiency and broad functional group tolerance.[1][2][3] This palladium-catalyzed reaction between an organoboron compound and an organohalide has become indispensable in the synthesis of biaryls, which are prevalent motifs in pharmaceuticals and advanced materials.[2][3][4]

This guide provides a detailed protocol for a particularly challenging Suzuki reaction involving 4-Chloro-3-fluoro-2-formylphenylboronic acid. This substrate presents a unique combination of steric hindrance from the ortho-formyl group and electronic complexity due to the electron-withdrawing chloro and fluoro substituents. Such features can significantly impact reaction kinetics and require careful optimization of catalytic systems and reaction conditions to achieve high yields.[5] Understanding the nuances of this reaction is critical for chemists aiming to synthesize highly functionalized and sterically congested biaryl compounds.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

A firm grasp of the reaction mechanism is paramount for troubleshooting and optimizing any chemical transformation. The generally accepted mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle centered around a palladium complex.[6][7][8]

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex.[8][9]

  • Transmetalation: This is a crucial step where the organic moiety from the boronic acid is transferred to the palladium center.[6][8] The presence of a base is essential here, as it activates the boronic acid to form a more nucleophilic boronate species, facilitating the transfer.[1][10][11][12]

  • Reductive Elimination: The final step involves the formation of the new carbon-carbon bond as the two organic groups are eliminated from the palladium center, regenerating the active Pd(0) catalyst which can then re-enter the catalytic cycle.[6][8][9]

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Ar-Pd(II)(L2)-X Ar-Pd(II)(L2)-X Pd(0)L2->Ar-Pd(II)(L2)-X Oxidative Addition (Ar-X) Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-Ar' Ar-Pd(II)(L2)-X->Ar-Pd(II)(L2)-Ar' Transmetalation (Ar'-B(OH)2, Base) Ar-Pd(II)(L2)-Ar'->Pd(0)L2 Reductive Elimination Ar-Ar' Ar-Ar' Ar-Pd(II)(L2)-Ar'->Ar-Ar' Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Materials and Reagents

For a successful reaction, the quality of reagents and the proper setup are critical.

Reagent/MaterialGradeSupplier (Example)Notes
This compound≥97%Commercially AvailableStore under inert gas.
Aryl Halide (e.g., 4-Bromoanisole)≥98%Commercially AvailableReactivity order: I > Br > OTf >> Cl.[13][14]
Palladium Catalyst (e.g., Pd(PPh₃)₄)≥98%Commercially AvailableAir-sensitive, handle under inert atmosphere.
Base (e.g., K₂CO₃ or K₃PO₄)AnhydrousCommercially AvailableMust be finely powdered and dried before use.
Solvent (e.g., 1,4-Dioxane/Water)Anhydrous/DegassedCommercially AvailableSolvent choice can significantly impact the reaction.[15][16][17][18][19]
Inert Gas (Argon or Nitrogen)High Purity-For maintaining an inert atmosphere.
Reaction VesselSchlenk flask or Microwave vial-Must be flame-dried before use.
Magnetic Stirrer with Hotplate--For consistent heating and mixing.

Detailed Experimental Protocol

This protocol is a general guideline and may require optimization depending on the specific aryl halide used.

Protocol 1: Conventional Heating
  • Reaction Setup:

    • To a flame-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 mmol, 1.2 equiv), the aryl halide (1.0 mmol, 1.0 equiv), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 equiv).

    • Seal the flask with a septum and purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of the palladium catalyst.

    • Under a positive pressure of the inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.03 mmol, 3 mol%).

    • Add the degassed solvent system (e.g., 8 mL of a 4:1 mixture of 1,4-Dioxane and water).[14]

  • Reaction Execution:

    • Heat the reaction mixture to 80-100 °C with vigorous stirring. The optimal temperature will depend on the reactivity of the aryl halide.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-24 hours.

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the reaction mixture with ethyl acetate (20 mL) and water (10 mL).

    • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

    • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure to obtain the crude product.

    • Purify the crude product by column chromatography on silica gel or recrystallization to yield the desired biaryl compound.[20][21]

Protocol 2: Microwave-Assisted Synthesis

Microwave irradiation can often accelerate the reaction and improve yields, especially for less reactive aryl chlorides.

  • Reaction Setup:

    • In a microwave reaction vial, combine this compound (0.75 mmol, 1.5 equiv), the aryl halide (0.5 mmol, 1.0 equiv), a suitable palladium catalyst (e.g., PdCl₂(dppf), 0.015 mmol, 3 mol%), and a base (e.g., K₃PO₄, 1.0 mmol, 2.0 equiv).[14]

    • Add the degassed solvent system (e.g., 3 mL of 1,4-Dioxane/water 4:1).

    • Seal the vial with a cap.

  • Reaction Execution:

    • Place the vial in the microwave reactor and heat to 120-150 °C for 15-60 minutes. The temperature and time should be optimized for the specific substrates.

    • After the reaction is complete, cool the vial to room temperature.

  • Work-up and Purification:

    • Follow the same work-up and purification procedure as described in Protocol 1.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Flame-dry Glassware Flame-dry Glassware Combine Reagents Combine Reagents Flame-dry Glassware->Combine Reagents Weigh Reagents Weigh Reagents Weigh Reagents->Combine Reagents Degas Solvents Degas Solvents Add Catalyst & Solvent Add Catalyst & Solvent Degas Solvents->Add Catalyst & Solvent Inert Atmosphere Inert Atmosphere Combine Reagents->Inert Atmosphere Inert Atmosphere->Add Catalyst & Solvent Heating & Stirring Heating & Stirring Add Catalyst & Solvent->Heating & Stirring Monitor Progress Monitor Progress Heating & Stirring->Monitor Progress Quench & Extract Quench & Extract Monitor Progress->Quench & Extract Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Purify (Chromatography/Recrystallization) Purify (Chromatography/Recrystallization) Dry & Concentrate->Purify (Chromatography/Recrystallization) Characterize Product Characterize Product Purify (Chromatography/Recrystallization)->Characterize Product

Caption: A generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low or No Conversion Inactive catalystEnsure an inert atmosphere was maintained; use a fresh batch of catalyst.
Insufficiently active baseUse a freshly dried and finely powdered base. Consider a stronger base like K₃PO₄.
Low reaction temperatureGradually increase the reaction temperature.
Protodeboronation Presence of excess water or acidUse anhydrous solvents and ensure the base is not hygroscopic. A less aqueous solvent system may be beneficial for this sensitive boronic acid.[5]
Homocoupling of Boronic Acid Oxygen contaminationThoroughly degas the solvent and maintain a strict inert atmosphere.
Catalyst decompositionConsider using a more robust ligand or a pre-catalyst.
Difficulty with Aryl Chlorides Low reactivity of the C-Cl bondUse a more electron-rich and bulky phosphine ligand (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand.[5][10] Higher temperatures and a stronger base are often required.

Conclusion

The Suzuki-Miyaura cross-coupling of this compound, while challenging, is a feasible and valuable transformation for the synthesis of complex biaryl scaffolds. Success hinges on a meticulous experimental setup, the careful selection of catalyst, base, and solvent, and a thorough understanding of the reaction mechanism. By following the detailed protocols and considering the troubleshooting advice provided, researchers can confidently employ this powerful reaction in their synthetic endeavors.

References

  • Wikipedia. Suzuki reaction. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

  • Journal of the American Chemical Society. Computational Characterization of the Role of the Base in the Suzuki−Miyaura Cross-Coupling Reaction. [Link]

  • Wiley Online Library. Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. [Link]

  • NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

  • Wiley Online Library. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • National Institutes of Health. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. [Link]

  • ACS Publications. Analyzing the Solvent Effects in Palladium/N-Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. [Link]

  • University of California, San Diego. Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. [https://www.chem.ucla.edu/~bacher/General/30CL/manuals/F14/30CL_Suzuki_F14.pdf]([Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 4-Chloro-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support center for optimizing Suzuki-Miyaura cross-coupling reactions. This guide is specifically tailored to address the unique challenges presented by 4-Chloro-3-fluoro-2-formylphenylboronic acid, a substrate of increasing importance in pharmaceutical and materials science research. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the complexities of this reaction and achieve higher yields and cleaner reaction profiles.

Understanding the Substrate: The Challenge of this compound

The structure of this compound presents a unique combination of steric and electronic challenges for the Suzuki-Miyaura coupling. The ortho-formyl group and the adjacent fluorine and chlorine atoms create a sterically hindered and electron-deficient environment around the boronic acid moiety.

  • Electronic Effects: The electron-withdrawing nature of the formyl, fluoro, and chloro groups can slow down the crucial transmetalation step of the catalytic cycle.[1] While electron-withdrawing groups on the aryl halide can facilitate the initial oxidative addition, their presence on the boronic acid partner can be detrimental.[1][2]

  • Steric Hindrance: The ortho-formyl group poses a significant steric barrier, impeding the approach of the palladium catalyst and hindering the formation of the necessary transition states for both transmetalation and reductive elimination.[3][4][5]

  • Side Reactions: This substrate is particularly susceptible to protodeboronation, an undesired side reaction where the boronic acid group is replaced by a hydrogen atom, especially under basic aqueous conditions.[6][7][8][9] The electron-withdrawing substituents exacerbate this issue.[6][7][8]

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low to no yield with this boronic acid?

A1: The primary culprits for low yields are a combination of factors inherent to the substrate's structure:

  • Inefficient Transmetalation: The electron-deficient nature of the arylboronic acid slows this key step.[1]

  • Steric Hindrance: The ortho-formyl group physically blocks the reactive center.[3][4][5]

  • Protodeboronation: The boronic acid is prone to decomposition, especially in the presence of water and base.[6][7][8]

  • Suboptimal Catalyst System: Using a standard catalyst/ligand combination may not be sufficient to overcome the activation barrier for this challenging substrate.

Q2: How do the substituents on the boronic acid specifically impact the reaction?

A2: Each substituent plays a role:

  • 2-Formyl Group: This is the main source of steric hindrance.[8] It also significantly withdraws electron density, making the boronic acid less nucleophilic.

  • 3-Fluoro and 4-Chloro Groups: These electron-withdrawing halogens further decrease the electron density on the aromatic ring, compounding the negative electronic effect on transmetalation.[1]

Q3: What are the recommended starting conditions for a Suzuki coupling with this compound?

A3: For challenging substrates like this, more robust reaction conditions are necessary. A good starting point would be:

  • Catalyst: A high-activity palladium precatalyst, such as a Buchwald G3 or G4 precatalyst.

  • Ligand: A bulky, electron-rich biarylphosphine ligand like XPhos or SPhos is often required to promote both oxidative addition and reductive elimination.[3][10]

  • Base: A strong, non-nucleophilic base is preferred. Potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) are excellent choices.[3][10]

  • Solvent: Anhydrous, polar aprotic solvents like dioxane, toluene, or THF are generally recommended to minimize protodeboronation.[3][8] A small amount of water can sometimes be beneficial, but its ratio should be carefully optimized.[11]

Q4: How can I minimize the risk of protodeboronation?

A4: Minimizing protodeboronation is critical for success. Consider the following strategies:

  • Use of Boronate Esters: Converting the boronic acid to a more stable boronate ester, such as a pinacol or MIDA ester, can protect it from premature decomposition.[6][7][12] These esters slowly release the active boronic acid under the reaction conditions, keeping its concentration low and reducing the likelihood of side reactions.[6]

  • Anhydrous Conditions: Meticulously dry your solvent and reagents and run the reaction under a strictly inert atmosphere (Argon or Nitrogen).

  • Careful Base Selection: Use a base that has minimal solubility in the reaction medium to control the basicity.

  • Reaction Temperature: While higher temperatures can increase the reaction rate, they can also accelerate protodeboronation. An optimal temperature must be found empirically.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
No or Very Low Conversion 1. Inactive Catalyst System.[10] 2. Severe Steric Hindrance.[3] 3. Reaction Temperature Too Low.[3]1a. Use a more active, air-stable precatalyst (e.g., XPhos Pd G3).[10] 1b. Employ a bulky, electron-rich ligand (e.g., XPhos, SPhos, RuPhos).[3][10] 2. Increase catalyst loading (e.g., from 1-2 mol% to 3-5 mol%).[3] 3. Gradually increase the reaction temperature, monitoring for decomposition.[3]
Significant Protodeboronation 1. Presence of Water/Protic Solvents.[8] 2. Base is too strong or too soluble. 3. High concentration of free boronic acid.1. Use anhydrous solvents and ensure all reagents are dry.[8] 2. Switch to a less nucleophilic base like K₃PO₄ or Cs₂CO₃.[3] 3. Convert the boronic acid to a stable boronate ester (e.g., pinacol or MIDA ester).[7][12]
Formation of Homocoupled Byproducts 1. Presence of Oxygen.[10] 2. Catalyst decomposition.1. Thoroughly degas the solvent and maintain a strict inert atmosphere throughout the reaction.[10] 2. Use a more robust precatalyst and ligand system.
Stalled Reaction at Partial Conversion 1. Catalyst Deactivation. 2. Insufficient Base.1. Add a fresh portion of the catalyst. 2. Add an additional equivalent of the base.
Difficulty in Product Purification 1. Residual Boronic Acid/Boron-containing byproducts. 2. Similar polarity of product and starting materials.1. Perform an acid-base workup to remove the acidic boronic acid.[12][13] 2. Optimize your column chromatography conditions, potentially trying a different solvent system.[13]

Experimental Protocols & Visualizations

General Protocol for Optimizing Suzuki Coupling
  • Reagent Preparation: To an oven-dried reaction vial, add the aryl halide (1.0 eq.), this compound (or its corresponding boronate ester, 1.2-1.5 eq.), and a finely powdered base (e.g., K₃PO₄, 2.0-3.0 eq.).[10]

  • Inert Atmosphere: Seal the vial with a septum and purge with argon or nitrogen for 10-15 minutes.[10]

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., XPhos Pd G3, 1-5 mol%).[3][10]

  • Solvent Addition: Add the degassed anhydrous solvent (e.g., dioxane, toluene) via syringe to achieve a concentration of approximately 0.1 M with respect to the limiting reagent.[3][10]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80-110 °C).[10]

  • Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS.

  • Workup: After completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[10]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[1][10]

Visualizing the Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Ar-Pd(II)(X)L₂ Pd0->OxAdd Ar-X Transmetalation Transmetalation Ar-Pd(II)(Ar')L₂ OxAdd->Transmetalation Ar'-B(OR)₂ (Base) RedElim Reductive Elimination Ar-Ar' Transmetalation->RedElim RedElim->Pd0 Product Ar-Ar' ArX Aryl Halide (Ar-X) ArX->OxAdd BoronicAcid Boronic Acid (Ar'-B(OH)₂) + Base BoronicAcid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.[3]

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield with This compound check_protodeboronation Check for Protodeboronation start->check_protodeboronation use_boronate_ester Use Boronate Ester (Pinacol/MIDA) check_protodeboronation->use_boronate_ester Yes check_catalyst Optimize Catalyst System check_protodeboronation->check_catalyst No anhydrous_conditions Ensure Anhydrous Conditions use_boronate_ester->anhydrous_conditions bulky_ligand Use Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) check_catalyst->bulky_ligand optimize_base_solvent Optimize Base and Solvent check_catalyst->optimize_base_solvent increase_loading Increase Catalyst Loading bulky_ligand->increase_loading strong_base Use Stronger Base (K₃PO₄, Cs₂CO₃) optimize_base_solvent->strong_base aprotic_solvent Use Aprotic Solvent (Dioxane, Toluene) strong_base->aprotic_solvent

Caption: A workflow for troubleshooting low yields in this challenging Suzuki coupling.

References

  • Protodeboronation - Wikipedia. Wikipedia. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. National Institutes of Health. Available at: [Link]

  • Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. Dalton Transactions (RSC Publishing). Available at: [Link]

  • Electronic and Steric Effects of the ProPhos Ligand Family for Nickel-Catalyzed Suzuki–Miyaura Coupling of Heteroaromatics. ACS Publications. Available at: [Link]

  • Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure. Semantic Scholar. Available at: [Link]

  • Organoborane coupling reactions (Suzuki coupling). National Institutes of Health. Available at: [Link]

  • Strategies for successful Suzuki-Miyaura cross-couplings with thienylboronic acids: From model studies to dye structures. ResearchGate. Available at: [Link]

  • Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews (RSC Publishing). Available at: [Link]

  • 2.6: Suzuki-Miyaura Coupling - Chemistry LibreTexts. Chemistry LibreTexts. Available at: [Link]

  • Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Available at: [Link]

  • Steric and Electronic Effects of Arsa-Buchwald Ligands on Suzuki–Miyaura Coupling Reaction. ResearchGate. Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. Chemical Science (RSC Publishing). Available at: [Link]

  • Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes. National Institutes of Health. Available at: [Link]

  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. buchwaldgroup.mit.edu. Available at: [Link]

  • Which conditions are favorable for the efficient Suzuki coupling? ResearchGate. Available at: [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... ResearchGate. Available at: [Link]

  • How to approach choosing reaction conditions for Suzuki? : r/Chempros. Reddit. Available at: [Link]

  • The Importance of Purity: Selecting the Right Boronic Acid for Suzuki Coupling. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design | Request PDF. ResearchGate. Available at: [Link]

  • Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ArODES. Available at: [Link]

  • Why am I getting low yield for my Suzuki coupling reaction? : r/chemistry. Reddit. Available at: [Link]

  • Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • Diagnosing issues with a failed Suzuki coupling? : r/Chempros. Reddit. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available at: [Link]

  • Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction? ResearchGate. Available at: [Link]

  • (PDF) STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. ResearchGate. Available at: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. National Institutes of Health. Available at: [Link]

  • A modified procedure for the palladium catalyzed borylation/Suzuki-Miyaura cross-coupling of aryl and heteroaryl halides utilizing bis-boronic acid. National Institutes of Health. Available at: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. Available at: [Link]

  • Closed-loop optimization of general reaction conditions for heteroaryl Suzuki-Miyaura coupling. PubMed. Available at: [Link]

  • Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]

  • Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning. ChemistryViews. Available at: [Link]

  • Base-free Suzuki–Miyaura cross-coupling reaction mediated by Lewis acids. ChemRxiv. Available at: [Link]

  • Optimization of reaction conditions for the Suzuki-Miyaura coupling of... ResearchGate. Available at: [Link]

Sources

Technical Support Center: Purification of 4-Chloro-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, medicinal chemists, and process development scientists working with 4-Chloro-3-fluoro-2-formylphenylboronic acid. The unique substitution pattern of this reagent—featuring a Lewis acidic boronic acid, an electron-withdrawing aldehyde, and halogen substituents—presents specific challenges in its purification. This document provides in-depth troubleshooting advice and validated protocols to help you achieve high purity for your downstream applications, such as Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound?

A1: Crude samples of this compound typically contain a few common classes of impurities. The most prevalent is its trimeric anhydride, known as a boroxine, which forms through reversible dehydration.[1][2] You may also find the protodeboronated byproduct, 3-Chloro-2-fluorobenzaldehyde, which arises from the cleavage of the C-B bond.[3][4][5] Depending on the synthetic route, residual starting materials or homocoupled dimers could also be present.[6]

Q2: My NMR shows extra peaks, but the material seems to work in my Suzuki reaction. Why is that?

A2: This is often due to the presence of the corresponding boroxine. Boronic acids and their boroxines exist in a concentration and water-dependent equilibrium.[7] In many Suzuki-Miyaura coupling reactions, which are typically run in the presence of water and a base, the boroxine can be hydrolyzed in situ back to the active boronic acid monomer, making it a competent coupling partner.[7] However, for applications requiring precise stoichiometry or anhydrous conditions, purifying the material to the monomeric boronic acid is essential.

Q3: How stable is this compound? What are the best storage conditions?

A3: Like many arylboronic acids, this compound is sensitive to heat and can undergo gradual dehydration to the boroxine even at room temperature.[1] It is also susceptible to protodeboronation, a process that can be accelerated by harsh acidic or basic conditions.[8] For optimal stability, it is recommended to store the solid compound in a cool, dark place under an inert atmosphere. For long-term storage, temperatures of -20°C are advised.[9]

Q4: Is column chromatography on silica gel a good option for purifying this compound?

A4: Direct chromatography on standard silica gel is generally not recommended for boronic acids.[5][6] The Lewis acidic boron atom interacts strongly with the Lewis basic silanol groups on the silica surface, leading to significant tailing, poor separation, and often, low recovery of the product.[10] If chromatography is necessary, specialized techniques, such as using boric acid-treated silica or converting the compound to its pinacol ester, are required.[10][11][12]

Troubleshooting Guide: Overcoming Purification Challenges

This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.

Issue 1: My primary impurity is the protodeboronated arene (3-Chloro-2-fluorobenzaldehyde). How do I remove it?

  • Question: I've performed an initial workup, but NMR and LC-MS analysis clearly shows a significant amount of the protodeboronated impurity. It has similar polarity to my product, making separation difficult. What is the best strategy?

  • Causality: Protodeboronation is an undesired side reaction where the C-B bond is cleaved and replaced by a C-H bond.[4] This can be promoted by excessive heat or exposure to strong acidic or basic conditions during synthesis or workup.[8]

  • Solution: An optimized acid-base extraction is the most effective method. The boronic acid functional group is acidic (pKa ~8.8 for phenylboronic acid) and will deprotonate to form a water-soluble boronate salt under mild basic conditions.[13] The protodeboronated byproduct, being a neutral aldehyde, will remain in the organic phase.

    • Detailed Steps:

      • Dissolve your crude product in a suitable organic solvent like ethyl acetate or methyl t-butyl ether (MTBE).

      • Extract the organic solution with a mild aqueous base. Crucially, maintain the pH between 8 and 11. [14][15] A dilute solution of sodium carbonate or sodium hydroxide can be used. A pH above 11 risks triggering a Cannizzaro reaction on the formyl group, leading to disproportionation into the corresponding alcohol and carboxylic acid.[14]

      • Separate the layers. The aqueous layer now contains your desired product as the boronate salt. Wash this aqueous layer again with fresh organic solvent to remove any lingering neutral impurities.

      • Cool the aqueous layer in an ice bath and slowly acidify it with cold 1M HCl until the pH is acidic (pH ~2-3).

      • Your purified this compound will precipitate out as a solid.

      • Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum.

Issue 2: My purified product exists as a mixture of the boronic acid and its boroxine anhydride.

  • Question: After purification and drying under high vacuum, my NMR spectrum still indicates a mixture of the desired boronic acid and the boroxine. How can I obtain the pure monomeric acid?

  • Causality: The formation of boroxine is a reversible dehydration reaction.[2] Over-drying, especially with heat, can drive the equilibrium towards the anhydride form. Conversely, boroxines can hydrolyze back to the acid in the presence of water.[1]

  • Solution: You can convert the boroxine back to the boronic acid by introducing a controlled amount of water.

    • Recrystallization from a wet solvent: Recrystallizing the material from a solvent system containing water, such as hot water or ethanol/water, can re-establish the equilibrium in favor of the monomeric acid.[16]

    • Controlled Rehydration: Dissolve the mixture in a solvent like THF or acetone, add a few equivalents of water, stir for a period, and then carefully remove the organic solvent in vacuo without excessive heating. This can often provide the hydrated monomeric form.

Issue 3: I need to use column chromatography, but my compound is sticking to the silica column.

  • Question: Acid-base extraction did not remove a key impurity with similar acidic properties. I have to use column chromatography, but I am experiencing very poor recovery and streaking on the column. What can I do?

  • Causality: Standard silica gel is acidic and contains many free silanol groups that strongly adsorb boronic acids, preventing their clean elution.[10]

  • Solution: Deactivate the silica gel by treating it with boric acid. This treatment caps the highly adsorptive sites on the silica surface, allowing for much-improved elution of boronic acid pinacol esters and, by extension, the acids themselves.[10][11]

    • Workflow:

      • First, prepare boric acid-treated silica gel (see protocol below).

      • Pack your column with the treated silica.

      • Run the chromatography using a non-polar eluent system, such as a gradient of ethyl acetate in hexanes. You may need to add a small amount of a modifier like acetic acid to the eluent to improve peak shape.[6]

      • Monitor fractions carefully by TLC, also run on boric acid-treated plates for an accurate representation of the separation.

Data Summary and Visualization

Comparison of Purification Methodologies
Method Best for Removing... Key Challenge Pro-Tip / Optimization Expected Purity
Acid-Base Wash Non-polar organic impurities, protodeboronation byproducts.Potential for Cannizzaro reaction at high pH.[14]Maintain aqueous pH between 8-11 during extraction. Use cold solutions to minimize side reactions.[15]>99% achievable.[15]
Recrystallization Less soluble impurities, converting boroxine to boronic acid.Finding a suitable solvent system; potential for low yield.[5][6]Screen various solvents. Hot water, ethanol, or mixtures like chloroform/hexane can be effective.[16][17]>98%
Column Chromatography Impurities with similar polarity and acidity.Strong adsorption to standard silica gel leading to low recovery.[5][10]Use boric acid-treated silica gel.[11] Alternatively, convert to a pinacol ester for easier purification.[12]>97%
Visual Workflows

purification_workflow cluster_impurities Impurity Type start Crude Product (this compound) analysis Analyze by NMR/LCMS start->analysis decision Identify Impurities analysis->decision nonpolar Mainly Non-Polar (e.g., Protodeboronation product) decision->nonpolar Non-Polar polar Polar / Similar Polarity decision->polar Polar boroxine Mainly Boroxine decision->boroxine Boroxine ab_wash Perform Acid-Base Wash (pH 8-11) nonpolar->ab_wash chromatography Column Chromatography (Boric Acid-Treated Silica) polar->chromatography recryst Recrystallization (from aq. solvent) boroxine->recryst final_product Pure Product ab_wash->final_product chromatography->final_product recryst->final_product

Caption: Decision workflow for selecting a primary purification strategy.

troubleshooting_workflow start Impurity Detected in 'Purified' Product decision Identify Impurity by NMR/MS start->decision boroxine Boroxine Anhydride decision->boroxine Trimer protodeb Protodeboronation Product decision->protodeb C-B Cleavage unknown Other / Unknown decision->unknown Other action_boroxine Option 1: Use as-is if reaction tolerates it. Option 2: Recrystallize from wet solvent to hydrolyze. boroxine->action_boroxine action_protodeb Re-purify with optimized Acid-Base Wash. Ensure pH < 11 and low temperature. protodeb->action_protodeb action_unknown Consider derivatization (e.g., pinacol ester) followed by chromatography and hydrolysis. unknown->action_unknown

Caption: Troubleshooting flowchart for common post-purification impurities.

Detailed Experimental Protocols

Protocol 1: High-Purity Purification via pH-Controlled Acid-Base Extraction

This protocol is adapted from industrial processes for purifying formylphenylboronic acids and is designed to minimize side reactions.[14][15]

  • Dissolution: Suspend the crude this compound in methyl t-butyl ether (MTBE) (approx. 10-15 mL per gram of crude material).

  • Alkaline Extraction: Transfer the suspension to a separatory funnel. Add an equal volume of a cold (0-5°C) 5% aqueous sodium carbonate solution. Shake the funnel gently, venting frequently. Monitor the pH of the aqueous layer using pH paper, ensuring it is between 8 and 11. If necessary, add more carbonate solution dropwise.

  • Separation: Allow the layers to separate. Drain the lower aqueous layer into a clean flask kept in an ice bath.

  • Washing: Extract the organic layer again with a smaller portion of cold sodium carbonate solution to ensure complete recovery. Combine the aqueous extracts. Wash the combined aqueous extracts with a fresh portion of MTBE (approx. 1/3 of the original volume) to remove residual non-polar impurities. Discard the organic layers.

  • Precipitation: While vigorously stirring the cold aqueous solution, slowly add 6M HCl dropwise. Monitor the pH. A white precipitate will begin to form. Continue adding acid until the pH of the solution is ~2.

  • Isolation: Stir the cold slurry for 30 minutes to ensure complete precipitation. Collect the white solid by vacuum filtration.

  • Drying: Wash the filter cake with a small amount of ice-cold deionized water, followed by a small amount of cold hexanes. Dry the purified product in a vacuum desiccator or vacuum oven at low temperature (<40°C).

Protocol 2: Column Chromatography using Boric Acid-Treated Silica Gel

This protocol is for cases where separation of polar impurities is required.[10][11]

  • Preparation of Treated Silica:

    • Prepare a 5% w/v solution of boric acid in methanol.

    • Create a slurry of standard flash chromatography silica gel in this solution (approx. 5.5 mL of solution per gram of silica).

    • Gently agitate the slurry for 1 hour at room temperature.

    • Remove the solvent by filtration and wash the treated silica with ethanol.

    • Dry the silica thoroughly under vacuum until it is a free-flowing powder.

  • Column Packing: Pack a flash chromatography column with the boric acid-treated silica gel using your starting eluent (e.g., 5% Ethyl Acetate in Hexanes).

  • Sample Loading: Dissolve the crude boronic acid in a minimal amount of dichloromethane or your eluent and adsorb it onto a small amount of the treated silica. After evaporating the solvent, load the dry powder onto the top of the column.

  • Elution: Elute the column with a gradient of ethyl acetate in hexanes. The exact gradient will depend on the impurities. A slow, shallow gradient is often most effective.

  • Fraction Collection: Collect fractions and analyze by TLC (using plates also pre-treated with boric acid for consistency). Combine the pure fractions.

  • Solvent Removal: Remove the eluent by rotary evaporation, avoiding excessive heat to prevent boroxine formation.

References

  • ResearchGate. (2016). How to purify boronic acids/boronate esters? [Online discussion]. Available at: [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Retrieved from [Link]

  • Hitosugi, S., Tanimoto, D., Nakanishi, W., & Isobe, H. (n.d.). Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters, Oxford Academic. Retrieved from [Link]

  • Yamamoto, Y., & Ishii, Y. (2013). Boroxine chemistry: from fundamental studies to applications in supramolecular and synthetic organic chemistry. Chemical Society Reviews, 42(15), 6598-6609. Available at: [Link]

  • ResearchGate. (n.d.). Scheme 1 Dehydration of phenylboronic acid with the formation of boroxine. [Image]. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. [Image]. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Reddit. (2023). HELP: Purifying boronic acids sucks. r/OrganicChemistry. [Online forum]. Available at: [Link]

  • ResearchGate. (n.d.). Protodeboronation of arylboronic acids in acetic acid. [Table]. Available at: [Link]

  • DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). Arylboronic Acids. WordPress.com. Retrieved from [Link]

  • CNR-IRIS. (2021). On-Surface Synthesis of Boroxine-Based Molecules. Retrieved from [Link]

  • Chemistry Stack Exchange. (2023). Challenging purification of organoboronic acids. [Online forum]. Available at: [Link]

  • Reddit. (2018). Self-condensation of phenylboronic acid. r/chemistry. [Online forum]. Available at: [Link]

  • Google Patents. (n.d.). US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Reddit. (2017). Purification of boronic acids?. r/chemistry. [Online forum]. Available at: [Link]

  • Waters. (n.d.). Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System. Retrieved from [Link]

  • National Institutes of Health. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Retrieved from [Link]

  • ACS Publications. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Procedure for the Synthesis of (S)-tert-Butyl (4-chlorophenyl)(thiophen-2-yl)methylcarbamate. Retrieved from [Link]

  • ACS Publications. (2008). Mild and Selective Synthesis of an Aryl Boronic Ester by Equilibration of Mixtures of Boronic and Borinic Acid Derivatives. Organic Process Research & Development. Retrieved from [Link]

  • Google Patents. (n.d.). US6420597B2 - Process for preparing highly pure formylphenylboronic acids.
  • ACS Publications. (n.d.). Boronic acid-promoted, site-selective Fischer esterification of sugar alcohols. Retrieved from [Link]

  • Alchem Pharmtech. (n.d.). CAS N/A | (4-Chloro-2-fluoro-3-formylphenyl)boronic acid. Retrieved from [Link]

  • ResearchGate. (2023). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. [Request PDF]. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. Retrieved from [Link]

Sources

Common side reactions with 4-Chloro-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-3-fluoro-2-formylphenylboronic acid

Welcome to the technical support center for this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower your experimental success.

Frequently Asked Questions (FAQs)

Q1: What is protodeboronation and why is it a major concern with this reagent?

A1: Protodeboronation is a common decomposition pathway for arylboronic acids where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond.[1] In the case of this compound, this results in the formation of 1-chloro-2-fluoro-3-formylbenzene, consuming your starting material and reducing the yield of your desired product.

This reaction is particularly problematic in Suzuki-Miyaura cross-coupling reactions, which are typically performed in basic aqueous media.[1] The reaction rate often increases at higher pH because the boronic acid is converted to the more reactive arylboronate anion.[2] For electron-deficient arylboronic acids, such as the one , this can be a significant competing reaction pathway. The mechanism can be complex, proceeding through different pathways depending on the conditions, including acid-promoted, base-catalyzed, or even transition-metal-catalyzed routes.[3][4]

Q2: I'm observing a significant amount of a symmetrical biaryl impurity in my Suzuki-Miyaura reaction. What is it and why is it forming?

A2: This impurity is the result of a homocoupling reaction, where two molecules of this compound react with each other to form a symmetrical biaryl. This is a well-documented side reaction in palladium-catalyzed couplings.[5]

There are two primary mechanisms for homocoupling:

  • Oxygen-Mediated: This is the most common cause. If the reaction is not rigorously deoxygenated, dissolved oxygen can react with the Pd(0) catalyst to form a palladium peroxo complex.[6] This complex can then react with two molecules of the boronic acid to generate the homocoupled product, regenerating a Pd(II) species that re-enters the catalytic cycle.

  • Protonolysis/Transmetalation: In some cases, particularly with electron-deficient arylboronic acids, homocoupling can occur even in the absence of oxygen through a protonolysis/second transmetalation pathway.[7][8]

Given that this compound is electron-deficient, it can be particularly susceptible to this side reaction.[7]

Q3: How stable is this reagent to storage and oxidative conditions?

A3: Arylboronic acids are susceptible to oxidative degradation, a process where the C-B bond is cleaved to form a phenol.[9] In this case, it would yield 4-chloro-3-fluoro-2-formylphenol. This can be mediated by reactive oxygen species (ROS) or even atmospheric oxygen over time.[10][11]

The ortho-formyl group in this compound makes it more vulnerable to oxidation compared to derivatives with other ortho-substituents like aminocarbonyl or methoxycarbonyl groups.[10] For long-term storage, it is recommended to keep the reagent in a cool, dark place under an inert atmosphere.

Q4: Can the ortho-formyl group participate in any specific side reactions?

A4: Yes, the ortho-formyl group is not just an electronic substituent; its proximity to the boronic acid can lead to specific interactions or side reactions. While it can potentially form an intramolecular coordination with the boron atom, which can modulate reactivity, it can also participate in undesired reactions. For instance, under certain basic or nucleophilic conditions, the aldehyde could be a site for side reactions (e.g., Cannizzaro reaction, aldol condensation if other enolizable aldehydes/ketones are present), though these are generally less common than protodeboronation or homocoupling under typical Suzuki conditions. The primary influence of the formyl group is its strong electron-withdrawing effect, which impacts the rates of the desired coupling and undesired side reactions.

Troubleshooting Guide

This section addresses common problems in a "Problem/Cause/Solution" format to help you quickly diagnose and resolve experimental issues.

Problem 1: Low yield of desired product, with significant formation of 1-chloro-2-fluoro-3-formylbenzene.
  • Primary Suspect: Protodeboronation.

  • Underlying Cause: The reaction conditions (e.g., high temperature, prolonged reaction time, high base concentration) are favoring the cleavage of the C-B bond over the desired cross-coupling.[2]

  • Troubleshooting Steps:

    • Lower the Base Concentration: Use the minimum amount of base required for the reaction. Strong bases like NaOH can accelerate protodeboronation. Consider using a weaker base like K₃PO₄ or K₂CO₃.[12]

    • Change the Base: Cesium carbonate (Cs₂CO₃) or potassium fluoride (KF) are often effective in promoting Suzuki couplings while minimizing protodeboronation.

    • Use Anhydrous Conditions: If compatible with your substrate, switching to anhydrous conditions can suppress protodeboronation, which often involves a proton source like water.

    • Protect the Boronic Acid: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) for the reaction. These are generally more resistant to protodeboronation and can release the boronic acid slowly under the reaction conditions.[1]

    • Optimize Temperature and Time: Run the reaction at the lowest temperature that allows for efficient coupling and monitor the reaction to avoid unnecessarily long heating times.

Problem 2: The final product is contaminated with a symmetrical biaryl dimer.
  • Primary Suspect: Homocoupling.

  • Underlying Cause: The most likely cause is the presence of oxygen in the reaction mixture, which facilitates the palladium-catalyzed homocoupling pathway.[5][6]

  • Troubleshooting Steps:

    • Rigorous Degassing: This is the most critical step. Ensure all solvents are thoroughly degassed before use. Perform multiple (at least 3) vacuum/inert gas (N₂ or Ar) backfill cycles on the reaction vessel containing all reagents before adding the catalyst and heating. A subsurface sparge with nitrogen or argon is highly effective.[5]

    • Catalyst Choice: While Pd(OAc)₂ is common, sometimes pre-catalysts or catalysts with bulky phosphine ligands can be less prone to side reactions.

    • Add an Oxidant Scavenger: In some difficult cases, small amounts of a reducing agent or antioxidant can be added, but this should be approached with caution as it can interfere with the catalytic cycle.

    • Reaction Staging: Add the boronic acid slowly to the reaction mixture. This keeps its instantaneous concentration low, which can disfavor the bimolecular homocoupling reaction relative to the cross-coupling reaction.

Parameter Condition Favoring Homocoupling Recommended Condition to Minimize Homocoupling
Atmosphere Air / Incomplete DegassingRigorous degassing (Vacuum/Inert Gas cycles)
Reagent Addition All reagents mixed at startSlow addition of boronic acid
Boronic Acid Electron-deficient (like the topic compound)Use of boronate esters
Problem 3: HPLC/NMR analysis shows multiple unidentified impurities and loss of starting material even before the reaction starts.
  • Primary Suspect: Oxidative Degradation.

  • Underlying Cause: The boronic acid is degrading due to exposure to air and/or light, potentially accelerated by trace metal impurities.[9][10] The ortho-formyl group makes this reagent particularly sensitive.[10]

  • Troubleshooting Steps:

    • Check Reagent Quality: Use fresh, high-purity this compound. Store it properly under an inert atmosphere and refrigerated.

    • Handle Under Inert Gas: Weigh and handle the boronic acid under a nitrogen or argon atmosphere to minimize exposure to air.

    • Use High-Purity Solvents: Solvents can contain peroxide impurities that will degrade the boronic acid. Use freshly distilled or sparged solvents.

Visualizing Competing Reaction Pathways

The following diagram illustrates the critical decision point for the Ar-Pd(II)-X complex in a Suzuki-Miyaura reaction. The desired pathway is transmetalation leading to the cross-coupled product. However, competing side reactions like protodeboronation and homocoupling can divert the starting materials, reducing overall efficiency.

Suzuki_Side_Reactions A Ar-B(OH)₂ (Starting Material) F Protodeboronation A->F Base/H⁺ H Homocoupling A->H O₂/Pd(0) B Pd(0) + Ar'-X C Ar'-Pd(II)-X B->C Oxidative Addition D Cross-Coupling (Transmetalation) C->D + Ar-B(OH)₂ + Base E Ar-Ar' (Desired Product) D->E Reductive Elimination G Ar-H (Side Product) F->G I Ar-Ar (Side Product) H->I

Caption: Competing pathways in a Suzuki-Miyaura coupling reaction.

Reference List

  • Al-Zoubi, R. M. (2014). Copper-catalyzed protodeboronation of arylboronic acids in aqueous media. RSC Advances. [Link]

  • Cox, P. A., et al. (2022). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. [Link]

  • Organic Chemistry Portal. Protodeboronations. [Link]

  • Ghaffari, M., et al. (2022). A facile acid-promoted protodeboronation of arylboronic acids. ResearchGate. [Link]

  • Cox, P. A., et al. (2017). Base-catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. Journal of the American Chemical Society. [Link]

  • Amatore, C., et al. (2006). Mechanism of the Palladium-Catalyzed Homocoupling of Arylboronic Acids: Key Involvement of a Palladium Peroxo Complex. Journal of the American Chemical Society. [Link]

  • Le, C. M., et al. (2017). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene. ResearchGate. [Link]

  • Kim, D., et al. (2018). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. [Link]

  • Sandford, E., et al. (2020). Improving the oxidative stability of boronic acids through stereoelectronic effects. RSC Chemical Biology. [Link]

  • Carrow, B. P., & Butler, J. L. (2003). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Organic Process Research & Development. [Link]

  • ResearchGate. (2016). Homocoupling of Arylboronic Acids with a Catalyst System Consisting of a Palladium(II) N-Heterocyclic Carbene Complex and p Benzoquinone. [Link]

  • Ivanov, A. S., et al. (2000). Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). Journal of Pharmaceutical Sciences. [Link]

  • ResearchGate. (2019). Oxidation-Responsive Poly(amino ester)s Containing Arylboronic Ester and Self-Immolative Motif: Synthesis and Degradation Study. [Link]

  • MDPI. (2021). Oxidative Hydroxylation of Aryl Boronic Acid Catalyzed by Co-porphyrin Complexes via Blue-Light Irradiation. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

Sources

Technical Support Center: A Guide to Improving the Solubility of 4-Chloro-3-fluoro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical resource for researchers, chemists, and drug development professionals working with 4-Chloro-3-fluoro-2-formylphenylboronic acid. This guide is structured to provide practical, experience-driven solutions to common solubility challenges encountered during experimental work. Our aim is to equip you with the knowledge to troubleshoot effectively, ensuring the integrity and success of your reactions.

Frequently Asked Questions (FAQs)

Q1: My this compound is not dissolving in my primary reaction solvent. What are the initial steps I should take?

Poor solubility is a common hurdle with substituted phenylboronic acids. The initial approach should be systematic and mindful of reaction compatibility.

  • Solvent Polarity Matching: Phenylboronic acids are polar molecules and generally exhibit better solubility in polar organic solvents.[1][2] If you are using a non-polar solvent like toluene or hexanes, solubility will likely be poor. Consider solvents such as tetrahydrofuran (THF), 1,4-dioxane, acetone, or alcohols like ethanol. For particularly stubborn cases, highly polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are excellent choices, though their high boiling points should be considered for product isolation.[3][4]

  • Temperature Adjustment: Gently warming the solvent can significantly increase both the rate of dissolution and the solubility limit. However, exercise caution. Prolonged heating of boronic acids can lead to dehydration and the formation of the corresponding cyclic trimeric anhydride, known as a boroxine.[1] Boroxines often have different solubility profiles and can complicate reactions.

  • Mechanical Agitation: Before resorting to more complex solutions, ensure the mixture is being agitated effectively. If you are using a magnetic stirrer and the solid is not dispersing, switching to an overhead mechanical stirrer or using sonication for a short period can help break up aggregates and facilitate dissolution.

Q2: How does pH influence the solubility of this boronic acid, especially in aqueous or protic solvent systems?

The pH of the medium is a critical factor governing the solubility of boronic acids.

Boronic acids are Lewis acids, meaning they can accept a pair of electrons.[1] In the presence of a base, the boronic acid group can be converted into a more soluble boronate salt.[1][5] This is particularly relevant in reactions like the Suzuki-Miyaura coupling, where a base is a required component.[6][7] The formation of the boronate species not only increases solubility but is also a key step in the catalytic cycle, facilitating transmetalation with the palladium catalyst.[7][8][9] Therefore, if your reaction mixture contains water or an alcohol, the addition of a mild base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) can dramatically improve solubility.[4]

The equilibrium between the neutral boronic acid and its anionic boronate form is illustrated below. The boronate species is more polar and thus more soluble in polar solvents like water.

G cluster_0 Solubility Equilibrium BoronicAcid R-B(OH)₂ (Sparingly Soluble) Base + OH⁻ Boronate [R-B(OH)₃]⁻ (More Soluble) Base->Boronate Acid + H⁺ Acid->BoronicAcid G Start Start: Poor Solubility in Reaction Solvent Step 1: Solvent System Review Is the solvent sufficiently polar? (e.g., Dioxane, THF, DMF) Start->Solvent Cosolvent Step 2: Introduce a Co-solvent Add a polar protic solvent (e.g., EtOH, IPA) or a stronger polar aprotic solvent (e.g., DMF). Solvent->Cosolvent If solubility is still poor Base Step 3: Evaluate the Base Is the base adequate to form the boronate salt? (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) Cosolvent->Base Aqueous Step 4: Biphasic System Ensure an aqueous phase is present to dissolve the base and facilitate boronate formation. Base->Aqueous Heat Step 5: Increase Temperature Gently heat the reaction (e.g., 60-80 °C) while monitoring for potential degradation. Aqueous->Heat Success Result: Improved Solubility & Reaction Heat->Success

Caption: Troubleshooting workflow for solubility issues.

This protocol is designed to maximize the solubility and reactivity of this compound.

  • Reagent and Solvent Preparation:

    • To a reaction vessel equipped with a magnetic stir bar and reflux condenser, add this compound (1.2 equivalents).

    • Add the aryl halide (1.0 equivalent) and the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%).

    • Purge the vessel with an inert gas (Nitrogen or Argon) for 5-10 minutes. It is crucial to degas the solvents to prevent oxidation of the catalyst.

  • Solvent and Base Addition:

    • Under the inert atmosphere, add a primary solvent such as 1,4-dioxane or THF. A typical concentration is 0.1 M with respect to the limiting reagent.

    • In a separate flask, prepare a 2 M aqueous solution of potassium carbonate (K₂CO₃, 3.0 equivalents).

    • Add the aqueous base solution to the reaction mixture. The addition of water is often beneficial for the reaction. [6]The final solvent ratio might be approximately 4:1 or 3:1 organic solvent to water.

  • Reaction Execution and Monitoring:

    • Begin vigorous stirring. You should observe the boronic acid dissolving as the boronate salt forms.

    • Heat the reaction to a temperature appropriate for your specific substrates and catalyst (typically 80-100 °C for dioxane).

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Troubleshooting Mid-Reaction:

    • If starting material remains undissolved after a period of heating, consider adding a small amount of a co-solvent like ethanol or DMF to increase the overall solvent polarity.

Quantitative Solubility Data

While precise experimental data for this specific compound is not widely published, the following table provides a reliable estimate of solubility based on the properties of similar phenylboronic acids. These values should be used as a guideline for solvent selection.

SolventPolarity IndexEstimated Solubility (at 25 °C)Notes
Hexane0.1< 0.1 mg/mL (Insoluble)Not a suitable solvent.
Toluene2.4~0.5 mg/mL (Very Sparingly Soluble)Often used in Suzuki reactions, but may require co-solvents. [3]
Dichloromethane3.1< 1 mg/mL (Sparingly Soluble)Generally not a preferred solvent for this compound.
Tetrahydrofuran (THF)4.0~10-20 mg/mL (Soluble)A common and effective solvent. [3]
Acetone5.1~20-30 mg/mL (Soluble)Good solubility, suitable for many applications. [10]
Ethanol5.2~30-50 mg/mL (Freely Soluble)Excellent solubility; can be used as a solvent or co-solvent.
Dimethylformamide (DMF)6.4> 100 mg/mL (Very Soluble)Use when other solvents fail; high boiling point can be a drawback. [4]
Dimethyl Sulfoxide (DMSO)7.2> 100 mg/mL (Very Soluble)Similar to DMF; excellent solvent for polar compounds.
Water (pH 7)9.0< 1 mg/mL (Sparingly Soluble)Solubility is poor at neutral pH.
Water (pH > 9)9.0> 20 mg/mL (Soluble)Solubility significantly increases in basic aqueous solutions.

References

  • Title: Suzuki-Miyaura cross-coupling: Practical Guide Source: Yoneda Labs URL: [Link]

  • Title: What can i use as a solvent and base in a suzuki reaction with a sensitive amide in the core? Source: ResearchGate URL: [Link]

  • Title: How to approach choosing reaction conditions for Suzuki? Source: Reddit r/Chempros URL: [Link]

  • Title: Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents Source: Journal of Chemical & Engineering Data URL: [Link]

  • Title: Suzuki Coupling Source: Organic Chemistry Portal URL: [Link]

  • Title: Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction Source: ChemCatChem URL: [Link]

  • Title: Is there a faster method for dissolve phenylboronic acid? Source: ResearchGate URL: [Link]

  • Title: Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin Source: Rose-Hulman Institute of Technology URL: [Link]

  • Title: Green Solvent Selection for Suzuki–Miyaura Coupling of Amides Source: ACS Sustainable Chemistry & Engineering URL: [Link]

  • Title: Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications Source: Wiley-VCH URL: [Link]

  • Title: “Cationic” Suzuki–Miyaura Coupling with Acutely Base-Sensitive Boronic Acids Source: Journal of the American Chemical Society URL: [Link]

  • Title: Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: Semantic Scholar URL: [Link]

  • Title: Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction Source: ResearchGate URL: [Link]

  • Title: Physical and Chemical Properties of Boronic Acids: Formulation Implications Source: KU ScholarWorks URL: [Link]

  • Title: Suzuki reaction - Wikipedia Source: Wikipedia URL: [Link]

  • Title: Solubility of investigated compounds in water. Phenylboronic acid... Source: ResearchGate URL: [Link]

  • Title: (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents Source: ResearchGate URL: [Link]

  • Title: Phenylboronic acid - Wikipedia Source: Wikipedia URL: [Link]

Sources

Technical Support Center: Catalyst Selection and Troubleshooting for 4-Chloro-3-fluoro-2-formylphenylboronic Acid Couplings

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for cross-coupling reactions involving 4-Chloro-3-fluoro-2-formylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals to navigate the unique challenges presented by this sterically hindered and electronically complex substrate. This guide provides in-depth FAQs, troubleshooting protocols, and expert insights to help you achieve successful and reproducible outcomes in your Suzuki-Miyaura and related cross-coupling reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in Suzuki-Miyaura couplings?

This particular boronic acid presents a combination of steric and electronic challenges that can complicate standard Suzuki-Miyaura coupling protocols. Understanding these factors is the first step toward selecting an effective catalyst system.

  • Steric Hindrance: The boronic acid is flanked by two ortho-substituents: a fluorine atom and a formyl (aldehyde) group. This significant steric bulk can hinder the approach of the palladium catalyst to the boron center, slowing down the crucial transmetalation step of the catalytic cycle.[1][2][3]

  • Electronic Effects: The formyl and fluoro groups are both strongly electron-withdrawing. While electron-withdrawing groups on a boronic acid can sometimes increase its Lewis acidity, they can also slow down the transmetalation step.[4][5][6] Conversely, the C-Cl bond on the coupling partner is less reactive than a C-Br or C-I bond, often requiring a more active catalyst to undergo oxidative addition efficiently.[7][8]

  • Chemoselectivity: The aldehyde functional group is sensitive and can potentially undergo side reactions under certain conditions. Furthermore, the C-Cl bond itself could, in theory, compete as a coupling site, although it is generally less reactive than the aryl bromides or iodides it would typically be coupled with.

  • Protodeboronation: This is a major competing side reaction where the C-B(OH)₂ bond is cleaved and replaced by a C-H bond, leading to the formation of 2-chloro-6-fluoro-benzaldehyde and a loss of your valuable starting material.[6][9] This is often exacerbated by high temperatures, strong aqueous bases, and prolonged reaction times.[9][10]

Key structural challenges of the substrate.
Q2: Which palladium catalysts and ligands are most effective for coupling this sterically hindered boronic acid?

To overcome the challenges mentioned above, particularly steric hindrance and the need to couple less reactive aryl chlorides, highly active catalyst systems are required. Standard catalysts like Pd(PPh₃)₄ are often insufficient.

From experience, the most successful strategies involve bulky, electron-rich phosphine ligands or N-Heterocyclic Carbenes (NHCs). These ligands promote the formation of a coordinatively unsaturated, highly reactive monoligated Pd(0) species, which is essential for efficient oxidative addition and subsequent steps.[7][10][11]

Catalyst System ComponentRecommended OptionsRationale & Key Advantages
Palladium Precatalyst Pd₂(dba)₃, Pd(OAc)₂Common, reliable sources of Pd(0) or Pd(II) that are reduced in situ.
Primary Ligand Class Dialkylbiaryl Phosphines These provide the necessary steric bulk and electron-donating properties to accelerate both oxidative addition and reductive elimination.[11]
SPhos, RuPhos, XPhosSPhos: Often an excellent first choice for challenging couplings.[11][12] RuPhos/XPhos: Provide different steric/electronic profiles that may be optimal for specific substrates.
Secondary Ligand Class N-Heterocyclic Carbenes (NHCs) Known for high thermal stability and strong σ-donor properties, making them excellent for coupling unreactive aryl chlorides.[1][13]
IPr, IMesCan offer superior performance where phosphine ligands fail, particularly at higher temperatures.[13]
Base Selection K₃PO₄, Cs₂CO₃, K₂CO₃, CsFK₃PO₄ / Cs₂CO₃: Moderately strong bases often used in a mix of organic solvent and water. A good starting point. CsF: A milder, often anhydrous option that can be effective in minimizing protodeboronation.[12]
Solvent System 1,4-Dioxane/H₂O, Toluene/H₂O, 2-MeTHFAprotic polar solvents are typical. A small amount of water is often required when using carbonate or phosphate bases to facilitate boronic acid activation.[14]

Troubleshooting Guide

Problem 1: My reaction shows low or no conversion of the starting materials.

A stalled reaction is the most common issue. Before making drastic changes, diagnose the potential cause using a systematic approach.

Troubleshooting start Low / No Conversion Observed q_reagents Are reagents & solvents pure and dry? Was the reaction properly degassed? start->q_reagents a_reagents_no Action: - Use fresh, high-purity reagents. - Dry solvents thoroughly. - Improve degassing (e.g., freeze-pump-thaw). q_reagents->a_reagents_no No q_catalyst Is the catalyst system active enough? q_reagents->q_catalyst Yes a_reagents_yes Yes a_catalyst_no Action: 1. Switch to a bulkier, more electron-rich ligand (e.g., from PPh3 to SPhos or RuPhos). 2. Increase catalyst loading (e.g., from 1 mol% to 2-3 mol%). 3. Consider an NHC-based catalyst. q_catalyst->a_catalyst_no No / Unsure q_conditions Are the reaction conditions optimal? q_catalyst->q_conditions Yes a_catalyst_yes Yes a_conditions_no Action: 1. Increase temperature in 10-20°C increments. 2. Screen alternative bases (e.g., K3PO4 -> Cs2CO3). 3. Screen different solvents (e.g., Dioxane -> Toluene). q_conditions->a_conditions_no No / Unsure end_node Re-evaluate substrate reactivity. Consider alternative coupling strategy. q_conditions->end_node Yes, all seems optimal a_conditions_yes Yes

Decision tree for troubleshooting low conversion.

Expert Analysis:

  • Check the Basics: The primary culprits for failure are often oxygen, which deactivates the Pd(0) catalyst, and impure reagents. Ensure your solvent is rigorously degassed and that you are maintaining a robust inert atmosphere (Argon or Nitrogen) throughout the reaction.

  • Catalyst Activity is Key: For this substrate, especially when coupling with an aryl chloride, the oxidative addition step is often rate-limiting. A more electron-rich ligand accelerates this step. If you are using a ligand like PPh₃, it is likely not active enough. Switching to a modern biarylphosphine ligand is the most critical first step.[11][15]

  • Temperature and Base Matter: If the catalyst is appropriate, the reaction may simply be too slow at your current temperature. Incrementally increasing the heat can overcome activation barriers. If you suspect base-related issues (see Problem 2), screening different bases is a logical next step.

Problem 2: I am observing significant protodeboronation of my boronic acid.

If you detect 2-chloro-6-fluoro-benzaldehyde by LC-MS or GC-MS, protodeboronation is a significant issue. This side reaction competes directly with the desired transmetalation step.[9] To fix this, you must accelerate the productive catalytic cycle to outpace the unproductive decomposition pathway.

Strategies to Minimize Protodeboronation:

  • Use a Milder Base: Strong bases in aqueous media can accelerate C-B bond cleavage. Switching from NaOH or K₂CO₃ to a milder base like cesium fluoride (CsF) or potassium phosphate (K₃PO₄) can be highly effective.[9][12]

  • Minimize Water: While some water is often necessary for boronic acid activation with certain bases, excess water can promote hydrolysis.[14] Try reducing the water content in your solvent system or, if using a base like CsF, running the reaction under anhydrous conditions.

  • Increase Catalyst Speed: A faster catalytic cycle means the boronic acid spends less time in the reactive state where it is vulnerable to protodeboronation. Using a highly active catalyst system (e.g., Pd₂(dba)₃ with SPhos) is one of the best ways to ensure the desired coupling is kinetically favored.[9][16]

  • Consider Boronic Esters: Converting the boronic acid to a more stable boronic ester, such as a pinacol or N-methyliminodiacetic acid (MIDA) ester, can protect it from decomposition.[6][9] These esters often hydrolyze slowly in situ, releasing the active boronic acid at a low concentration, which minimizes side reactions.[8][9]

Problem 3: I am seeing side products related to the formyl group or homocoupling.
  • Formyl Group Reactivity: The aldehyde is generally stable under Suzuki conditions. However, if you are using strongly basic or reducing conditions, you might observe side reactions. Ensure your base is not excessively strong and that your reaction is free of potential hydride sources that could reduce the aldehyde.

  • Homocoupling (Glaser Coupling): The formation of a biaryl product derived from coupling two molecules of your boronic acid is a classic sign of excess oxygen in the system or issues with the Pd(0)/Pd(II) redox couple.[8] This often occurs if the Pd(II) precatalyst is not properly reduced to Pd(0) or if the active Pd(0) catalyst is re-oxidized by air. Improving degassing techniques is the best solution.[8]

Experimental Protocol: A Recommended Starting Point

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Reagents & Equipment:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2 - 1.5 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2.5 - 5 mol%)

  • K₃PO₄ (Potassium Phosphate, tribasic), finely ground (2.0 - 3.0 equiv)

  • Solvent: 1,4-Dioxane and H₂O (e.g., 5:1 v/v ratio)

  • Schlenk flask or reaction vial with a septum, magnetic stir bar

  • Inert gas line (Argon or Nitrogen)

Procedure:

  • Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the aryl bromide, this compound, and finely ground K₃PO₄.

  • Catalyst Addition: In a separate vial, briefly mix the Pd₂(dba)₃ and SPhos in a small amount of the reaction solvent. Add this catalyst premix to the Schlenk flask containing the solids.

  • Degassing: Evacuate and backfill the flask with inert gas three times to ensure all oxygen is removed.

  • Solvent Addition: Prepare a degassed mixture of dioxane and water (sparge with argon for 20-30 minutes). Add the solvent to the reaction flask via syringe.

  • Reaction: Place the flask in a pre-heated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by taking small aliquots and analyzing via TLC or LC-MS. The reaction is typically complete within 4-24 hours.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.[4]

Mechanistic Insight: The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle helps visualize where and why problems occur with this challenging substrate.

Suzuki_Cycle cluster_notes Key Challenges for This Substrate pd0 L-Pd(0)-L oa_complex L-Pd(II)(Ar)-X pd0->oa_complex Oxidative Addition (Can be slow for Ar-Cl) trans_complex L-Pd(II)(Ar)-Ar' oa_complex->trans_complex Transmetalation (Slowed by ortho-formyl/fluoro steric hindrance) note1 Bulky, electron-rich ligands (L) are needed to accelerate this step. oa_complex->note1 note2 Protodeboronation competes here. Highly active catalysts and mild bases are crucial. oa_complex->note2 trans_complex->pd0 Reductive Elimination (Forms C-C bond) product Ar-Ar' (Product) arx Ar-X (Aryl Halide) boronic Ar'-B(OH)2 (Boronic Acid) base Base (e.g., K3PO4)

The Suzuki-Miyaura cycle highlighting problematic steps.

The key to success with this compound is to use a catalyst system powerful enough to drive the Oxidative Addition and Transmetalation steps forward at a rate that significantly outpaces substrate decomposition.

References

  • Carrow, B. P., & Hartwig, J. F. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Chemical Communications, 47(1), 125-127. [Link]

  • Thomas, A. A., & Denmark, S. E. (2017). Chemoselective Suzuki-Miyaura Cross-Coupling via Kinetic Transmetallation. Angewandte Chemie International Edition, 56(5), 1374-1378. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Sémeril, D., Matt, D., & Ramesh, R. (2019). Suzuki-Miyaura cross-coupling reaction of 4-chloroanisole with phenylboronic acid-a search for optimal catalytic conditions. Catalysts, 9(4), 353. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • ResearchGate. (2014). Which conditions are favorable for the efficient Suzuki coupling?. [Link]

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

  • Royal Society of Chemistry. (2020). Ni/Pd-catalyzed Suzuki–Miyaura cross-coupling of alcohols and aldehydes and C–N cross-coupling of nitro and amines via domino redox reactions: base-free, hydride acceptor-free. [Link]

  • Kinzel, T., Zhang, Y., & Buchwald, S. L. (2010). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Journal of the American Chemical Society, 132(40), 14073–14075. [Link]

  • Hu, X., et al. (2012). Robust Acenaphthoimidazolylidene Palladium Complexes: Highly Efficient Catalysts for Suzuki–Miyaura Couplings with Sterically Hindered Substrates. Organic Letters, 14(16), 4234–4237. [Link]

  • Walczak, R., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry, 14, 2306–2314. [Link]

  • Mondal, B., et al. (2020). Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. Organic & Biomolecular Chemistry, 18(3), 448-456. [Link]

  • ResearchGate. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. [Link]

  • ResearchGate. (2018). Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides or bulky arylboronic acids. [Link]

  • Knapp, D. M., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(16), 5466–5475. [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. [Link]

  • Martin, R., & Buchwald, S. L. (2008). Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. Accounts of Chemical Research, 41(11), 1461–1473. [Link]

  • Thomas, A. A., et al. (2018). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society, 140(16), 5466–5475. [Link]

  • Vuoti, S., Autio, J., Haukka, M., & Pursiainen, J. (2009). Effective new palladium catalysts for the Suzuki coupling of various haloxylenes to prepare sterically hindered bi- and triaryls. Inorganica Chimica Acta, 362(13), 4685–4691. [Link]

  • Reddit. (2023). Protodeboronation product. [Link]

Sources

Overcoming low reactivity of 4-Chloro-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 4-Chloro-3-fluoro-2-formylphenylboronic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who are encountering challenges with this uniquely substituted and often recalcitrant building block. Here, we move beyond standard protocols to provide in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and field-proven strategies.

The Challenge: Understanding the Inherent Low Reactivity

This compound is a valuable synthetic intermediate, but its structure presents a trifecta of challenges for cross-coupling reactions, particularly the Suzuki-Miyaura coupling. Successful application requires a clear understanding of these underlying factors.

G cluster_0 This compound cluster_1 Factors Contributing to Low Reactivity Compound Structure A Strong Electron Withdrawal Compound->A -CHO, -F, -Cl groups decrease nucleophilicity of boron center B Significant Steric Hindrance Compound->B ortho-Formyl group physically blocks the palladium center C Intramolecular Interaction Compound->C Formyl oxygen can coordinate with boron, forming a stable benzoxaborole-like structure

Figure 1: Key structural features hindering reactivity.

The combination of these electronic and steric properties often leads to a sluggish or failed transmetalation step, which is frequently the rate-determining step in the Suzuki-Miyaura catalytic cycle.[1][2] Our goal is to provide you with the tools to overcome this hurdle.

Troubleshooting Guide

This section addresses the most common issues encountered during experiments in a direct question-and-answer format.

Q1: My Suzuki-Miyaura coupling with this compound is failing or giving very low yields. What are the primary causes?

A1: Failure to couple this substrate almost always traces back to an insufficiently reactive catalytic system that cannot overcome the high activation energy of the transmetalation step.

Primary Causes & Solutions:

ProblemProbable Cause(s)Recommended Solutions
No Reaction 1. Inactive Catalyst: The chosen Pd/ligand combination is not potent enough to facilitate transmetalation with the electron-poor boronic acid. 2. Incorrect Base: The base is too weak to generate the reactive 'ate' complex required for boron-to-palladium transfer.[3]1. Catalyst Upgrade: Switch to a modern, highly active catalyst system. Use bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs).[4][5][6] 2. Stronger Base: Employ K₃PO₄, Cs₂CO₃, or CsF.[4][7][8]
Low Yield 1. Slow Transmetalation: The reaction is kinetically slow, leading to incomplete conversion. 2. Catalyst Decomposition: The catalytic species is not stable under the required reaction conditions. 3. Protodeboronation: The boronic acid is being cleaved from the aryl ring before it can couple.1. Increase Temperature: Drive the reaction forward by heating, typically in the 80-120 °C range.[4][9] 2. Robust Ligand: Use ligands known to form stable Pd complexes. 3. Anhydrous Conditions: Minimize water content if using bases like K₃PO₄ (though a few equivalents of water can sometimes be beneficial).[10] Ensure a strictly inert atmosphere.[11]
Side Product Formation 1. Homocoupling: Oxidative coupling of two boronic acid molecules. 2. Protodeboronation: Loss of the -B(OH)₂ group, yielding 1-chloro-2-fluoro-3-formylbenzene.1. Degas Thoroughly: Homocoupling is often promoted by oxygen.[4][12] Use a slight excess (1.2-1.5 equiv.) of the boronic acid. 2. Optimize Base/Solvent: Avoid overly harsh basic conditions or prolonged heating. Monitor the reaction closely and stop it upon consumption of the limiting reagent.[11]
Q2: How can I optimize my catalyst system for this challenging substrate?

A2: Standard catalysts like Pd(PPh₃)₄ are often insufficient for this substrate, especially if the coupling partner is an unactivated aryl chloride.[13] Success hinges on using a catalyst system designed for sterically hindered and electron-deficient substrates.

The key is to use ligands that are both bulky and electron-rich .

  • Bulky ligands promote the formation of a coordinatively unsaturated, 14-electron L-Pd(0) species, which is highly active in the catalytic cycle.

  • Electron-rich ligands increase the electron density on the palladium center, which significantly accelerates the rate-limiting oxidative addition step (especially with aryl chlorides) and facilitates the final reductive elimination step.[14][5]

Recommended Catalyst Systems:

Catalyst/LigandClassKey AdvantagesTypical Loading (mol%)
XPhos, SPhos, RuPhos Buchwald Ligands (Biarylmonophosphines)Excellent for sterically demanding and electron-deficient substrates. High activity and stability.[1][4]Pd: 1-3%, Ligand: 2-6%
(t-Bu)₃P TrialkylphosphineVery electron-rich and effective, but can be air-sensitive.[3][15]Pd: 1-2%, Ligand: 2-4%
IMes, IPr N-Heterocyclic Carbenes (NHCs)Strong σ-donors that form very stable Pd complexes, resistant to decomposition at high temperatures.[3][5]Pd: 1-3%, Ligand: 2-6%

Pro-Tip: Using a pre-formed palladium precatalyst (e.g., XPhos Pd G3) can provide more consistent results by ensuring the efficient generation of the active Pd(0) species.[4]

Q3: What is the best choice of base and solvent to improve reaction outcomes?

A3: The base and solvent work in concert to activate the boronic acid. For this substrate, a strong inorganic base in a polar aprotic solvent is the standard recommendation.

G cluster_0 Troubleshooting Workflow cluster_solutions Solutions start Low / No Yield cat Is the catalyst system optimized for hindered/ electron-deficient substrates? (e.g., Buchwald Ligands) start->cat base Is the base strong enough? (e.g., K3PO4, Cs2CO3) cat->base No reagent Is the boronic acid pure? Was it stored properly? cat->reagent Yes sol_cat Use XPhos/SPhos + Pd2(dba)3 or XPhos Pd G3 cat->sol_cat No cond Are reaction conditions forcing enough? (e.g., >100 °C, inert atm.) base->cond Yes sol_base Switch to K3PO4 or Cs2CO3 base->sol_base No success Reaction Success cond->success Yes sol_cond Increase temp to 100-120°C. Ensure rigorous degassing. cond->sol_cond No reagent->base Yes sol_reagent Use fresh, high-purity reagent. Store at -20°C. reagent->sol_reagent No

Figure 2: A logical workflow for troubleshooting failed reactions.

Base Selection:

  • Recommended: K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate). These stronger bases are highly effective at promoting the formation of the reactive boronate species from electron-deficient boronic acids.[4][7]

  • Use with Caution: Na₂CO₃, K₂CO₃. These are often too weak for this specific substrate.

  • Aqueous vs. Anhydrous: While many protocols use aqueous base solutions, protodeboronation can be a concern.[16] Using anhydrous K₃PO₄ in a solvent like dioxane can be effective. Some evidence suggests that a small amount of water (a few equivalents) is necessary for anhydrous K₃PO₄ to function optimally.[10]

Solvent Selection:

  • Primary Choices: 1,4-Dioxane, Toluene, or THF, often with a small percentage of water (e.g., 10:1 ratio) to help solubilize the base.[4][9]

  • Alternative: For reactions sensitive to water, anhydrous solvents like CPME (Cyclopentyl methyl ether) can be an excellent choice.

Frequently Asked Questions (FAQs)

Q: How should I handle and store this compound to maintain its integrity? A: Boronic acids can be susceptible to degradation. Store this compound at -20°C under an inert atmosphere (Argon or Nitrogen).[17] Avoid repeated exposure to moisture and air, as this can lead to the formation of inactive boroxine anhydrides. For maximum recovery, centrifuge the vial before opening.[17]

Q: What is the mechanistic role of the ortho-formyl group? A: The ortho-formyl group has a dual negative impact. Electronically, it acts as a strong electron-withdrawing group, reducing the nucleophilicity of the boronic acid.[2] Sterically, its proximity to the boron center physically obstructs the approach of the bulky palladium catalyst.[18][19] Furthermore, it can engage in intramolecular coordination with the boron atom, potentially forming a stable six-membered ring structure (a benzoxaborole-like species) in solution, which can alter its reactivity profile.[20]

Q: I'm observing significant protodeboronation. How can I minimize this? A: Protodeboronation is the cleavage of the C-B bond, replacing the boronic acid with a hydrogen atom. It is a common side reaction for electron-deficient arylboronic acids.[1] To minimize it:

  • Ensure a scrupulously inert atmosphere: Oxygen can promote pathways that lead to protodeboronation.[4][12]

  • Use a slight excess of the boronic acid: A 1.2 to 1.5 molar excess relative to the limiting halide can help compensate for any loss.[11]

  • Avoid prolonged heating: Monitor the reaction by TLC or LC-MS and work it up as soon as the starting halide is consumed.

  • Consider anhydrous conditions: If protodeboronation is severe, switching to a completely anhydrous system (anhydrous base and solvent) may be beneficial.

Recommended Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. Optimization may be required for specific substrates, particularly aryl chlorides.

Materials:

  • Aryl Halide (1.0 mmol, 1.0 equiv)

  • This compound (1.5 mmol, 1.5 equiv)

  • Pd₂(dba)₃ (0.02 mmol, 2 mol%)

  • SPhos (0.08 mmol, 8 mol%)

  • K₃PO₄ (Potassium Phosphate, anhydrous powder, 3.0 mmol, 3.0 equiv)

  • 1,4-Dioxane (degassed, 8 mL)

  • Water (degassed, 2 mL)

Figure 3: A generalized experimental workflow for the coupling reaction.

Procedure:

  • Preparation: To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.5 equiv), and potassium phosphate (3.0 equiv).

  • Inerting: Seal the flask, and evacuate and backfill with argon three times to ensure a completely inert atmosphere.

  • Catalyst Addition: Under a positive pressure of argon, add the palladium source (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., SPhos, 8 mol%).

  • Solvent Addition: Add the degassed solvent mixture (e.g., 10 mL of 4:1 Dioxane/H₂O) via syringe.[11]

  • Reaction: Place the flask in a preheated oil bath at 100-110 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting aryl halide is consumed.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 15 mL) and then brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.[9]

References

  • Addressing the Challenges in Suzuki–Miyaura Cross-Couplings by Ligand Design. (n.d.).
  • Trace amounts of palladium catalysed the Suzuki–Miyaura reaction of deactivated and hindered aryl chlorides. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • 432270 4-Fluoro-2-formylphenylboronic acid CAS: 825644-26-6. (n.d.).
  • Biphenylene-Substituted Ruthenocenylphosphine for Suzuki−Miyaura Coupling of Sterically Hindered Aryl Bromides. (2009).
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. (n.d.). Benchchem.
  • Diagnosing issues with a failed Suzuki coupling? (2021). Reddit.
  • Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). The Royal Society of Chemistry.
  • Struggling with Suzuki Reaction. (2024). Reddit.
  • Advantages and Challenges of Cross-Coupling Reactions and Recent Progress in Suzuki–Miyaura Reactions. (2025). Chemical.AI.
  • Suzuki–Miyaura (hetero-)aryl cross-coupling: recent findings and recommendations. (2025). Chemical Society Reviews (RSC Publishing).
  • Carbonylative Suzuki–Miyaura couplings of sterically hindered aryl halides: synthesis of 2-aroylbenzoate derivatives. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing).
  • Pd‐catalyzed Suzuki‐Miyaura coupling of steric hindered aryl chlorides... (n.d.).
  • Versatile Bioconjugation Chemistries of ortho-Boronyl Aryl Ketones and Aldehydes. (2019). PMC.
  • Recent Developments in the Suzuki-Miyaura Reaction: 2010–2014. (n.d.). PMC - NIH.
  • Employing Arylboronic Acids in Nickel-Catalyzed Enantioselective Suzuki-Type Cross-Couplings: Access to Chiral α-Aryl Phosphonates and α-Aryl Esters. (2026).
  • Versatile Catalysts for the Suzuki Cross-Coupling of Arylboronic Acids with Aryl and Vinyl Halides and Triflates under Mild Conditions. (2025).
  • Electron-Poor, Fluoro-Containing Arylboronic Acids as Efficient Coupling Partners for Bis(1,5-cyclooctadiene)nickel(0)
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. (n.d.). Benchchem.
  • Preformed Pd(II)
  • Structure–Reactivity Relationships in Boronic Acid–Diol Complex
  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs.
  • Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. (1999). PubMed.
  • 4-Formylphenylboronic Acid in Suzuki Coupling: A Comparative Performance Analysis. (n.d.). Benchchem.
  • ortho-Boronic Acid Carbonyl Compounds and Their Applic
  • Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
  • Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. (2019). Catalysis Science & Technology (RSC Publishing).
  • Cross-coupling of a range of boronic acids with 4-chloroacetophenone. (n.d.).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal.
  • Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC - NIH.
  • METHODS OF FORMING 4-CHLORO-2-FLUORO-3-SUBSTITUTED-PHENYLBORONIC ACID PINACOL ESTERS AND METHODS OF USING THE SAME. (2012). Googleapis.com.
  • Application Notes and Protocols for Suzuki-Miyaura Coupling Reactions Involving 3-Chloro-4-fluoroaniline. (n.d.). Benchchem.
  • Boronate Ester Hydrogels for Biomedical Applications: Challenges and Opportunities. (n.d.). PMC.
  • (4-Chloro-2-fluoro-3-formylphenyl)boronic acid. (n.d.). Alchem.Pharmtech.
  • 4-Fluoro-2-formylphenylboronic Acid (contains varying amounts of Anhydride). (n.d.).
  • 4-Chloro-2-formylphenylboronic Acid | 913835-76-4. (n.d.). TCI AMERICA.
  • Suzuki-Miyaura Cross Coupling Reaction. (n.d.). TCI Chemicals.

Sources

Technical Support Center: Preventing Deboronation of 4-Chloro-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center. This guide is designed for researchers, scientists, and drug development professionals who are utilizing 4-Chloro-3-fluoro-2-formylphenylboronic acid in their synthetic workflows. Given the unique electronic properties of this reagent, the C-B bond is particularly susceptible to cleavage, a side reaction known as protodeboronation. This document provides in-depth, field-proven insights and troubleshooting strategies in a direct question-and-answer format to help you mitigate this issue and ensure the success of your experiments.

Section 1: Understanding the Root Cause: The "Why" of Deboronation

Q1: What is protodeboronation and why is this compound so susceptible?

A1: Protodeboronation is an undesired side reaction where the boronic acid group (-B(OH)₂) is replaced by a hydrogen atom (Ar-B(OH)₂ → Ar-H).[1] This reaction is a significant challenge when working with this compound due to the compound's electronic structure. The phenyl ring is substituted with three powerful electron-withdrawing groups (EWGs): an ortho-formyl, a meta-fluoro, and a para-chloro group.

The primary mechanism of concern, especially in cross-coupling reactions, is base-catalyzed protodeboronation .[2] Here’s the causal chain:

  • Activation by Base: In a typical Suzuki-Miyaura coupling, a base is required to activate the boronic acid.[3] The base (e.g., hydroxide, OH⁻) attacks the electron-deficient boron atom, converting the neutral, trigonal planar boronic acid into an anionic, tetrahedral boronate species, [ArB(OH)₃]⁻.[4][5]

  • Increased Reactivity: This boronate form is more nucleophilic and reactive towards the palladium center in the desired transmetalation step.[4] However, it is also significantly more prone to protodeboronation.[2]

  • C-B Bond Cleavage: The strong electron-withdrawing nature of the substituents on the aromatic ring destabilizes the carbon-boron bond. For such highly electron-deficient systems, the C-B bond can cleave, generating a transient aryl anion, which is then rapidly quenched by a proton source (like water or alcohol from the solvent) to yield the unwanted deboronated arene.[1][6]

Essentially, the very conditions needed to promote the Suzuki-Miyaura coupling (i.e., the presence of a base) also create the ideal environment for the decomposition of this specific, highly activated boronic acid.[6]

Protodeboronation_Mechanism Figure 1: Mechanism of Base-Catalyzed Protodeboronation ArBOH2 Arylboronic Acid (Ar-B(OH)₂) ArBOH3 Tetrahedral Boronate ([ArB(OH)₃]⁻) ArBOH2->ArBOH3 + OH⁻ (Fast Equilibrium) ArBOH3->ArBOH2 - OH⁻ ArH Deboronated Product (Ar-H) ArBOH3->ArH + H₂O (Rate-Limiting Step) Borate Boric Acid / Borate (B(OH)₃ / B(OH)₄⁻) ArBOH3->Borate + OH⁻ Base Base (OH⁻) ProtonSource Proton Source (H₂O)

Figure 1: Mechanism of Base-Catalyzed Protodeboronation.

Section 2: Proactive Prevention: Storage and Handling

Q2: How should I properly store and handle this boronic acid to ensure its integrity before my experiment?

A2: The stability of this compound is paramount for reproducible results. Improper storage is a common, yet preventable, source of experimental failure. Boronic acids are sensitive to moisture and can undergo dehydration to form cyclic trimers called boroxines.[7] While often reversible, this complicates stoichiometry and indicates potential exposure to non-ideal conditions.

Follow these guidelines rigorously:

ParameterRecommendationRationale
Temperature Store at 2–8 °C.Low temperatures slow the rate of potential decomposition pathways.
Atmosphere Store under an inert gas (Argon or Nitrogen).Prevents oxidation and minimizes contact with atmospheric moisture.
Moisture Keep in a tightly sealed container in a dry environment (e.g., desiccator).Moisture can facilitate hydrolysis and protodeboronation, even during storage.
Handling Weigh and handle quickly, preferably in a glovebox or under a stream of inert gas. Avoid leaving the container open on the bench.Minimizes exposure to atmospheric oxygen and humidity.

Section 3: Troubleshooting Guide for Suzuki-Miyaura Coupling

This section addresses common issues encountered during Suzuki-Miyaura cross-coupling reactions.

Q3: My reaction shows significant formation of the deboronated byproduct (1-chloro-2-fluoro-benzaldehyde). What is the most likely culprit?

A3: Observing the deboronated product is a clear sign that the rate of protodeboronation is competitive with, or even exceeding, the rate of your desired cross-coupling. The two most influential factors are base selection and temperature . A strong base at an elevated temperature creates a highly aggressive environment for this electron-deficient boronic acid.

Q4: How can I optimize my choice of base to minimize deboronation?

A4: The role of the base is to generate the reactive boronate, but an overly strong base or high concentration of hydroxide ions will dramatically accelerate C-B bond cleavage.[6][8] The key is to select a base that is strong enough to facilitate transmetalation but not so aggressive that it rapidly decomposes the starting material.

Base TypeExamplesSuitability for this SubstrateCausality
Strong Hydroxides NaOH, KOH, Ba(OH)₂High Risk Generate high concentrations of OH⁻, leading to rapid formation of the unstable boronate and fast protodeboronation.[2][6]
Carbonates K₂CO₃, Cs₂CO₃Moderate Risk Generally milder than hydroxides. Cesium carbonate (Cs₂CO₃) is often effective as the larger cation can improve solubility and influence the catalytic cycle.[9]
Phosphates K₃PO₄Recommended A non-nucleophilic, moderately strong base that is highly effective in many Suzuki couplings and is often cited for minimizing deboronation with sensitive substrates.[8][9]
Fluorides CsF, KFRecommended Fluoride ions can play a dual role, acting as a base and potentially interacting with the boron atom to facilitate transmetalation without requiring harsh conditions.[10][11]

Recommendation: Start by replacing strong bases like NaOH or KOH with K₃PO₄ or CsF.

Q5: My reaction is sluggish at lower temperatures, but heating it causes decomposition. How do I solve this dilemma?

A5: This is a classic kinetic challenge. The goal is to accelerate the desired reaction (Suzuki coupling) more than the undesired one (deboronation). If you cannot raise the temperature, you must make the catalytic cycle more efficient. This is achieved by optimizing the palladium catalyst and ligand.

  • Use a Pre-catalyst: Modern palladium pre-catalysts (e.g., Buchwald G3 or G4 pre-catalysts) are designed to generate the active Pd(0) species reliably and rapidly at lower temperatures.[9][12] This avoids problematic induction periods where your boronic acid is sitting in a basic solution without a fully active catalyst.

  • Select an Appropriate Ligand: For challenging substrates, especially those involving electron-deficient partners, bulky and electron-rich phosphine ligands are required.[9][12]

    • Why? These ligands promote the rate-limiting oxidative addition step and facilitate the final reductive elimination. A faster overall catalytic turnover means the boronic acid spends less time in its vulnerable boronate state before being consumed productively.[1]

    • Recommended Ligands: SPhos, XPhos, or RuPhos are excellent starting points.[9][12]

Figure 2: Troubleshooting Workflow for Deboronation.

Section 4: Advanced Strategies: Using Boronic Acid Derivatives

Q6: I've tried optimizing conditions but still face significant deboronation. Should I consider using a derivative of my boronic acid?

A6: Absolutely. When a boronic acid is exceptionally unstable, the most robust strategy is to convert it into a more stable derivative that acts as a "slow-release" protecting group.[1] This keeps the concentration of the free, unstable boronic acid low at any given moment, starving the protodeboronation side reaction.

  • Boronate Esters (e.g., Pinacol Esters): These are the most common derivatives. Reacting the boronic acid with a diol like pinacol forms a five-membered ring that is significantly more stable to protodeboronation and is often purifiable by column chromatography.[7][13]

  • MIDA Boronates: These derivatives offer exceptional stability and are inert to many reaction conditions, including chromatography. They slowly hydrolyze under the basic conditions of the Suzuki coupling to release the active boronic acid.[1]

  • Potassium Trifluoroborates (ArBF₃K): These salts are crystalline, air-stable solids that are also effective slow-release sources of the boronic acid.[12]

Protocol: Synthesis of 4-Chloro-3-fluoro-2-formylphenylboronic Pinacol Ester

This protocol provides a standard method for converting the boronic acid to its more stable pinacol ester derivative.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or Dichloromethane)

  • Drying agent (e.g., Anhydrous MgSO₄ or Na₂SO₄)

  • Dean-Stark apparatus (if using toluene) or molecular sieves

Procedure:

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, combine the boronic acid (1.0 equiv) and pinacol (1.1 equiv).

  • Dissolution: Add a sufficient volume of anhydrous toluene to dissolve the solids. If using a Dean-Stark trap, fill the side-arm with toluene.

  • Azeotropic Removal of Water: Heat the mixture to reflux. Water, a byproduct of the esterification, will be removed azeotropically and collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Monitoring: Monitor the reaction by TLC or LC-MS to confirm the consumption of the starting boronic acid.

  • Work-up: Once complete, cool the reaction to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude pinacol ester can often be used directly after solvent removal. If purification is necessary, it can be achieved by flash column chromatography on silica gel.[14] Unlike the free boronic acid, the pinacol ester is generally stable enough for this purification method.

Section 5: Frequently Asked Questions (FAQs)

  • Q7: Can I use the crude boronic acid directly from the supplier without purification?

    • A7: For a sensitive substrate like this, it is highly recommended to use a freshly opened bottle or a recently purchased lot. If the material is old or has been improperly stored, its quality is suspect. Purity issues can inhibit catalysis and lead to poor outcomes.

  • Q8: How can I monitor the deboronation side reaction during my experiment?

    • A8: The best method is Liquid Chromatography-Mass Spectrometry (LC-MS). You can easily track the consumption of your boronic acid starting material and the appearance of both your desired product and the deboronated byproduct (1-chloro-2-fluoro-benzaldehyde). This provides real-time feedback on how changes in reaction conditions affect the product/byproduct ratio.

  • Q9: Is it possible to reverse protodeboronation?

    • A9: No, under typical synthetic conditions, the protodeboronation reaction is irreversible. The C-H bond formed is far more stable than the C-B bond it replaced. Therefore, the focus must be entirely on prevention.

References

  • Cammidge, A. N., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (n.d.). The proposed mechanism for protodeboronation of arylboronic acids. Available at: [Link]

  • Wikipedia. (n.d.). Protodeboronation. Available at: [Link]

  • Perrin, C. L., et al. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. Available at: [Link]

  • Klán, P., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Cammidge, A. N., et al. (2021). Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society. Available at: [Link]

  • Klán, P., et al. (2013). Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters. The Journal of Organic Chemistry. Available at: [Link]

  • Almeida, A., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. Available at: [Link]

  • Klán, P., et al. (2013). Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. The Journal of Organic Chemistry. Available at: [Link]

  • Almeida, A., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. European Journal of Organic Chemistry. Available at: [Link]

  • Welch, C. J., et al. (2011). Suzuki-Miyaura coupling of heteroaryl boronic acids and vinyl chlorides. Organic & Biomolecular Chemistry. Available at: [Link]

  • Raines, R. T., et al. (2021). Boronic acid with high oxidative stability and utility in biological contexts. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available at: [Link]

  • Kubota, K., & Ito, H. (2021). Weak Base-Promoted Direct Cross-Coupling of Naphthalene-1,8-diaminato-substituted Arylboron Compounds. JACS Au. Available at: [Link]

  • Denmark, S. E., & Smith, R. C. (2015). Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations. Journal of the American Chemical Society. Available at: [Link]

  • Cammidge, A. N., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]

  • Cammidge, A. N., et al. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling? r/Chempros. Available at: [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. r/Chempros. Available at: [Link]

  • ResearchGate. (2013). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Protodeboronations. Available at: [Link]

  • Semantic Scholar. (2014). High char yield of aryl boron-containing phenolic resins: The effect of phenylboronic acid on the thermal stability and carbonization of phenolic resins. Available at: [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. Available at: [Link]

Sources

Troubleshooting guide for reactions involving 4-Chloro-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Chloro-3-fluoro-2-formylphenylboronic acid. This guide is designed to provide in-depth, practical solutions to common challenges encountered during its use in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. As Senior Application Scientists, we have compiled this resource based on both established chemical principles and extensive field experience to ensure your experiments are successful.

Frequently Asked Questions (FAQs)

General Handling and Stability

Question 1: What are the recommended storage and handling conditions for this compound?

Answer: this compound should be stored at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to minimize degradation. [1]Boronic acids, in general, can be sensitive to air and moisture. The presence of the electron-withdrawing formyl and fluoro groups on this particular molecule can influence its stability. Proper storage is crucial to prevent decomposition and ensure consistent reactivity in your experiments. Before use, it is good practice to allow the container to warm to room temperature before opening to prevent condensation of moisture inside the vial.

Question 2: I'm observing a decline in the yield of my reaction over time, even with a new bottle of the boronic acid. What could be the cause?

Answer: A decline in yield with a new bottle can often be attributed to improper handling after the first use. Each time the bottle is opened, it is exposed to atmospheric oxygen and moisture. This can lead to gradual degradation of the boronic acid. It is also possible that the solvent used for the reaction contains peroxides, which can decompose the boronic acid. Ensure that your solvents are freshly distilled or purchased anhydrous and stored under an inert atmosphere.

Reaction-Specific Issues: Suzuki-Miyaura Coupling

Question 3: My Suzuki-Miyaura coupling reaction with this compound is giving low to no yield. What are the most common causes?

Answer: Low or no yield in a Suzuki-Miyaura coupling with this substrate can stem from several factors. The electronic nature of this compound, with its electron-withdrawing substituents, can make it a challenging coupling partner. Here are the primary areas to troubleshoot:

  • Catalyst and Ligand Choice: The selection of the palladium catalyst and ligand is critical. For challenging substrates, bulky and electron-rich phosphine ligands, such as those from the Buchwald family (e.g., SPhos, XPhos), are often more effective than traditional catalysts like Pd(PPh₃)₄. [2][3]N-heterocyclic carbene (NHC) ligands also show excellent performance with sterically hindered or electron-deficient partners. [2]* Base Selection: The choice and strength of the base are crucial for the transmetalation step. Stronger bases like K₃PO₄ or Cs₂CO₃ are often required, especially for less reactive coupling partners. [4]* Solvent and Temperature: The reaction requires a suitable solvent system that can facilitate the dissolution of all components and withstand the necessary reaction temperature. A mixture of an organic solvent like 1,4-dioxane or toluene with water is common. [2]The reaction temperature may need to be optimized; often, heating is required to drive the reaction to completion. [5]* Protodeboronation: This is a significant side reaction where the boronic acid is replaced by a hydrogen atom, leading to the formation of 1-chloro-2-fluoro-3-formylbenzene. [6]This is often exacerbated by high temperatures and the presence of water and a strong base. [6][7] Question 4: I am observing a significant amount of a byproduct that corresponds to the mass of my starting boronic acid minus the boronic acid group (protodeboronation). How can I minimize this?

Answer: Protodeboronation is a common side reaction for many arylboronic acids, especially those with electron-withdrawing groups. [6]It is essentially the hydrolysis of the carbon-boron bond. [6]To minimize this:

  • Use Anhydrous Conditions: While many Suzuki couplings use aqueous bases, minimizing the amount of water can suppress protodeboronation. [7]* "Slow-Release" Strategies: Using boronic esters, such as pinacol esters (Bpin), can provide a slow release of the boronic acid into the reaction mixture, keeping its concentration low and reducing the rate of protodeboronation. [7]* Optimize Reaction Time and Temperature: Shorter reaction times and lower temperatures can help, provided the desired coupling reaction still proceeds at a reasonable rate.

  • Use a More Active Catalyst: A highly active catalyst can increase the rate of the desired Suzuki coupling relative to the rate of protodeboronation. [8]Pre-catalysts that rapidly generate the active Pd(0) species can be particularly beneficial. [4][8] Question 5: I am seeing a homocoupling product of my boronic acid. What causes this and how can I prevent it?

Answer: Homocoupling of the boronic acid results in the formation of a symmetrical biaryl. This side reaction is often promoted by the presence of Pd(II) species, which can arise from an incomplete reduction of a Pd(II) precatalyst or oxidation of the active Pd(0) catalyst by oxygen. [5][9]To prevent this:

  • Thoroughly Degas: Ensure your reaction mixture and solvents are thoroughly degassed to remove any dissolved oxygen. This can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles. [5]* Use a Pd(0) Source: Using a direct Pd(0) source like Pd(PPh₃)₄ or ensuring that your Pd(II) precatalyst is fully reduced to Pd(0) before the addition of the boronic acid can help. [5]

Troubleshooting Workflow

Here is a logical workflow to follow when troubleshooting a problematic Suzuki-Miyaura reaction with this compound.

Caption: A workflow for troubleshooting Suzuki-Miyaura reactions.

Analytical and Purification Considerations

Question 6: What are the best methods for monitoring the progress of my reaction?

Answer: Several techniques can be used to monitor the reaction progress effectively:

  • Thin-Layer Chromatography (TLC): TLC is a quick and simple method to qualitatively assess the consumption of starting materials and the formation of the product. [10]* Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS provides more detailed information, allowing you to track the masses of reactants, products, and any byproducts, which is invaluable for identifying issues like protodeboronation or homocoupling. [5]* Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR can be used for quantitative analysis of the reaction mixture. [11]For this specific molecule, ¹⁹F NMR can be particularly useful for monitoring the disappearance of the starting material and the appearance of the product, as the fluorine chemical shift will likely change. [11] Question 7: I am having difficulty purifying my final product. Are there any specific recommendations?

Answer: Purification can be challenging due to the presence of residual catalyst, ligands, and byproducts.

  • Column Chromatography: Silica gel column chromatography is the most common method for purifying the crude product. [5]A gradient elution with a solvent system like hexanes and ethyl acetate is often effective.

  • Aqueous Workup: Before chromatography, a thorough aqueous workup is recommended. This involves diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water and brine to remove the inorganic base and other water-soluble impurities. [5]* Boronic Acid Impurities: If you have unreacted boronic acid or its byproducts, a wash with a mild aqueous base (e.g., NaHCO₃ solution) can sometimes help to remove them by forming the water-soluble boronate salt.

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This is a general starting point; optimization will likely be necessary.

  • Reagent Preparation: In an oven-dried vial equipped with a magnetic stir bar, add this compound (1.0 eq.), the aryl halide (1.2 eq.), and the base (e.g., K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas (argon or nitrogen) for 10-15 minutes.

  • Catalyst and Ligand Addition: Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%) and the ligand (e.g., SPhos, 2-4 mol%).

  • Solvent Addition: Add the degassed solvent (e.g., 1,4-dioxane/water 4:1, to achieve a concentration of ~0.1 M) via syringe.

  • Reaction: Place the vial in a preheated heating block and stir vigorously at the desired temperature (e.g., 80-100 °C) for the specified time (e.g., 12-24 hours). [5]6. Monitoring: Monitor the reaction progress by TLC or LC-MS. [5][10]7. Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. [5]8. Purification: Purify the crude product by column chromatography. [5]

Catalyst and Base Selection Table
ChallengeRecommended Catalyst SystemRecommended BaseRationale
Sterically Hindered Coupling PartnerXPhos Pd G2/G3, SPhos Pd G2/G3K₃PO₄, Cs₂CO₃Bulky, electron-rich ligands facilitate the coupling of sterically demanding substrates. [3][4]
Electron-Deficient Coupling PartnerPd(PPh₃)₄, Buchwald LigandsK₂CO₃, K₃PO₄Electron-deficient partners are generally more reactive, allowing for a wider range of catalysts.
Prone to ProtodeboronationFast-acting precatalysts (e.g., XPhos Pd G3)K₃PO₄A highly active catalyst can outcompete the rate of protodeboronation. [8]

Mechanistic Insights

The Suzuki-Miyaura Catalytic Cycle

Understanding the catalytic cycle is key to effective troubleshooting.

Suzuki_Cycle cluster_legend Legend Pd0 Pd(0)L_n PdII_RX R-Pd(II)L_n-X Pd0->PdII_RX Oxidative Addition (R-X) PdII_R_Ar R-Pd(II)L_n-Ar' PdII_RX->PdII_R_Ar Transmetalation (Ar'B(OH)2, Base) PdII_R_Ar->Pd0 Reductive Elimination (R-Ar') ArB Ar'B(OH)2 = this compound RX R-X = Aryl Halide

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner. [4]2. Transmetalation: The organic group from the boronic acid is transferred to the palladium center. This step requires activation of the boronic acid by a base. [4]3. Reductive Elimination: The two organic groups on the palladium complex couple, forming the new carbon-carbon bond and regenerating the Pd(0) catalyst. [9] The ortho-formyl group in this compound can potentially coordinate to the palladium center, which may influence the rates of transmetalation and reductive elimination. Additionally, the electron-withdrawing nature of the substituents can affect the nucleophilicity of the aryl group being transferred.

References

  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling - Benchchem. (n.d.).
  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic Acid - Benchchem. (n.d.).
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. (2022, September 10).
  • catalyst selection for difficult Suzuki couplings with functionalized boronic acids - Benchchem. (n.d.).
  • Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting - Benchchem. (n.d.).
  • 432270 4-Fluoro-2-formylphenylboronic acid CAS: 825644-26-6 - United States Biological. (n.d.).
  • Protodeboronation - Wikipedia. (n.d.).
  • Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion | Journal of the American Chemical Society. (2017, August 21).
  • SUZUKI REACTION MONITORING. (n.d.).
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018, November 8).
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (n.d.).
  • SUZUKI REACTION MONITORING. (n.d.).
  • Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions - AZoM. (2018, November 8).
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids | Journal of the American Chemical Society. (n.d.).
  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.).

Sources

Technical Support Center: Optimizing Reactions with 4-Chloro-3-fluoro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 4-Chloro-3-fluoro-2-formylphenylboronic acid. This molecule is a valuable building block in medicinal chemistry and materials science, prized for the unique electronic and steric properties imparted by its substituents. However, the very features that make it useful—the ortho-formyl group and the electron-withdrawing halogen atoms—also present distinct challenges in common synthetic transformations, most notably the Suzuki-Miyaura cross-coupling reaction.

This guide provides in-depth, field-proven insights into the impact of base and solvent selection on reactions involving this substrate. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the practical issues encountered in the laboratory.

Foundational Concepts: The Suzuki-Miyaura Reaction

To effectively troubleshoot, a firm grasp of the reaction mechanism is essential. The palladium-catalyzed Suzuki-Miyaura coupling follows a well-established catalytic cycle consisting of three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2][3] The efficiency of each step is profoundly influenced by the choice of catalyst, base, and solvent.

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L₂ ArPdX Ar-Pd(II)-X(L₂) Pd0->ArPdX ArPdArB Ar-Pd(II)-Ar'(L₂) ArPdX->ArPdArB ArPdArB->Pd0 ArAr Ar-Ar' (Biaryl Product) ArPdArB->ArAr ArX Ar-X (Aryl Halide) ArX->ArPdX ArBOH Ar'-B(OH)₂ (Boronic Acid) Base Base Base->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

The base plays a critical role in the transmetalation step. It reacts with the boronic acid to form a more nucleophilic boronate species ([Ar'B(OH)₃]⁻), which is necessary for the transfer of the aryl group to the palladium center.[1][4] The solvent system must solubilize all components and facilitate the interaction between the organic and aqueous phases if one is used.

Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when using this compound.

Q1: My Suzuki-Miyaura coupling reaction has a very low or no yield. What is the most likely cause?

This is the most frequent issue and typically points to a sluggish transmetalation step or degradation of the boronic acid. The electronic and steric profile of this compound makes it particularly challenging.

Answer:

The combination of two electron-withdrawing halogens and an ortho-formyl group significantly impacts the boronic acid's reactivity.[5] This substitution pattern can both sterically hinder the approach to the palladium catalyst and reduce the nucleophilicity of the aryl group, slowing the critical transmetalation step.

Troubleshooting Workflow:

Troubleshooting_Low_Yield Start Low / No Yield CheckBase Is the base strong enough? (e.g., K₂CO₃, Na₂CO₃) Start->CheckBase UpgradeBase Action: Switch to a stronger base (K₃PO₄, Cs₂CO₃, t-BuOK) CheckBase->UpgradeBase No CheckLigand Is the ligand appropriate for a sterically hindered substrate? CheckBase->CheckLigand Yes UpgradeBase->CheckLigand UpgradeLigand Action: Use a bulky, electron-rich ligand (XPhos, SPhos, RuPhos) CheckLigand->UpgradeLigand No CheckDeboronation Is protodeboronation occurring? (Check for 4-Chloro-3-fluorobenzaldehyde) CheckLigand->CheckDeboronation Yes UpgradeLigand->CheckDeboronation MitigateDeboronation Action: Use anhydrous conditions, a 'fast' catalyst, or a boronate ester CheckDeboronation->MitigateDeboronation Yes

Caption: Troubleshooting workflow for low-yield Suzuki-Miyaura reactions.

Detailed Solutions:

  • Base Selection is Crucial: For sterically hindered and electron-deficient boronic acids, a stronger base is often required to facilitate the formation of the reactive boronate species.[6]

    • Insight: While weaker bases like Na₂CO₃ or K₂CO₃ are sufficient for many simple boronic acids, they often fail with this substrate. Stronger inorganic bases are necessary to drive the pre-equilibrium towards the active boronate.

    • Recommendation: Switch from carbonate bases to phosphate or fluoride bases. Potassium phosphate (K₃PO₄) is an excellent first choice. For extremely challenging couplings, cesium carbonate (Cs₂CO₃) or cesium fluoride (CsF) can be even more effective.

BasepKa of Conjugate AcidTypical ConditionsRecommendation for this Substrate
Na₂CO₃10.3Aqueous/Organic BiphasicOften insufficient; starting point for simple substrates only.
K₂CO₃10.3Aqueous/Organic BiphasicSimilar to Na₂CO₃, may give low yields.[7]
K₃PO₄12.3Aqueous or AnhydrousRecommended starting point. Effective for many challenging couplings.[1][8]
Cs₂CO₃10.3 (higher solubility)Anhydrous or BiphasicExcellent choice for difficult couplings due to high solubility and cation effects.
CsF3.2AnhydrousMild but highly effective in anhydrous conditions by forming a fluoroborate species.
  • Optimize Catalyst and Ligand: Standard catalysts like Pd(PPh₃)₄ may not be active enough.

    • Insight: The steric bulk of the ortho-formyl group requires a catalyst system that can accommodate hindered substrates. Bulky, electron-rich phosphine ligands are designed to accelerate both the oxidative addition and the final reductive elimination step, preventing catalyst decomposition.[9][10]

Q2: I'm observing a significant amount of 4-Chloro-3-fluorobenzaldehyde as a byproduct. What is happening?

This indicates that your starting material is undergoing protodeboronation, a common and often frustrating side reaction.

Answer:

Protodeboronation is the replacement of the C-B(OH)₂ bond with a C-H bond.[11] This reaction is catalyzed by both acid and base and is particularly problematic for arylboronic acids bearing electron-withdrawing groups, which weaken the carbon-boron bond.[12] The presence of a proton source (like water) in a basic medium creates ideal conditions for this undesired pathway.

Solutions:

  • Minimize Water Content:

    • Insight: Water is the primary proton source for this side reaction in many Suzuki protocols.

    • Recommendation: Switch to anhydrous conditions. Use a dry, aprotic solvent like dioxane or toluene. Ensure your base (e.g., K₃PO₄) is finely powdered and dried in an oven or under vacuum before use.[13]

  • Use a Boronate Ester:

    • Insight: Converting the boronic acid to a boronate ester, such as a pinacol ester (Bpin), can significantly enhance its stability and resistance to premature protodeboronation.[14][15] The ester acts as a protecting group that is cleaved in situ under the reaction conditions to slowly release the boronic acid for the catalytic cycle.

    • Recommendation: Prepare the this compound pinacol ester before the coupling reaction. This can often rescue a reaction plagued by protodeboronation.

  • Accelerate the Main Reaction:

    • Insight: Protodeboronation is a competing reaction. If the desired Suzuki coupling is fast enough, the side reaction becomes negligible.

    • Recommendation: Use a highly active "fast" catalyst system, such as the Buchwald precatalysts mentioned in Q1.[16] These catalysts can generate the active Pd(0) species rapidly at lower temperatures, allowing the coupling to proceed before significant decomposition of the boronic acid occurs.[16]

Q3: My reaction is clean, but seems to stop at ~50% conversion, even with extended reaction times or heating. What should I consider?

This often points to catalyst deactivation or an equilibrium issue with the ortho-formyl group.

Answer:

The ortho-formyl group can potentially interact with the boronic acid moiety to form a cyclic tautomer known as a benzoxaborole, especially in solution.[5][17] This equilibrium can sequester a portion of the boronic acid in a less reactive or unreactive form, leading to incomplete conversion.

Solutions:

  • Solvent Choice:

    • Insight: The position of the equilibrium between the open-chain boronic acid and the cyclic benzoxaborole can be solvent-dependent.

    • Recommendation: Screen different solvent systems. While ethereal solvents like dioxane and THF are common, sometimes a switch to a polar aprotic solvent like DMF or a non-polar solvent like toluene can shift the equilibrium and improve conversion.

  • Protect the Aldehyde:

    • Insight: If intramolecular cyclization is suspected to be the primary issue, protecting the aldehyde group will prevent it entirely.

    • Recommendation: Convert the formyl group to a more inert functional group, such as a diethyl acetal, prior to the Suzuki coupling. The acetal can be easily removed with a mild acid wash during workup to regenerate the aldehyde.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with an aryl bromide.

Materials:

  • Aryl Bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • XPhos Pd G3 (0.02 equiv, 2 mol%)

  • Potassium Phosphate (K₃PO₄), finely powdered and dried (3.0 equiv)

  • Anhydrous, degassed 1,4-Dioxane and Water (e.g., 10:1 v/v)

Procedure:

  • To a dry reaction vessel (e.g., a Schlenk tube or microwave vial) equipped with a magnetic stir bar, add the aryl bromide, this compound, K₃PO₄, and XPhos Pd G3 precatalyst.

  • Seal the vessel with a septum or cap.

  • Evacuate and backfill the vessel with an inert gas (Argon or Nitrogen) three times to ensure an oxygen-free atmosphere.[13]

  • Using a syringe, add the degassed solvent system (e.g., 1,4-dioxane/water) to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.[13]

  • Place the reaction vessel in a preheated oil bath or heating block at 80–100 °C.

  • Stir the reaction vigorously. Monitor its progress by TLC, GC-MS, or LC-MS.

  • Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate and water.

  • Separate the organic layer, extract the aqueous layer with ethyl acetate, and combine the organic fractions.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol for Pinacol Ester Formation

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.1 equiv)

  • Anhydrous solvent (e.g., Toluene or THF)

Procedure:

  • Dissolve the boronic acid and pinacol in the anhydrous solvent in a round-bottom flask.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue heating until no more water is collected.

  • Cool the reaction mixture and remove the solvent under reduced pressure. The resulting crude pinacol ester is often of sufficient purity to be used directly in the subsequent Suzuki coupling reaction without further purification.

References

  • A Comparative Guide to Palladium Catalysts for Heterocyclic Suzuki Coupling. Benchchem.
  • A Comparative Guide to Palladium Catalysts for Suzuki-Miyaura Coupling with 4-(Diphenylamino)benzeneboronic acid. Benchchem.
  • Recent Advances in the development of Suzuki Miyaura Coupling Reactions. wwjmrd.
  • Catalyst selection for difficult Suzuki couplings with functionalized boronic acids. Benchchem.
  • Suzuki-Miyaura Coupling. Chemistry LibreTexts.
  • Suzuki Coupling. Organic Chemistry Portal.
  • The influence of ortho-substituents on the properties of phenylboronic acids.
  • The ortho-substituent on 2,4-bis(trifluoromethyl)phenylboronic acid catalyzed dehydrative condensation between carboxylic acids and amines.
  • ortho-Substituent Effect on 2,4-Bis(trifluoromethyl)phenylboronic Acid-Catalyzed Dehydrative Condensation between Carboxylic Acids and Amines.
  • Solvent Effects in Boronic Acid-Diol Binding. PubMed.
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • A New Palladium Precatalyst Allows for the Fast Suzuki−Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Journal of the American Chemical Society.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.
  • Effect of different bases on the Suzuki-Miyaura coupling a.
  • SAFETY DATA SHEET - 2-Formylphenylboronic acid. Fisher Scientific.
  • Protodeboronation of (Hetero)Arylboronic Esters: Direct versus Prehydrolytic Pathways and Self-/Auto-Catalysis. Journal of the American Chemical Society.
  • 4-Formylphenylboronic Acid in Suzuki Coupling: A Compar
  • Boronic Acids and Esters in the Petasis-Borono Mannich Multicomponent Reaction.
  • Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. PubMed Central.
  • Protodeboron
  • Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions.
  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–
  • Boron-Based Directing Groups for Directed Lithiation Reactions.
  • Fast protodeboronation of arylboronic acids and esters with AlCl3 at room temper
  • Boronic acid based dynamic click chemistry: recent advances and emergent applications. Chemical Science (RSC Publishing).
  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Application Notes and Protocols for Suzuki Coupling using 3-Chloro-4-fluorophenylboronic acid. Benchchem.
  • Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions.
  • Phenylboronic acid. Wikipedia.
  • The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. RSC Publishing.
  • Stability of Boronic Esters to Hydrolysis: A Comparative Study.
  • Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs.
  • SAFETY DATA SHEET - 2-Formylphenylboronic acid. Sigma-Aldrich.
  • Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjug
  • Diagnosing issues with a failed Suzuki coupling? Reddit.
  • Struggling with Suzuki Reaction. Reddit.

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Work-up procedures for 4-Chloro-3-fluoro-2-formylphenylboronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 4-Chloro-3-fluoro-2-formylphenylboronic Acid

A Senior Application Scientist's Guide to Reaction Work-up, Purification, and Troubleshooting

Welcome to the technical support resource for this compound. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this versatile building block in their synthetic endeavors. The unique substitution pattern of this reagent—featuring an ortho-formyl group, a vicinal fluorine, and a chlorine atom—presents specific challenges and opportunities in reaction work-up and product purification. This document provides in-depth, field-proven answers to common questions and troubleshooting scenarios.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns with this compound?

A: Like many boronic acids, this reagent is susceptible to dehydration to form a cyclic anhydride known as a boroxine.[1][2] This is a reversible process that occurs upon storage or heating. While boroxines are often competent in cross-coupling reactions, their formation can complicate stoichiometry calculations. For maximum reproducibility, it is advisable to use the reagent as fresh as possible or to briefly dry it under high vacuum before use. Additionally, boronic acids can undergo protodeboronation (loss of the B(OH)₂ group) under harsh basic conditions or prolonged heating, which is an irreversible decomposition pathway.[3]

Q2: How does the ortho-formyl group affect the reactivity in a Suzuki-Miyaura coupling?

A: The ortho-formyl (-CHO) group is a moderately electron-withdrawing group, which can influence the electronic properties of the boronic acid. While generally well-tolerated in palladium-catalyzed couplings, its proximity to the boronic acid moiety can sometimes lead to unexpected outcomes.[4][5] In some cases, it may weakly coordinate to the metal center, potentially influencing the rate of transmetalation. However, its presence is highly valued as it provides a synthetic handle for subsequent transformations, such as reductive amination or Wittig reactions, directly on the biaryl product.[3][6]

Q3: My Suzuki-Miyaura coupling with this reagent is not going to completion. What are the first things to check?

A: When a Suzuki coupling fails or gives low yield, the primary suspects are the catalyst, oxygen contamination, and the reaction conditions.[7]

  • Catalyst Activity: Ensure your palladium catalyst and ligand are active. Many modern pre-catalysts (e.g., Buchwald G3 or G4 palladacycles) offer greater reliability than generating the active Pd(0) species in situ.[7]

  • Oxygen Contamination: Rigorous degassing of solvents and maintaining a positive pressure of an inert gas (Argon or Nitrogen) is critical. Oxygen can lead to the oxidative homocoupling of the boronic acid and decomposition of the Pd(0) catalyst.[7]

  • Base and Solvent Choice: The choice of base is crucial. While common choices like Na₂CO₃ or K₂CO₃ are often effective, sometimes a stronger base like CsF or K₃PO₄ is needed to facilitate the transmetalation step. The solvent system (e.g., Dioxane/H₂O, Toluene/EtOH/H₂O) should also be optimized for substrate solubility and reaction efficacy.[8][9]

Troubleshooting Guide: Post-Reaction Work-up & Purification

This section addresses specific issues encountered after the reaction is complete.

Q4: My crude reaction mixture contains a significant amount of unreacted boronic acid. How can I remove it efficiently?

A: This is a very common issue. The acidic nature of the boronic acid functional group provides a straightforward method for its removal via a liquid-liquid extraction.

  • Causality: Boronic acids are weak Lewis acids and will deprotonate in the presence of a sufficiently strong aqueous base to form a water-soluble boronate salt (R-B(OH)₃⁻).[10][11] Your desired biaryl aldehyde product, being neutral, will remain in the organic phase.

  • Solution Protocol:

    • After the reaction is complete, cool the mixture to room temperature and dilute it with an organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer with a 1M aqueous solution of sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[11] Shake the funnel gently to avoid emulsification.

    • Separate the layers. The aqueous layer will now contain the boronate salt of the unreacted starting material.

    • Wash the organic layer again with water and then with brine to remove residual base and water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[7]

Q5: I have a dark, black precipitate in my reaction flask. What is it and how do I handle it?

A: The black precipitate is almost certainly palladium black, which results from the decomposition or aggregation of the palladium catalyst.

  • Causality: Catalyst decomposition can occur due to overheating, the presence of oxygen, or if the ligand used is not robust enough to stabilize the Pd(0) species throughout the reaction.

  • Solution Protocol: Before performing the aqueous work-up, it is essential to remove the palladium black.

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate, toluene, or DCM).

    • Filter the entire mixture through a plug of Celite® (diatomaceous earth) in a Büchner or Hirsch funnel.[8][12]

    • Wash the Celite® pad thoroughly with additional portions of the organic solvent to ensure all the product is recovered.

    • The resulting filtrate should be a clear solution, which can then be carried forward to the aqueous work-up procedure described in Q4.

Q6: My product streaks badly during silica gel column chromatography, and the yield is low. What is happening?

A: Aromatic aldehydes can be problematic on standard silica gel due to their polarity and potential for unwanted interactions with the acidic surface of the silica.

  • Causality: The lone pairs on the aldehyde oxygen can form strong hydrogen bonds with the acidic silanol (Si-OH) groups on the silica surface, leading to tailing and poor separation.[13][14] In some cases, the acidic silica can even catalyze the oxidation of the aldehyde to the corresponding carboxylic acid, especially if exposed to air for prolonged periods on the column.[15]

  • Solutions & Alternatives:

    • Deactivate the Silica: Pre-treat the silica gel by preparing the slurry in the eluent containing 1-2% triethylamine (Et₃N). This neutralizes the acidic sites and generally improves chromatography for polar compounds.

    • Use Neutral Alumina: As an alternative stationary phase, neutral alumina is less acidic and often provides better results for the purification of aldehydes.[16]

    • Alternative Purification - Recrystallization: If the product is a solid, recrystallization is an excellent alternative to chromatography.[17][18][19] It is a highly effective method for obtaining material of very high purity.

    • Alternative Purification - Bisulfite Adduct: For a more classical approach, aldehydes can be purified by forming a solid sodium bisulfite adduct, which can be filtered off from neutral impurities. The aldehyde is then regenerated by treatment with an aqueous base (e.g., NaHCO₃ solution).[15]

Experimental Protocols & Data

Workflow Diagram: General Suzuki-Miyaura Reaction & Work-up

This diagram illustrates the typical sequence from reaction setup to the isolation of the crude product.

G cluster_reaction Reaction Phase cluster_workup Work-up & Isolation Phase Setup 1. Combine Aryl Halide, Boronic Acid, Base, Catalyst, Ligand Degas 2. Degas Solvent & Reaction Mixture Setup->Degas Heat 3. Heat under Inert Atmosphere (N2/Ar) Degas->Heat Monitor 4. Monitor by TLC / LC-MS Heat->Monitor Cool 5. Cool to Room Temperature Monitor->Cool Reaction Complete Filter 6. Filter through Celite® (if Pd black present) Cool->Filter Extract 7. Dilute & Perform Aqueous Extraction Filter->Extract Dry 8. Dry Organic Layer (Na2SO4 / MgSO4) Extract->Dry Concentrate 9. Concentrate under Reduced Pressure Dry->Concentrate Crude Crude Product Concentrate->Crude

Caption: Standard workflow for a Suzuki-Miyaura coupling reaction.

Work-up Decision Tree

This flowchart helps in selecting the appropriate purification strategy based on the crude product's characteristics.

G node_action node_action start Crude Product Obtained is_solid Is the product a solid? start->is_solid is_clean Is crude >90% pure by NMR/LC-MS? is_solid->is_clean Yes column_ok Does product behave well on TLC? is_solid->column_ok No recrystallize Purify by Recrystallization is_clean->recrystallize No direct_use Use directly in next step is_clean->direct_use Yes column Purify by Column Chromatography column_ok->column Yes column_modified Use Neutral Alumina or Silica + Et3N column_ok->column_modified No (streaking)

Caption: Decision tree for selecting a suitable purification method.

Table 1: Recommended Purification Solvents

This table provides starting points for developing a purification protocol. The optimal system must be determined empirically.

Purification MethodSolvent System (Starting Recommendations)Rationale & Comments
Column Chromatography Hexanes / Ethyl Acetate (gradient)A standard, versatile system. Start with low polarity (e.g., 95:5) and gradually increase the ethyl acetate concentration.[12]
Dichloromethane / Methanol (gradient)Useful for more polar products where Hex/EtOAc is insufficient. A typical gradient might be 100:0 to 95:5 DCM/MeOH.[11]
Recrystallization Isopropanol / WaterDissolve the solid in a minimum amount of hot isopropanol, then add water dropwise until turbidity persists. Cool slowly.
Toluene or Heptane / Ethyl AcetateA two-solvent system where the product is soluble in one (EtOAc) and insoluble in the other (Heptane).[20][21] Dissolve in hot EtOAc and add Heptane.
Methanol / HexanesDissolve the crude solid in a minimal amount of boiling methanol and add hexanes until the solution becomes cloudy, then cool.[12]

References

  • Google Patents. (n.d.). Process for purification of boronic acid and its derivatives.
  • ResearchGate. (2016). How to purify boronic acids/boronate esters?. Retrieved from [Link]

  • ResearchGate. (2016). Can I remove boronic acid using Work up process?. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2002). Efficient and Convenient Nonaqueous Workup Procedure for the Preparation of Arylboronic Esters. ACS Publications. Retrieved from [Link]

  • R Discovery. (2001). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Retrieved from [Link]

  • Organic Reaction Workup Formulas for Specific Reagents. (n.d.). Retrieved from [Link]

  • Google Patents. (n.d.). Process for preparing biaryl compounds.
  • ResearchGate. (2025). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory | Request PDF. Retrieved from [Link]

  • Columbia University. (n.d.). Column chromatography. Retrieved from [Link]

  • Suzuki–Miyaura coupling of 2-bromopyridine with 2-formylphenylboronic acid. (2025). Retrieved from [Link]

  • University of California, San Diego. (n.d.). Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2025). Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • University of Rochester. (2026). How To Run A Reaction: The Workup. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. ACS Publications. Retrieved from [Link]

  • PubMed. (1954). Aromatic aldehydes as specific chromatographic colour reagents for amino-acids. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Google Patents. (2012). METHODS OF FORMING 4-CHLORO-2-FLUORO-3-SUBSTITUTED-PHENYLBORONIC ACID PINACOL ESTERS AND METHODS OF USING THE SAME.
  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • ResearchGate. (2025). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions | Request PDF. Retrieved from [Link]

  • RSC Publishing. (2016). The role of boronic acids in accelerating condensation reactions of α-effect amines with carbonyls. Retrieved from [Link]

  • Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from [Link]

  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. Retrieved from [Link]

  • SciSpace. (n.d.). Structure, Properties, and Preparation of Boronic Acid Derivatives. Overview of Their Reactions and Applications. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2017). chromatography - polarities. Retrieved from [Link]

  • PMC. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Wiley-VCH. (2010). 1 Structure, Properties, and Preparation of Boronic Acid Derivatives Overview of Their Reactions and Applications. Retrieved from [Link]

  • NIH. (2024). Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. Retrieved from [Link]

  • MDPI. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arylboronic acid or boronate synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • Jack Westin. (n.d.). Chromatography Basic Principles Involved In Separation Process. Retrieved from [Link]

  • ChemRxiv. (n.d.). Tuning Imine and Boronic Acid Reactivity with Neighboring Group Effects: Iminoboronates and Diazaborines in Bioconjugation. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. Retrieved from [Link]

  • ResearchGate. (2025). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria | Request PDF. Retrieved from [Link]

  • Reddit. (2024). Struggling with Suzuki Reaction. Retrieved from [Link]

  • MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). Reagents and conditions: (a) variously substituted phenylboronic acid,.... Retrieved from [Link]

Sources

Validation & Comparative

A Researcher's Guide to the Multinuclear NMR Characterization of 4-Chloro-3-fluoro-2-formylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and materials science, halogenated and boronic acid-containing aromatic compounds are indispensable building blocks. 4-Chloro-3-fluoro-2-formylphenylboronic acid, in particular, represents a trifecta of reactive functionalities: a boronic acid poised for cross-coupling reactions, an aldehyde group for derivatization, and a specific halogenation pattern that modulates electronic and pharmacokinetic properties. Unambiguous structural confirmation and purity assessment of this key intermediate and its downstream derivatives are paramount.

This guide provides an in-depth comparison of multinuclear Nuclear Magnetic Resonance (NMR) spectroscopy techniques for the comprehensive characterization of this compound. Moving beyond a simple listing of data, we explore the causality behind spectral observations and present a logical workflow for researchers, grounded in established principles of NMR spectroscopy.

The Strategic Value of a Multinuclear NMR Approach

Relying solely on proton (¹H) NMR for a molecule of this complexity is insufficient and fraught with risk of misinterpretation. The substitution pattern removes simple symmetry, leading to complex spin-spin coupling, while the presence of NMR-active nuclei like ¹⁹F, ¹¹B, and ¹³C offers a more complete and robust analytical picture. Each nucleus provides a unique and complementary perspective on the molecular structure.

Below is a diagram illustrating the logical workflow for characterizing the target molecule, emphasizing the synergy between different NMR experiments.

G cluster_0 Characterization Workflow Start Obtain Sample of This compound H1_NMR ¹H NMR: Proton count, multiplicity, and H-F coupling Start->H1_NMR F19_NMR ¹⁹F NMR: Confirm fluorine presence and observe H-F coupling H1_NMR->F19_NMR Correlate couplings C13_NMR ¹³C NMR (with DEPT): Carbon count and type (C, CH, CH₂, CH₃) H1_NMR->C13_NMR Assign protonated carbons F19_NMR->C13_NMR Observe C-F couplings B11_NMR ¹¹B NMR: Confirm boronic acid state (sp² vs. sp³) C13_NMR->B11_NMR TwoD_NMR 2D NMR (COSY, HSQC, HMBC): Connect atoms and confirm assignments B11_NMR->TwoD_NMR Integrate all data Structure Final Structure Confirmation TwoD_NMR->Structure

Caption: Logical workflow for the comprehensive NMR analysis of the title compound.

Comparative Analysis of NMR Techniques

The true power of NMR in this context lies in using ¹H, ¹³C, ¹⁹F, and ¹¹B nuclei in concert. Each experiment provides specific, crucial pieces of the structural puzzle.

NMR ExperimentInformation Provided for this compoundStrengthsLimitations
¹H NMR - Presence of aldehyde proton (~10 ppm).- Two distinct aromatic proton signals.- Complex splitting patterns due to H-H and H-F coupling.High sensitivity, fast acquisition. Provides initial fingerprint of the molecule.Signal overlap can be an issue. Coupling complexity can make direct interpretation difficult without correlation experiments.
¹³C NMR - Confirms the total number of carbons.- Identifies key functional groups: aldehyde carbonyl (~190 ppm), carbon bearing boron (C-B), carbons bearing halogens (C-Cl, C-F).- C-F coupling provides definitive assignment of the fluorine-bound carbon.Wide chemical shift range reduces signal overlap. Directly observes the carbon skeleton.Low natural abundance (1.1%) and lower gyromagnetic ratio require longer acquisition times.[1] Quaternary carbons can have low intensity.
¹⁹F NMR - A single resonance confirms the presence of one fluorine environment.- The chemical shift is highly sensitive to the electronic environment.- Shows coupling to adjacent aromatic protons (³JHF).High sensitivity (100% natural abundance, high gyromagnetic ratio).[2][3] Very wide chemical shift range, making spectra unambiguous.[3]Provides no direct information about the carbon or proton framework.
¹¹B NMR - A single, often broad, signal confirms the presence of the boronic acid.- Chemical shift indicates the hybridization state: ~28-33 ppm for the sp² trigonal planar acid; upfield shift to ~5-15 ppm for sp³ tetrahedral boronate esters or adducts.[4][5]Directly probes the boron center, which is critical for reaction monitoring (e.g., formation of boronate esters).[6][7]The nucleus is quadrupolar, which can lead to broad signals. May require quartz NMR tubes to avoid background signals from borosilicate glass tubes.[6]

Predicted NMR Data and Interpretation

Based on established principles of substituent effects, the following table presents a set of predicted NMR data for this compound in a common solvent like DMSO-d₆.

G substituents

Caption: Structure of this compound with atom numbering.

NucleusPredicted Chemical Shift (δ, ppm)Predicted Multiplicity & Coupling Constants (J, Hz)AssignmentRationale
¹H ~10.1Singlet (or very narrow triplet due to long-range coupling)H7 (CHO)Aldehyde protons are highly deshielded and typically appear >10 ppm.
~8.0-8.2Doublet of doublets (dd)H6Ortho to the strongly electron-withdrawing aldehyde group and subject to coupling from H5 (³JHH) and F (⁴JHF).
~7.6-7.8Doublet of doublets (dd)H5Ortho to the chlorine atom and subject to coupling from H6 (³JHH) and F (³JHF).
~8.3Broad singletB(OH)₂The acidic protons of the boronic acid are exchangeable and often appear as a broad signal.
¹³C ~190Doublet (²JCF ≈ 15-25 Hz)C7 (CHO)Typical chemical shift for an aromatic aldehyde carbonyl.[8] Coupling to the fluorine at the 3-position is expected.
~160Doublet (¹JCF ≈ 240-260 Hz)C3The carbon directly bonded to fluorine shows a very large one-bond C-F coupling constant.
~138SingletC4The carbon bearing the chlorine atom.
~135Doublet (³JCF ≈ 3-5 Hz)C5Aromatic CH carbon.
~130Singlet (or very broad)C2The carbon bearing the boronic acid group is often broad and can be of low intensity.
~128Doublet (²JCF ≈ 15-20 Hz)C1Aromatic CH carbon.
~125Doublet (⁴JCF ≈ 2-4 Hz)C6Aromatic CH carbon.
¹⁹F -110 to -130Doublet of doublets (dd)FThe chemical shift for fluoroaromatics is highly variable.[9] The multiplicity arises from coupling to the two adjacent protons, H5 (³JFH) and H6 (⁴JFH).
¹¹B ~30Broad singletBThis chemical shift is characteristic of a trigonal planar (sp²) arylboronic acid.[5]

Experimental Protocols

Achieving high-quality, reproducible NMR data requires careful sample preparation and instrument setup.

Protocol 1: Standard 1D NMR Acquisition (¹H, ¹³C, ¹⁹F, ¹¹B)
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the this compound derivative.

    • Dissolve the sample in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆) in a clean, dry NMR tube. DMSO-d₆ is often a good choice for boronic acids as it can help solubilize the compound and slow the exchange of the B(OH)₂ protons.

    • Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

  • Instrument Setup (General):

    • Insert the sample into the NMR spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the appropriate probes for each nucleus to be observed. For ¹¹B NMR, use of a quartz NMR tube is recommended to eliminate background signals from standard borosilicate glass tubes.[6]

  • Acquisition Parameters:

    • ¹H NMR: Acquire with a standard pulse sequence. Use a sufficient number of scans (e.g., 8-16) to achieve good signal-to-noise.

    • ¹³C NMR: Use a proton-decoupled pulse sequence (e.g., zgpg30). A longer acquisition time with more scans (e.g., 1024 or more) will be necessary due to the low natural abundance of ¹³C.[1] A relaxation delay (d1) of 2 seconds is a good starting point.

    • ¹⁹F NMR: Use a standard proton-decoupled or coupled pulse sequence. ¹⁹F is highly sensitive, so fewer scans are typically needed compared to ¹³C.

    • ¹¹B NMR: Acquire using a standard pulse sequence. Due to the quadrupolar nature of boron, a wider spectral width may be necessary. A sufficient number of scans (e.g., 1024) may be needed to get a clear signal for dilute samples.[6]

  • Data Processing:

    • Apply Fourier transformation, phase correction, and baseline correction to all spectra.

    • Reference the spectra appropriately (e.g., residual solvent peak for ¹H and ¹³C, external standard like BF₃·OEt₂ for ¹¹B, and CFCl₃ for ¹⁹F).

    • Integrate ¹H signals and pick peaks for all spectra.

Conclusion and Future Outlook

The structural elucidation of complex synthetic intermediates like this compound is a critical step in the drug development pipeline. A multinuclear NMR approach, leveraging the unique strengths of ¹H, ¹³C, ¹⁹F, and ¹¹B spectroscopy, provides an unambiguous and comprehensive characterization that is far superior to any single technique. By understanding the expected chemical shifts, coupling patterns, and the specific information each nucleus provides, researchers can confidently verify their structures, monitor reactions, and ensure the quality of their materials. The integration of 2D NMR techniques such as HSQC and HMBC further solidifies assignments by revealing through-bond correlations, transforming a collection of individual spectra into a cohesive and validated molecular structure.

References

  • Stadler, A. M., et al. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15071–15076. [Link]

  • ACS Publications. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry. [Link]

  • PubMed. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. The Journal of Organic Chemistry. [Link]

  • ResearchGate. (2022). ¹¹B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations | Request PDF. [Link]

  • Amazon S3. (n.d.). ¹¹B-NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid-Diol Condensations. [Link]

  • Warr, W. A. (n.d.). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • National Institutes of Health. (n.d.). Prediction of ¹⁹F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PMC. [Link]

  • Wikipedia. (n.d.). Fluorine-19 nuclear magnetic resonance spectroscopy. [Link]

  • Semantic Scholar. (n.d.). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. [Link]

  • ElectronicsAndBooks. (n.d.). Fluorine-19 NMR Studies of Fluoroaromatic Systems with Complete Proton Decoupling. The Signs and Magnitudes of Certain F. [Link]

  • ResearchGate. (n.d.). ¹H, ¹¹B and ¹⁹F NMR chemical shifts of the title compound in various solvents. [Link]

  • SDSU Chemistry. (n.d.). ¹¹B NMR Chemical Shifts. [Link]

  • Google Patents. (n.d.). Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • University of Regensburg. (n.d.). Chemical shifts. [Link]

  • Organic Syntheses. (n.d.). Organic Syntheses Procedure. [Link]

  • SpectraBase. (n.d.). Phenylboronic acid - Optional[¹H NMR] - Spectrum. [Link]

  • CEITEC. (n.d.). Measuring methods available and examples of their applications ¹³C NMR (carbon nuclear magnetic resonance). [Link]

  • Oregon State University. (n.d.). ¹³C NMR Chemical Shifts. [Link]

  • University of Colorado Boulder. (n.d.). ¹³C NMR Chemical Shift Table. [Link]

  • Chemistry LibreTexts. (2023). Interpreting C-13 NMR Spectra. [Link]

  • Master Organic Chemistry. (2022). ¹³C NMR - How Many Signals. [Link]

  • ACS Publications. (2024). ¹⁹F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. JACS Au. [Link]

  • ResearchGate. (n.d.). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with Density Functional Teory | Request PDF. [Link]

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Comparing the reactivity of 4-Chloro-3-fluoro-2-formylphenylboronic acid isomers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Reactivity of Substituted Phenylboronic Acids: A Comparative Analysis of 4-Chloro-3-fluoro-2-formylphenylboronic Acid Isomers

Abstract

Substituted biaryl scaffolds are cornerstones in modern medicinal chemistry and materials science. The Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology, stands as the preeminent tool for their synthesis, relying on the predictable reactivity of organoboron reagents.[1] However, as molecular complexity increases, predicting the reactivity of polysubstituted building blocks like this compound and its isomers becomes a significant challenge. This guide provides a framework for understanding and comparing the reactivity of these complex isomers. We will dissect the fundamental electronic and steric principles that govern reaction kinetics, offer a predictive analysis of isomeric reactivity, and present a robust experimental protocol for quantitative comparison, empowering researchers to make informed decisions in their synthetic endeavors.

Introduction: The Challenge of Polysubstituted Reagents

The power of the Suzuki-Miyaura coupling lies in its remarkable functional group tolerance and its use of stable, readily available boronic acids.[2] This has led to the proliferation of complex, highly functionalized boronic acid building blocks. Yet, the very substituents that impart desired properties to the final molecule can dramatically, and often unpredictably, alter the reactivity of the boronic acid itself.

A prime example is this compound. This molecule presents a confluence of competing electronic and steric influences: an ortho-formyl group, a meta-fluoro group, and a para-chloro group. A researcher might ask: How will this specific arrangement affect its performance in a Suzuki-Miyaura coupling? Would an isomeric arrangement of the same substituents lead to a faster, more efficient reaction? This guide aims to answer these questions by grounding predictive theory in practical, verifiable experimental design.

Fundamental Principles Governing Boronic Acid Reactivity

To understand the reactivity of a specific isomer, one must first grasp the core mechanistic principles of the Suzuki-Miyaura reaction and the profound influence of substituents at each step.

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[1][3] The three key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond, forming a Pd(II) complex.

  • Transmetalation: This is often the rate-determining step. The organic group is transferred from the boron atom to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic "ate" complex.[4][5]

  • Reductive Elimination: The two coupled organic fragments are ejected from the palladium center, forming the new C-C bond and regenerating the Pd(0) catalyst.[3]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ pd2_ox R¹-Pd(II)L₂-X pd0->pd2_ox Oxidative Addition (R¹-X) invis1 pd2_ox->invis1 pd2_trans R¹-Pd(II)L₂-R² invis2 pd2_trans->invis2 product Biaryl Product (R¹-R²) pd2_trans->product invis1->pd2_trans Transmetalation (R²-B(OH)₂ + Base) invis2->pd0 Reductive Elimination (R¹-R²) aryl_halide Aryl Halide (R¹-X) aryl_halide->pd0 boronic_acid Boronic Acid (R²-B(OH)₂) boronic_acid->pd2_ox

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Electronic Effects: A Double-Edged Sword

The electronic nature of the substituents on the phenylboronic acid ring directly impacts the transmetalation step.

  • Electron-Withdrawing Groups (EWGs): Substituents like formyl (-CHO), fluoro (-F), and chloro (-Cl) are EWGs. They increase the Lewis acidity of the boron atom.[6][7] This facilitates the initial formation of the boronate "ate" complex with the base, which is a prerequisite for transmetalation.[8] However, strong EWGs also decrease the nucleophilicity of the aryl ring, which can slow the transfer of the aryl group to the positively charged palladium center.

  • Electron-Donating Groups (EDGs): EDGs increase the electron density of the aryl ring, making it more nucleophilic and generally accelerating the transfer to the palladium center.

The halogens (F, Cl) exhibit a dual nature: they are inductively withdrawing (-I effect) but can be resonance donating (+M effect).[6] For substituents meta to the boronic acid, the inductive effect dominates. For para substituents, both effects are at play.

Steric Hindrance: The Ortho Effect

Steric hindrance, particularly from substituents at the ortho position (adjacent to the boronic acid), is one of the most significant factors affecting reactivity.[2][9] Large ortho groups can physically block the boronic acid from approaching the palladium complex, dramatically slowing or even preventing the transmetalation step.[10][11] This "ortho effect" can often override favorable electronic properties. Even for substrates with low yields due to steric hindrance, the choice of a bulky, electron-rich phosphine ligand can sometimes overcome this challenge.[2][12]

A Predictive Comparison of Isomeric Reactivity

Lacking direct, published kinetic data for all isomers of this compound, we can construct a logical comparison based on the principles outlined above. We will analyze the titular compound and two hypothetical, yet plausible, isomers.

Isomer 1 (Target Compound): this compound

  • Ortho Substituent: The formyl group (-CHO) is in the ortho position.

    • Electronic Effect: Strongly electron-withdrawing, which increases the boron's Lewis acidity.[6][13]

    • Steric Effect: Significant steric bulk adjacent to the reaction center, which is expected to hinder transmetalation.[2][10]

  • Meta Substituent: The fluoro group (-F) exerts a powerful inductive electron-withdrawing effect.

  • Para Substituent: The chloro group (-Cl) provides a combination of inductive withdrawal and resonance donation.

  • Predicted Reactivity: The reactivity will be a trade-off. While the electronic-withdrawing groups activate the boron atom, the severe steric hindrance from the ortho-formyl group is likely to be the dominant factor, leading to a relatively slow reaction rate.[2]

Isomer 2 (Hypothetical): 2-Chloro-4-fluoro-5-formylphenylboronic acid

  • Ortho Substituent: The chloro group (-Cl) is now ortho.

    • Electronic Effect: Inductively withdrawing.

    • Steric Effect: Provides steric hindrance, but less than that of a formyl group.

  • Meta/Para Substituents: The fluoro and formyl groups are further from the reaction center. The para-fluoro group will have competing inductive and resonance effects, while the meta-formyl group will be strongly withdrawing.

  • Predicted Reactivity: This isomer is expected to be more reactive than Isomer 1. By moving the bulkiest group (formyl) away from the ortho position, the steric barrier to transmetalation is significantly reduced.

Isomer 3 (Hypothetical): 3-Chloro-2-fluoro-5-formylphenylboronic acid

  • Ortho Substituent: The fluoro group (-F) is now ortho.

    • Electronic Effect: Inductively withdrawing.

    • Steric Effect: As the smallest halogen, fluorine imparts minimal steric hindrance.

  • Meta/Para Substituents: The chloro and formyl groups are further away.

  • Predicted Reactivity: This isomer is predicted to be the most reactive of the three. It benefits from the electronic activation of three EWGs while having the least amount of steric hindrance at the crucial ortho position. The formation of an intramolecular B-O···F hydrogen bond is also a possibility which can influence acidity and reactivity.[6]

Data Summary: Predicted Reactivity
IsomerOrtho SubstituentKey Steric FactorKey Electronic FactorPredicted Relative Rate
1 -CHOHigh HindranceHigh Boron AciditySlow
2 -ClModerate HindranceHigh Boron AcidityModerate
3 -FLow HindranceHigh Boron AcidityFast

Experimental Protocol for Quantitative Reactivity Comparison

Theoretical prediction must be validated by empirical data. The following protocol outlines a robust method for quantitatively comparing the reaction rates of the boronic acid isomers using kinetic analysis. This self-validating system ensures trustworthy and reproducible results.

Objective

To determine the relative initial reaction rates of this compound isomers in a standardized Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_workflow Kinetic Analysis Workflow A 1. Reaction Setup - Standardized Reagents - Inert Atmosphere (N₂/Ar) - Internal Standard Added B 2. Initiation & Sampling - Add Pd Catalyst at T=0 - Withdraw Aliquots at  Timed Intervals A->B C 3. Quenching - Immediately add sample to  a quenching solution  (e.g., cold diethyl ether) B->C D 4. Sample Analysis - Analyze by GC-MS or HPLC - Quantify Reactant/Product  vs. Internal Standard C->D E 5. Data Processing - Plot [Product] vs. Time - Determine Initial Rate  from Linear Portion of Curve D->E F 6. Comparison - Compare Initial Rates  for each Isomer E->F

Caption: A standardized workflow for the kinetic analysis of boronic acid reactivity.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • Prepare stock solutions of a standard aryl bromide (e.g., 1.0 M 4-bromoanisole in 1,4-dioxane), a non-reactive internal standard (e.g., 0.5 M dodecane in 1,4-dioxane), and the palladium catalyst (e.g., 0.02 M Pd(PPh₃)₄ in 1,4-dioxane).

  • Reaction Setup (Perform for each isomer):

    • To a flame-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the boronic acid isomer (0.5 mmol, 1.0 equiv).

    • Add potassium carbonate (K₂CO₃, 1.5 mmol, 3.0 equiv) as the base.

    • Add the 4-bromoanisole stock solution (0.5 mL, 0.5 mmol, 1.0 equiv) and the internal standard stock solution (0.2 mL, 0.1 mmol).

    • Add additional dry 1,4-dioxane and water to achieve a final desired solvent ratio (e.g., 4:1 dioxane:water) and total volume (e.g., 5 mL).

    • Place the tube in a pre-heated oil bath set to a constant temperature (e.g., 80 °C) and allow it to equilibrate for 10 minutes.

  • Reaction Initiation and Monitoring:

    • At time t=0, rapidly inject the palladium catalyst stock solution (0.5 mL, 0.01 mmol, 2 mol%).

    • Immediately withdraw the first aliquot (~50 µL) via syringe. This is the t=0 time point.

    • Withdraw subsequent aliquots at regular intervals (e.g., 2, 5, 10, 20, 40, 60 minutes).

  • Sample Quenching and Preparation:

    • Inject each aliquot into a separate vial containing 1 mL of cold diethyl ether and a small amount of water to quench the reaction and extract the organic components.

    • Vortex the vial, then pass the organic layer through a small plug of silica gel to remove inorganic salts and catalyst residue.

  • Analysis:

    • Analyze each quenched sample by Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).

    • Generate a calibration curve for the product relative to the internal standard.

    • Calculate the concentration of the biaryl product at each time point.

  • Data Interpretation:

    • Plot the concentration of the product versus time for each isomer.

    • Determine the initial reaction rate (v₀) from the slope of the linear portion of the curve (typically the first 10-20% of the reaction).

    • Compare the v₀ values directly to establish the relative reactivity of the isomers.

Discussion and Field-Proven Insights

The predictive analysis suggests a clear reactivity trend: Isomer 3 > Isomer 2 > Isomer 1 . This highlights a critical lesson for the synthetic chemist: for polysubstituted arylboronic acids, steric hindrance at the ortho-position is often the dominant factor controlling reactivity , frequently overriding even favorable electronic effects.

For the target compound, this compound (Isomer 1), successful coupling is not precluded, but it will likely require carefully optimized conditions. Field experience with such sterically demanding substrates suggests the following:

  • Ligand Choice is Paramount: Standard catalysts like Pd(PPh₃)₄ may be sluggish. Resort to modern, bulky, electron-rich phosphine ligands such as SPhos, XPhos, or Buchwald's biaryl phosphine ligands, or N-heterocyclic carbene (NHC) ligands.[10][14] These ligands promote the crucial reductive elimination step and can stabilize the catalytically active species.

  • Base and Solvent Matter: The choice of base can dramatically alter the reaction mechanism and rate.[15] While K₂CO₃ is common, other bases like K₃PO₄ or Cs₂CO₃ may offer advantages in challenging couplings. The solvent system also plays a key role in solubility and reaction kinetics.[16]

  • Temperature and Concentration: For slow reactions, increasing the temperature is a common strategy, though this can risk decomposition of sensitive substrates. Running the reaction at a higher concentration may also increase the rate.

Conclusion

Predicting the reactivity of a complex molecule like this compound requires a nuanced understanding of the interplay between electronic and steric effects. While a superficial analysis of its electron-withdrawing substituents might suggest high reactivity, a deeper consideration of the steric bulk at the ortho-position correctly predicts a more challenging substrate. By moving the bulkiest groups away from the boronic acid, isomeric forms can be designed or selected for significantly enhanced reactivity.

This guide provides a robust theoretical and practical framework for researchers. By combining the fundamental principles of physical organic chemistry with a rigorous, quantitative experimental protocol, scientists can move beyond trial-and-error and make data-driven decisions to accelerate their research and development programs.

References

  • Beilstein Journals. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. Available from: [Link]

  • ResearchGate. (n.d.). Catalytic performance and kinetic analysis for Suzuki coupling... Available from: [Link]

  • MDPI. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Available from: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Available from: [Link]

  • MDPI. (n.d.). Kinetic Aspects of Suzuki Cross-Coupling Using Ligandless Pd Nanoparticles Embedded in Aromatic Polymeric Matrix. Catalysts. Available from: [Link]

  • ResearchGate. (2021). Fluorinated Aryl Boronates as Building Blocks in Organic Synthesis. Available from: [Link]

  • ResearchGate. (n.d.). Sterically hindered Suzuki-Miyaura cross-coupling: Ligand and base effect. Available from: [Link]

  • ResearchGate. (n.d.). The influence of ortho-substituents on the properties of phenylboronic acids. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Organoborane coupling reactions (Suzuki coupling). Proceedings of the Japan Academy, Series B. Available from: [Link]

  • National Center for Biotechnology Information. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. Molecules. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available from: [Link]

  • ACS Publications. (n.d.). Kinetic and Mechanistic Investigations to Enable a Key Suzuki Coupling for Sotorasib Manufacture: What a Difference a Base Makes. Organic Process Research & Development. Available from: [Link]

  • ACS Publications. (n.d.). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. Available from: [Link]

  • IDEALS - University of Illinois. (n.d.). pre-transmetalation intermediates in the suzuki-miyaura reaction revealed: the missing link. Available from: [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Available from: [Link]

  • ACS Publications. (2025). Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. The Journal of Physical Chemistry C. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Angewandte Chemie International Edition. Available from: [Link]

  • RSC Publishing. (n.d.). Fluoride protects boronic acids in the copper(i)-mediated click reaction. Chemical Communications. Available from: [Link]

  • ResearchGate. (n.d.). STUDIES ON SUZUKI COUPLING REACTIONS OF LARGE STERICALLY HINDERED SUBSTRATES. Available from: [Link]

  • ACS Publications. (2018). Structure–Reactivity Relationships in Boronic Acid–Diol Complexation. ACS Omega. Available from: [Link]

  • RSC Publishing. (n.d.). Sterically demanding aryl–alkyl Suzuki–Miyaura coupling. Organic Chemistry Frontiers. Available from: [Link]

  • ResearchGate. (n.d.). Comparison of reactivity of different boron reagents (a) The predicted... Available from: [Link]

  • PubMed. (2013). Transmetalation in the Suzuki-Miyaura coupling: the fork in the trail. Angewandte Chemie International Edition. Available from: [Link]

  • ResearchGate. (n.d.). Computational study of the transmetalation process in the Suzuki–Miyaura cross-coupling of aryls. Available from: [Link]

  • The Royal Society of Chemistry. (2014). Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. Available from: [Link]

  • RSC Publishing. (n.d.). Relative kinetic reactivity of boronic acid and boronate ion towards Tiron, 2,2′-biphenol, and propylene glycol. Dalton Transactions. Available from: [Link]

  • National Center for Biotechnology Information. (n.d.). Suzuki‐Miyaura Cross‐Couplings: Juxtaposing the Transmetalation of Arylboronic Acids and Alkylboranes. Angewandte Chemie International Edition. Available from: [Link]

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A Senior Application Scientist's Guide to the Structural Elucidation of 4-Chloro-3-fluoro-2-formylphenylboronic Acid and Its Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise characterization of novel chemical entities is paramount. 4-Chloro-3-fluoro-2-formylphenylboronic acid is a highly functionalized building block with significant potential in the synthesis of complex organic molecules, particularly in the realms of pharmaceuticals and materials science. Its array of reactive sites—a boronic acid, an aldehyde, and halogen substituents—offers a versatile platform for creating diverse molecular architectures. However, this complexity also presents a challenge for unambiguous structural verification.

The Gold Standard: X-ray Crystal Structure Analysis

Single-crystal X-ray diffraction (XRD) stands as the definitive method for determining the three-dimensional structure of a molecule. It provides unequivocal information on bond lengths, bond angles, stereochemistry, and the spatial arrangement of molecules in the solid state. For a molecule like this compound, XRD can reveal crucial details about the planarity of the phenyl ring, the conformation of the formyl and boronic acid groups, and the nature of intermolecular interactions.

Expected Structural Characteristics

Based on the crystal structures of related compounds, such as 4-halophenylboronic acids and 2-formylphenylboronic acid derivatives, we can anticipate several key features in the solid-state structure of this compound[1][2][3][4]. Phenylboronic acids commonly form hydrogen-bonded dimers in the solid state, where the boronic acid groups of two molecules interact to create a stable eight-membered ring[5]. The presence of the ortho-formyl group may introduce additional intramolecular hydrogen bonding with the boronic acid moiety, potentially influencing its conformation and reactivity[2].

Experimental Workflow: From Powder to Structure

The journey from a powdered sample to a refined crystal structure is a multi-step process that requires patience and precision.

workflow cluster_crystal Crystal Growth cluster_data Data Collection cluster_structure Structure Solution & Refinement crystal_growth Slow evaporation, vapor diffusion, or layering to obtain single crystals mounting Mount a suitable crystal on the diffractometer crystal_growth->mounting xray Expose crystal to a monochromatic X-ray beam and collect diffraction data mounting->xray solve Solve the phase problem to get an initial electron density map xray->solve refine Refine the atomic positions and thermal parameters against the experimental data solve->refine validate Validate the final structural model refine->validate

Figure 1: Experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

  • Crystal Growth (The Art): This is often the most challenging step.

    • Rationale: The goal is to slow down the crystallization process to allow molecules to arrange themselves in a highly ordered lattice.

    • Method: Start by dissolving the purified compound in a suitable solvent or solvent mixture until saturation. Techniques like slow evaporation of the solvent, vapor diffusion of an anti-solvent, or layering of an anti-solvent are commonly employed. For phenylboronic acids, solvents like acetone, methanol, or isopropanol can be good starting points[3].

  • Crystal Selection and Mounting (The Precision):

    • Rationale: A good quality, single crystal without significant defects is crucial for obtaining high-resolution diffraction data.

    • Method: Under a microscope, select a crystal with well-defined faces and no visible cracks. Mount it on a suitable holder, such as a nylon loop or a glass fiber, and place it on the goniometer head of the diffractometer.

  • Data Collection (The Experiment):

    • Rationale: The crystal is rotated in the X-ray beam to collect a complete set of diffraction spots, which contain information about the electron density distribution in the crystal.

    • Method: The mounted crystal is cooled (typically to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the diffraction pattern is recorded on a detector as the crystal is rotated.

  • Structure Solution and Refinement (The Analysis):

    • Rationale: Computational methods are used to translate the diffraction data into a three-dimensional molecular structure.

    • Method: The collected data is processed to determine the unit cell dimensions and space group. The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map. An atomic model is then built into this map and refined against the experimental data to optimize the fit, resulting in the final, highly accurate molecular structure.

Complementary and Alternative Analytical Techniques

While X-ray crystallography provides unparalleled detail about the solid-state structure, it is not always feasible to obtain suitable crystals. Furthermore, it provides a static picture and does not describe the behavior of the molecule in solution. Therefore, other spectroscopic techniques are essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR experiments would provide a wealth of information.

  • ¹H and ¹³C NMR: These standard experiments are used to map the carbon-hydrogen framework of the molecule. The chemical shifts and coupling constants of the aromatic protons and the aldehyde proton provide information about their electronic environment and connectivity.

  • ¹⁹F NMR: This is particularly useful for fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its local environment, and its coupling to neighboring protons can help confirm its position on the aromatic ring.

  • ¹¹B NMR: This is a crucial technique for characterizing organoboron compounds[6][7][8]. The chemical shift of the ¹¹B nucleus can distinguish between the trigonal planar (sp²) boronic acid and a tetrahedral (sp³) boronate ester or adduct. This is invaluable for monitoring reactions at the boronic acid moiety.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

  • Molecular Ion Peak: High-resolution mass spectrometry (HRMS) can provide a highly accurate mass of the molecular ion, which can be used to confirm the elemental composition.

  • Isotopic Pattern: The presence of chlorine and boron atoms gives rise to a characteristic isotopic pattern in the mass spectrum. Chlorine has two major isotopes, ³⁵Cl and ³⁷Cl, in an approximately 3:1 ratio, which will result in M+ and M+2 peaks with this intensity ratio[9]. Boron has two stable isotopes, ¹⁰B and ¹¹B, with natural abundances of approximately 20% and 80%, respectively.

  • Fragmentation: Phenylboronic acids can undergo fragmentation in the mass spectrometer, with common losses including water and the formation of boroxine (a cyclic trimer)[10]. The fragmentation pattern can provide clues about the stability of different parts of the molecule.

Comparative Analysis of Techniques

Technique Information Provided Sample Requirements Strengths Limitations
X-ray Crystallography Precise 3D structure, bond lengths/angles, stereochemistry, intermolecular interactionsSingle, well-ordered crystal (0.1-0.5 mm)Unambiguous structure determinationCrystal growth can be difficult/impossible; provides solid-state structure only
NMR Spectroscopy Connectivity, solution-state structure, dynamic processes, stereochemical relationshipsSoluble sample (mg quantities)Provides information about the molecule in solution; non-destructiveDoes not provide precise bond lengths/angles; can be complex for large molecules
Mass Spectrometry Molecular weight, elemental composition, structural information from fragmentationSmall amount of sample (µg to ng)High sensitivity; provides accurate molecular weightDoes not provide 3D structure; fragmentation can be complex to interpret

Decision Making in Structural Analysis

The choice of analytical technique depends on the specific research question and the nature of the sample.

decision_tree start Need to characterize a new product of This compound confirm_mw Confirm Molecular Weight and Elemental Formula? start->confirm_mw elucidate_structure Elucidate Connectivity and Solution-State Structure? confirm_mw->elucidate_structure No ms Perform High-Resolution Mass Spectrometry (HRMS) confirm_mw->ms Yes absolute_structure Determine Absolute 3D Structure and Solid-State Packing? elucidate_structure->absolute_structure No nmr Perform ¹H, ¹³C, ¹⁹F, and ¹¹B NMR elucidate_structure->nmr Yes xrd Attempt to grow single crystals for X-ray Diffraction absolute_structure->xrd Yes ms->elucidate_structure end_ms Molecular formula confirmed ms->end_ms nmr->absolute_structure end_nmr Connectivity and solution conformation established nmr->end_nmr end_xrd Absolute structure determined xrd->end_xrd

Figure 2: Decision tree for selecting analytical techniques.

Conclusion

The structural elucidation of a complex molecule like this compound and its products requires a multi-faceted analytical approach. While single-crystal X-ray diffraction remains the gold standard for unambiguous three-dimensional structure determination, its reliance on high-quality crystals makes it not universally applicable. NMR spectroscopy provides invaluable information about the molecule's structure and behavior in solution, with ¹¹B NMR being particularly crucial for this class of compounds. Mass spectrometry offers high sensitivity for confirming molecular weight and elemental composition.

Ultimately, the synergistic use of these techniques provides the most comprehensive and reliable characterization. The data from each method corroborates the others, leading to a self-validating system of analysis that is essential for advancing research and development in chemistry and the life sciences.

References

  • San Diego State University. (n.d.). 11B NMR Chemical Shifts. Retrieved from [Link]

  • Zhang, Y., et al. (2024). 19F NMR-Based Chiral Analysis of Organoboron Compounds via Chiral Recognition of Fluorine-Labeled Boronates with Cobalt Complexes. ACS Central Science.
  • Barys, M., et al. (2023). The Co-Crystallization of 4-Halophenylboronic Acid with Aciclovir, Caffeine, Nitrofurazone, Theophylline, and Proline in Function of Weak Interactions. Molecules, 28(6), 2535.
  • ResearchGate. (n.d.). Calculated geometries of 2-formylphenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). ¹H‐NMR spectrum of organoboron ester 1 (CDCl3, 400.16 MHz). Retrieved from [Link]

  • ResearchGate. (n.d.). Molecular Complexes of 4-Halophenylboronic Acids: A Systematic Exploration of Isostructurality and Structural Landscape. Retrieved from [Link]

  • Seethalekshmi, S., et al. (2015). Solid-State Structures of 4-Carboxyphenylboronic Acid and Its Hydrates. Crystal Growth & Design, 15(11), 5536-5542.
  • ResearchGate. (n.d.). Fluoro-substituted 2-formylphenylboronic acids: Structures, properties and tautomeric equilibria. Retrieved from [Link]

  • Wrackmeyer, B. (1979). Boron-11 NMR spectra of boranes, main-group heteroboranes, and substituted derivatives.
  • Diva-portal.org. (n.d.). Experimental and Theoretical Studies of Boronic Acids as a Co-Crystal Former. Retrieved from [Link]

  • Wrackmeyer, B. (1988). Nuclear Magnetic Resonance Spectroscopy of Boron Compounds Containing Two-, Three- and Four-Coordinate Boron. Annual Reports on NMR Spectroscopy, 20, 61-105.
  • ACS Publications. (2024). Phenylboronic Acid-Functionalized Ratiometric Surface-Enhanced Raman Scattering Nanoprobe for Selective Tracking of Hg2+ and CH3Hg+ in Aqueous Media and Living Cells. Retrieved from [Link]

  • SCIEX. (n.d.). Quantitation of boronic acids at pg/mL levels of sensitivity. Retrieved from [Link]

  • Scientific Research Publishing. (2021). A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. American Journal of Analytical Chemistry, 12(3), 74-86.
  • Molecules. (2019). The Role of Electron Transfer in the Fragmentation of Phenyl and Cyclohexyl Boronic Acids. Molecules, 24(22), 4058.
  • PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid. Retrieved from [Link]

  • Wiley-VCH. (2005). Structure, Properties, and Preparation Of Boronic Acid Derivatives.
  • PubChem. (n.d.). 2-Formylphenylboronic acid. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. Retrieved from [Link]

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A Comparative Guide to HPLC and GC-MS Analysis for Reactions Involving 4-Chloro-3-fluoro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and development, the precise monitoring of chemical reactions is paramount to ensuring the synthesis of pure, potent, and safe pharmaceutical compounds. A key player in many synthetic pathways, particularly in the construction of complex biaryl structures through Suzuki-Miyaura cross-coupling, is 4-Chloro-3-fluoro-2-formylphenylboronic acid.[1][2] The unique substitution pattern of this reagent—a halogenated aromatic ring bearing both a reactive boronic acid and a formyl group—presents distinct analytical challenges and necessitates a careful selection of monitoring techniques.

This guide provides an in-depth comparison of two powerful analytical techniques, High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of reactions involving this compound. We will explore the theoretical underpinnings of each method, present detailed experimental protocols, and offer a comparative analysis to guide researchers in choosing the optimal technique for their specific needs.

The Analytical Imperative: Why Scrutinize Reactions with this compound?

This compound is a versatile building block in medicinal chemistry.[3] Its trifunctional nature allows for sequential and diverse chemical transformations. However, the reactivity of the boronic acid and aldehyde moieties can lead to a complex mixture of starting materials, intermediates, by-products, and the final desired product. The boronic acid group, for instance, can be prone to degradation, and the aldehyde can undergo various side reactions. Therefore, robust analytical methods are crucial for:

  • Reaction Monitoring: Tracking the consumption of starting materials and the formation of products in real-time to optimize reaction conditions.[4][5]

  • Purity Assessment: Quantifying the purity of the final product and identifying any process-related impurities.

  • Impurity Profiling: Characterizing the structure of by-products to understand reaction mechanisms and potential degradation pathways.

High-Performance Liquid Chromatography (HPLC): The Workhorse of Reaction Analysis

HPLC is a cornerstone technique in pharmaceutical analysis due to its versatility in separating a wide range of non-volatile and thermally labile compounds.[6][7] For the analysis of reactions with this compound, HPLC, particularly when coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS), offers a direct and efficient approach.

The Rationale Behind HPLC Method Development

The key to a successful HPLC analysis lies in the development of a method that provides adequate separation of all components of interest. For aromatic and polar compounds like our target analyte and its reaction products, Reversed-Phase HPLC (RP-HPLC) is the most common choice. The decision-making process for method development is guided by the physicochemical properties of the analytes:

  • Column Selection: A C18 column is a good starting point, offering excellent hydrophobic retention for the aromatic rings.[8] The choice of a modern, end-capped C18 column can minimize peak tailing for the polar boronic acid and aldehyde functionalities.

  • Mobile Phase Selection: A mixture of an aqueous buffer and an organic solvent (typically acetonitrile or methanol) is used. The pH of the aqueous phase is a critical parameter. For boronic acids, a lower pH mobile phase often leads to better retention and peak shape. The use of a volatile buffer like ammonium acetate is advantageous when interfacing with a mass spectrometer.[8]

  • Detection: The aromatic nature of the analytes makes them amenable to UV detection. A DAD can provide spectral information, aiding in peak identification and purity assessment. For unambiguous identification and enhanced sensitivity, coupling the HPLC to a mass spectrometer (LC-MS) is the gold standard.

Experimental Protocol: HPLC-UV/MS Analysis

This protocol outlines a general procedure for the analysis of a hypothetical Suzuki coupling reaction between this compound and an aryl halide.

1. Sample Preparation: a. Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. Quench the reaction by diluting the aliquot in a suitable solvent (e.g., 1 mL of 50:50 acetonitrile:water). This prevents further reaction and precipitates any insoluble catalyst residues. c. Filter the diluted sample through a 0.22 µm syringe filter to remove any particulate matter before injection.

2. HPLC-UV/MS Conditions:

ParameterConditionRationale
Column C18, 2.1 x 50 mm, 1.8 µmProvides high-resolution separation for complex mixtures.
Mobile Phase A 0.1% Formic Acid in WaterAcidified mobile phase improves peak shape for boronic acids.
Mobile Phase B 0.1% Formic Acid in AcetonitrileCommon organic modifier for reversed-phase chromatography.
Gradient 5% to 95% B over 10 minutesA gradient elution is suitable for separating compounds with a range of polarities.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column.
Column Temperature 30 °CProvides reproducible retention times.
Injection Volume 2 µLMinimizes column overload.
UV Detection 254 nmA common wavelength for the detection of aromatic compounds.
MS Detector Electrospray Ionization (ESI)Suitable for ionizing polar and semi-polar compounds.
MS Mode Positive and Negative Ion ScanningTo capture a broad range of potential products and by-products.

3. Data Analysis: a. Identify the peaks corresponding to the starting materials, product, and any major by-products based on their retention times and mass-to-charge ratios (m/z). b. Quantify the relative peak areas to determine the reaction conversion and product purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-UV/MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Quench Quench & Dilute Reaction->Quench Filter Filter (0.22 µm) Quench->Filter HPLC HPLC Separation (C18 Column) Filter->HPLC UV UV Detection (254 nm) HPLC->UV MS MS Detection (ESI+/-) UV->MS Analysis Identify & Quantify Peaks MS->Analysis Report Reaction Profile Report Analysis->Report

Caption: Workflow for HPLC-UV/MS analysis of reactions.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Alternative with a Derivatization Prerequisite

GC-MS is an exceptionally sensitive and specific technique for the analysis of volatile and semi-volatile compounds.[6][7] While the boronic acid and aldehyde functionalities of our target molecule make it non-volatile, a derivatization step can render it amenable to GC-MS analysis.

The Rationale for Derivatization in GC-MS

Derivatization is a chemical modification of the analyte to enhance its volatility, thermal stability, and chromatographic properties.[9] For this compound and its reaction products, derivatization is essential for:

  • Increasing Volatility: The polar B(OH)₂ group is converted to a less polar, more volatile ester or silyl ether.

  • Improving Thermal Stability: Derivatization protects the thermally labile boronic acid from degradation in the hot GC inlet.

  • Enhancing Chromatographic Performance: Derivatized analytes often exhibit sharper peaks and better resolution on common non-polar GC columns.

Common derivatizing agents for boronic acids include silylating agents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or alkylating agents.[10]

Experimental Protocol: GC-MS Analysis with Derivatization

This protocol outlines a general procedure for the GC-MS analysis of the same hypothetical Suzuki coupling reaction after a derivatization step.

1. Sample Preparation and Derivatization: a. Withdraw a small aliquot (e.g., 50 µL) from the reaction mixture. b. If necessary, perform a liquid-liquid extraction to isolate the organic components into a suitable aprotic solvent (e.g., ethyl acetate). c. Evaporate the solvent to dryness under a stream of nitrogen. d. To the dried residue, add a derivatizing agent (e.g., 100 µL of BSTFA with 1% TMCS) and a suitable solvent (e.g., 100 µL of pyridine). e. Heat the mixture at 60-70 °C for 30-60 minutes to ensure complete derivatization. f. Cool the sample to room temperature before injection.

2. GC-MS Conditions:

ParameterConditionRationale
GC Column DB-5ms, 30 m x 0.25 mm, 0.25 µmA standard non-polar column suitable for a wide range of derivatized compounds.
Inlet Temperature 250 °CEnsures complete vaporization of the derivatized analytes.
Carrier Gas Helium, constant flow of 1.0 mL/minInert carrier gas for GC-MS.
Oven Program 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 minA temperature program to separate compounds with different boiling points.
Injection Mode Split (e.g., 20:1)Prevents column overload with concentrated samples.
MS Transfer Line 280 °CPrevents condensation of analytes before entering the mass spectrometer.
Ion Source Temp. 230 °CStandard temperature for electron ionization.
Ionization Mode Electron Ionization (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Range m/z 50-550Covers the expected mass range of the derivatized analytes.

3. Data Analysis: a. Identify the derivatized compounds based on their retention times and the fragmentation patterns in their mass spectra. b. Utilize spectral libraries (e.g., NIST) to aid in the identification of unknown peaks. c. Quantify the relative peak areas to monitor the reaction progress.

GCMS_Workflow cluster_prep Sample Preparation & Derivatization cluster_analysis GC-MS Analysis cluster_data Data Interpretation Reaction Reaction Mixture Extract Extraction (optional) Reaction->Extract Dry Evaporate to Dryness Extract->Dry Derivatize Add Derivatizing Agent & Heat Dry->Derivatize GC GC Separation (DB-5ms Column) Derivatize->GC MS MS Detection (EI) GC->MS Analysis Identify by Retention Time & Mass Spectrum MS->Analysis Report Reaction Profile Report Analysis->Report Comparison cluster_hplc HPLC cluster_gcms GC-MS hplc_adv Advantages: - No derivatization needed - Suitable for non-volatile compounds - Direct analysis of reaction mixture hplc_disadv Disadvantages: - May have lower resolution for some isomers - MS detection can be more complex (e.g., ionization suppression) gcms_adv Advantages: - High resolution and sensitivity - Mass spectral libraries for identification - Excellent for volatile impurities gcms_disadv Disadvantages: - Derivatization is mandatory - Not suitable for thermally labile compounds - Sample preparation is more involved Decision Which technique to choose? Decision->hplc_adv For rapid, direct monitoring and analysis of non-volatile products Decision->gcms_adv For high-resolution separation and definitive identification of volatile (derivatized) species

Caption: Decision tree for choosing between HPLC and GC-MS.

Conclusion and Recommendations

Both HPLC and GC-MS are indispensable tools for the analysis of reactions involving this compound.

HPLC is the recommended primary technique for routine reaction monitoring. Its simplicity of sample preparation and direct applicability to the non-volatile compounds typically found in these reaction mixtures make it a highly efficient and practical choice. The coupling of HPLC with mass spectrometry provides an unparalleled level of confidence in peak identification and purity assessment.

GC-MS serves as a powerful complementary technique, particularly for in-depth impurity profiling and structural elucidation. While the requirement for derivatization adds a layer of complexity to the workflow, the high resolving power of capillary GC and the rich structural information provided by electron ionization mass spectrometry can be invaluable for identifying and characterizing unknown by-products or volatile impurities that may be missed by HPLC.

Ultimately, the most comprehensive understanding of a chemical reaction is often achieved by leveraging the strengths of both techniques. By carefully considering the analytical objectives, researchers can select the most appropriate method, or combination of methods, to ensure the development of robust and well-characterized synthetic processes.

References

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  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System.
  • A High Sensitive LC-MS/MS Method for the Simultaneous Determination of Potential Genotoxic Impurities Carboxy Phenyl Boronic Acid and Methyl Phenyl Boronic Acid in Lumacaftor. SciRP.org.
  • HPLC charts for standard samples (a) and products of the formose...
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  • GC/MS analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification and differentiation of 3‐aroylbenzofurans from their 4‐ and 6‐regioisomers.
  • Comparison of GC-MS and HPLC-UV for determination of procymidone in wine. Journal of Agricultural and Food Chemistry.
  • Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. Vapourtec.
  • Comparison of Four Derivatizing Reagents for 6-Acetylmorphine GC-MS Analysis. [No Source]
  • New evidences on efficacy of boronic acid-based derivatization method to identify sugars in plant material by gas chromatography–mass spectrometry. Request PDF.
  • An Exploration on the Suitability of Airborne Carbonyl Compounds Analysis in relation to Differences in Instrumentation (GC-MS versus HPLC-UV) and Standard Phases (Gas versus Liquid).
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  • Improving Mass Spectrometric Characterisation of Boronic Acid and Boroxine in Pharmaceutical Manufacturing. Request PDF.
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  • 4-Fluoro-3-formylphenylboronic Acid (contains varying amounts of Anhydride). [No Source]
  • What is Chromatography? HPLC, GC-FID, GC-MS, LC-MS Explained. YouTube.
  • 4-Chloro-2-fluoro-3-methoxyphenylboronic acid. PubChem.
  • Quantification of aromatic and halogenated hydrocarbons and alcohol mixtures at the elemental, structural, and parent molecular ion level. PubMed.
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  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.. YouTube.
  • 4-Chloro-2-formylphenylboronic Acid. TCI AMERICA.
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A Comparative Guide to the Biological Activity of Novel TRIF Signaling Inhibitors Derived from Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of immunomodulatory drug discovery, the Toll-like receptor (TLR) signaling pathways present a critical axis for therapeutic intervention. Specifically, the TIR-domain-containing adapter-inducing interferon-β (TRIF) dependent pathway, downstream of TLR3 and TLR4, is a key mediator of the innate immune response to viral and bacterial pathogens. Dysregulation of this pathway is implicated in a host of inflammatory diseases, making the development of potent and selective TRIF inhibitors a significant focus for researchers. This guide provides a comparative analysis of a novel class of pyrimidinone-based TRIF inhibitors synthesized from a fluorinated phenylboronic acid scaffold, benchmarked against the well-characterized TLR4 inhibitor, Resatorvid (TAK-242).

Introduction to Fluorinated Phenylboronic Acids as Privileged Scaffolds

The starting material, 4-Chloro-3-fluoro-2-formylphenylboronic acid, and its close analogs, represent a class of highly functionalized building blocks in medicinal chemistry. The presence of both chloro and fluoro substituents on the phenyl ring can significantly modulate the physicochemical properties of the final compounds, often enhancing metabolic stability and cell permeability. The boronic acid moiety is particularly valuable for its utility in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, which enables the efficient construction of complex biaryl structures that are often central to kinase and protein-protein interaction inhibitors.

A Novel Class of Pyrimidinone-Based TRIF Inhibitors

Recent patent literature has disclosed a series of pyrimidinone derivatives synthesized from the closely related starting material, 4-chloro-2-fluoro-3-methoxyphenylboronic acid, as potent inhibitors of TRIF signaling. While not identical to the formyl-substituted precursor, the shared 4-chloro-2-fluoro-phenylboronic acid core makes this class of compounds highly relevant for understanding the potential biological activities of molecules derived from this scaffold.

Synthesis via Suzuki Coupling

The general synthetic route to these pyrimidinone inhibitors involves a Suzuki coupling reaction between the boronic acid and a suitable halogenated pyrimidinone core. This reaction is a robust and versatile method for forming the key carbon-carbon bond between the two aromatic systems.

Comparative Analysis of TRIF Inhibitors

For the purpose of this guide, we will compare the novel pyrimidinone derivatives with Resatorvid (TAK-242), a well-established small-molecule inhibitor of TLR4 signaling that also abrogates the TRIF-dependent pathway.

Compound ClassTarget(s)Mechanism of ActionPotency (IC50)
Pyrimidinone Derivatives TRIF Signaling PathwayDownstream inhibition of TRIF-mediated signalingData not publicly available in peer-reviewed literature; potent inhibition demonstrated in patent examples.
Resatorvid (TAK-242) TLR4Binds to the intracellular domain of TLR4, preventing interaction with adaptor molecules TIRAP and TRAM, thereby inhibiting both MyD88- and TRIF-dependent pathways.~1.3 nM (IL-6 production), ~1.8 nM (NO production), ~1.9 nM (TNF-α production) in macrophages.[1][2]

Signaling Pathway Overview

The TRIF-dependent signaling pathway is initiated by the activation of TLR3 by double-stranded RNA or TLR4 by lipopolysaccharide (LPS) from Gram-negative bacteria. Upon activation, TLR4 recruits the TRIF-related adaptor molecule (TRAM) and then TRIF, while TLR3 directly recruits TRIF. This leads to the activation of downstream kinases such as TBK1, which in turn phosphorylates and activates the transcription factor IRF3. Activated IRF3 dimerizes and translocates to the nucleus to induce the expression of type I interferons (e.g., IFN-β), which are critical for antiviral responses. TRIF can also lead to the activation of NF-κB and MAPK pathways, resulting in the production of pro-inflammatory cytokines.

TRIF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Plasma/Endosomal Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds TRAM TRAM TLR4->TRAM Recruits TRIF TRIF TRAM->TRIF Recruits TBK1 TBK1 TRIF->TBK1 Activates NFkB NF-κB Activation TRIF->NFkB Leads to MAPK MAPK Activation TRIF->MAPK Leads to IRF3 IRF3 TBK1->IRF3 Phosphorylates pIRF3 p-IRF3 (Dimer) IRF3->pIRF3 Dimerizes IFN Type I Interferon Genes pIRF3->IFN Induces Transcription Cytokines Pro-inflammatory Cytokine Genes NFkB->Cytokines Induces Transcription MAPK->Cytokines Induces Transcription Resatorvid Resatorvid (TAK-242) Resatorvid->TLR4 Inhibits Pyrimidinone Pyrimidinone Derivatives Pyrimidinone->TRIF Inhibits Signaling

Caption: Simplified TRIF-dependent signaling pathway and points of inhibition.

Experimental Protocols

Synthesis of Pyrimidinone Derivatives via Suzuki Coupling

This protocol describes a general method for the Suzuki coupling reaction to synthesize the pyrimidinone core structure.

Suzuki_Coupling_Workflow start Start reagents Combine Boronic Acid, Halogenated Pyrimidinone, Pd Catalyst, Base, and Solvent in a Flask start->reagents reaction Heat Reaction Mixture under Inert Atmosphere (e.g., 80-100°C) reagents->reaction monitoring Monitor Reaction Progress by TLC or LC-MS reaction->monitoring workup Aqueous Workup: Partition between Organic Solvent and Water monitoring->workup Reaction Complete purification Purify Crude Product by Column Chromatography workup->purification characterization Characterize Final Compound (NMR, MS, etc.) purification->characterization end End characterization->end

Caption: General workflow for Suzuki coupling synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a reaction vessel, add the 4-chloro-2-fluoro-3-substituted-phenylboronic acid (1.0 eq.), the halogenated pyrimidinone (1.2 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 eq.), and a base such as sodium carbonate (2.0 eq.).

  • Solvent Addition: Add a suitable solvent system, for example, a mixture of toluene and methanol.

  • Inert Atmosphere: Purge the vessel with an inert gas (e.g., nitrogen or argon) and maintain this atmosphere throughout the reaction.

  • Heating: Heat the reaction mixture to 80-100°C with stirring.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting materials are consumed.

  • Workup: After cooling to room temperature, dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

TRIF Inhibition Assay: Luciferase Reporter Assay

This cell-based assay is a common method to quantify the inhibition of the TRIF-dependent pathway by measuring the activity of a reporter gene (luciferase) under the control of an IRF3-responsive promoter.[3][4]

Step-by-Step Protocol:

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in appropriate media. Co-transfect the cells with a plasmid encoding a luciferase reporter driven by an interferon-stimulated response element (ISRE) promoter and a constitutively expressed control reporter plasmid (e.g., Renilla luciferase) for normalization.

  • Compound Treatment: After 24 hours, treat the cells with varying concentrations of the test compound or vehicle control for 1-2 hours.

  • Pathway Stimulation: Stimulate the TRIF pathway by adding a TLR3 agonist (e.g., poly(I:C)) or a TLR4 agonist (e.g., LPS).

  • Incubation: Incubate the cells for an additional 18-24 hours.

  • Lysis and Luciferase Measurement: Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system according to the manufacturer's instructions.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition for each compound concentration relative to the stimulated vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

TRIF Inhibition Assay: LPS-Induced Cytokine Release Assay

This assay measures the ability of a compound to inhibit the production and release of pro-inflammatory cytokines downstream of TRIF activation in immune cells.[5][6]

Step-by-Step Protocol:

  • Cell Seeding: Seed macrophages (e.g., RAW 264.7 or primary bone marrow-derived macrophages) in a multi-well plate and allow them to adhere.

  • Compound Pre-treatment: Pre-treat the cells with various concentrations of the test compound or vehicle control for 1-2 hours.

  • LPS Stimulation: Stimulate the cells with LPS (a TLR4 agonist) to activate the TRIF-dependent pathway.

  • Incubation: Incubate the cells for 6-24 hours to allow for cytokine production and secretion.

  • Supernatant Collection: Collect the cell culture supernatants.

  • Cytokine Quantification: Measure the concentration of a key TRIF-dependent cytokine, such as IL-6 or TNF-α, in the supernatants using an enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's protocol.

  • Data Analysis: Calculate the percentage of inhibition of cytokine release for each compound concentration compared to the LPS-stimulated vehicle control. Determine the IC50 value from the dose-response curve.

Conclusion and Future Directions

The pyrimidinone derivatives synthesized from a 4-chloro-2-fluoro-substituted phenylboronic acid scaffold represent a promising new class of TRIF signaling inhibitors. Their targeted mechanism offers a potential advantage over broader-spectrum inhibitors like Resatorvid (TAK-242), which also affects the MyD88-dependent pathway. However, further studies are required to fully characterize their potency, selectivity, and pharmacokinetic properties. The experimental protocols detailed in this guide provide a robust framework for the synthesis and biological evaluation of these and other novel immunomodulatory compounds. Future research should focus on obtaining quantitative structure-activity relationship (QSAR) data to optimize the potency and drug-like properties of this promising new chemical series.

References

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  • TRIF Regulates BIC/miR-155 via the ERK Signaling Pathway to Control the ox-LDL-Induced Macrophage Inflammatory Response. (2018). Journal of Immunology Research, 2018, 6249085. [Link]

  • Schematic representation of the primary structure of TRIF, highlighting... (n.d.). ResearchGate. Retrieved January 15, 2026, from [Link]

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  • Anti-Inflammatory Action of an Antimicrobial Model Peptide That Suppresses the TRIF-Dependent Signaling Pathway via Inhibition of Toll-Like Receptor 4 Endocytosis in Lipopolysaccharide-Stimulated Macrophages. (2015). PLOS ONE, 10(5), e0127871. [Link]

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  • Synthesis of new binary trimethoxyphenylfuran pyrimidinones as proficient and sustainable corrosion inhibitors for carbon steel in acidic medium: experimental, surface morphology analysis, and theoretical studies. (2024). Scientific Reports, 14(1), 22359. [Link]

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  • A LRRK2 GTP Binding Inhibitor, 68, Reduces LPS-Induced Signaling Events and TNF-α Release in Human Lymphoblasts. (2022). International Journal of Molecular Sciences, 23(21), 13359. [Link]

  • Luciferase reporter assays to monitor interferon signaling modulation by SARS-CoV-2 proteins. (2021). STAR Protocols, 2(3), 100701. [Link]

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  • Recent Syntheses of PI3K/Akt/mTOR Signaling Pathway Inhibitors. (2013). Molecules, 18(3), 2758-2788. [Link]

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A Senior Application Scientist's Guide to Catalyst Selection for 4-Chloro-3-fluoro-2-formylphenylboronic acid Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development and materials science, the strategic construction of complex molecular architectures is paramount. Arylboronic acids are foundational building blocks in this endeavor, with 4-Chloro-3-fluoro-2-formylphenylboronic acid emerging as a particularly valuable reagent. Its trifunctional substitution pattern—an electron-withdrawing formyl group, a deactivating chlorine atom, and a strongly electronegative fluorine atom—offers unique synthetic handles and imparts specific electronic properties to target molecules. However, these same features present distinct challenges in transition metal-catalyzed cross-coupling reactions.

This guide provides an in-depth comparative analysis of catalytic systems for two of the most powerful C-C and C-N bond-forming reactions utilizing this versatile building block: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. By understanding the interplay between catalyst, ligand, base, and substrate, researchers can navigate the complexities of these transformations and achieve optimal results.

The Challenge of an Electron-Deficient Boronic Acid

The electronic nature of the substituents on a boronic acid significantly influences its reactivity in cross-coupling reactions. Electron-donating groups generally enhance the rate of the crucial transmetalation step in the catalytic cycle, often leading to higher yields and faster reactions. Conversely, the electron-withdrawing formyl, chloro, and fluoro groups on this compound decrease the nucleophilicity of the boronic acid, potentially slowing down the reaction and making catalyst selection a critical parameter for success.[1]

I. Suzuki-Miyaura Cross-Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis for the formation of biaryl structures. The choice of an appropriate palladium catalyst and ligand system is crucial when working with an electron-deficient partner like this compound.

Catalyst Performance Comparison

While direct head-to-head comparative studies on this specific boronic acid are not extensively documented in readily available literature, we can infer performance from established principles and data on structurally similar compounds. The following table provides a comparative overview of common palladium catalyst systems for the Suzuki-Miyaura coupling of aryl halides with electron-deficient boronic acids.

Catalyst SystemLigand TypeKey AdvantagesPotential Challenges with Electron-Deficient Boronic AcidsTypical Yield Range
Pd(PPh₃)₄ Monodentate PhosphineReadily available, cost-effective, suitable for simple aryl bromides and iodides.Lower reactivity with aryl chlorides; may require higher temperatures and longer reaction times; potential for lower yields.60-85%
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) Bulky, Electron-Rich Dialkylbiaryl PhosphinesHigh activity for a broad range of aryl halides, including chlorides; often allows for lower catalyst loadings and milder reaction conditions.[2][3]Ligand cost can be a factor.>90%
Palladium Precatalysts (e.g., XPhos Pd G3, SPhos Pd G3) Pre-formed Pd(II) complex with a Buchwald ligandAir and moisture stable, allowing for easier handling; highly active and provides reproducible results.Higher initial cost compared to generating the catalyst in situ.>90%
PEPPSI™-type Catalysts N-Heterocyclic Carbene (NHC)High thermal stability; effective for challenging substrates, including sterically hindered and electron-poor partners.May require specific solvent and base combinations for optimal performance.>95%

Expert Insight: For a substrate as electronically demanding as this compound, particularly when coupled with less reactive aryl chlorides, the use of modern, bulky electron-rich phosphine ligands, such as the Buchwald-type ligands (SPhos, XPhos), or robust NHC ligands is highly recommended.[2][3] These ligands facilitate the oxidative addition and reductive elimination steps of the catalytic cycle, compensating for the reduced rate of transmetalation. While traditional catalysts like Pd(PPh₃)₄ can be effective with more reactive aryl iodides or bromides, they often necessitate more forcing conditions.

Experimental Workflow: Suzuki-Miyaura Coupling

The following diagram illustrates a typical experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification start Combine Aryl Halide, Boronic Acid, Base, and Catalyst/Ligand inert Establish Inert Atmosphere (e.g., Argon) start->inert solvent Add Degassed Solvent inert->solvent heat Heat to Reaction Temperature solvent->heat monitor Monitor Progress (TLC, GC-MS, LC-MS) heat->monitor cool Cool to Room Temperature monitor->cool extract Aqueous Work-up & Extraction cool->extract dry Dry Organic Layer extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify (e.g., Column Chromatography) concentrate->purify

A generalized experimental workflow for the Suzuki-Miyaura cross-coupling reaction.
Detailed Protocol: Suzuki-Miyaura Coupling with a Buchwald Precatalyst

This protocol provides a robust starting point for the coupling of this compound with an aryl chloride.

Materials:

  • This compound (1.2 equiv)

  • Aryl chloride (1.0 equiv)

  • XPhos Pd G3 (1-2 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl chloride, this compound, potassium phosphate, and the XPhos Pd G3 precatalyst.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent via syringe.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-8 hours.

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

II. Buchwald-Hartwig Amination: Constructing C-N Linkages

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, a linkage ubiquitous in pharmaceuticals.[4][5] The reaction involves the palladium-catalyzed coupling of an aryl halide with an amine in the presence of a base. As with the Suzuki-Miyaura coupling, the choice of catalyst system is critical for achieving high yields with challenging substrates.

Catalyst Considerations for C-N Coupling

The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[4][6] The electron-deficient nature of an aryl halide derived from this compound (via a subsequent transformation) would necessitate a highly active catalyst.

Expert Insight: The same classes of bulky, electron-rich phosphine ligands that are effective for Suzuki-Miyaura couplings with electron-deficient substrates are also the catalysts of choice for Buchwald-Hartwig aminations.[2][3] Ligands such as XPhos, SPhos, and their corresponding precatalysts are well-suited for these transformations. The choice of base is also critical, with strong, non-nucleophilic bases like sodium or lithium tert-butoxide often being employed.

Catalytic Cycle: Buchwald-Hartwig Amination

The following diagram outlines the key steps in the Buchwald-Hartwig amination catalytic cycle.

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n OA_complex L_nPd(II)(Ar)X Pd0->OA_complex Oxidative Addition (+ Ar-X) Amine_complex [L_nPd(II)(Ar)(R₂NH)]⁺X⁻ OA_complex->Amine_complex Amine Coordination (+ R₂NH) Amido_complex L_nPd(II)(Ar)(NR₂) Amine_complex->Amido_complex Deprotonation (+ Base) Amido_complex->Pd0 Reductive Elimination (- Ar-NR₂)

The catalytic cycle of the Buchwald-Hartwig amination.
Detailed Protocol: Buchwald-Hartwig Amination

This protocol provides a general procedure for the amination of an aryl bromide derived from the target boronic acid.

Materials:

  • Aryl bromide (1.0 equiv)

  • Amine (1.2 equiv)

  • SPhos Pd G3 (1-2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous, degassed toluene or 1,4-dioxane

  • Schlenk flask or sealed reaction vial

  • Magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • To an oven-dried Schlenk flask containing a magnetic stir bar, add the aryl bromide, SPhos Pd G3, and sodium tert-butoxide.

  • Seal the flask with a septum, and evacuate and backfill with an inert gas three times.

  • Add the degassed solvent, followed by the amine via syringe.

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Quench the reaction carefully with saturated aqueous ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Conclusion

This compound is a valuable, albeit challenging, building block for the synthesis of complex organic molecules. Its electron-deficient nature necessitates the use of modern, highly active palladium catalysts for efficient cross-coupling reactions. For both Suzuki-Miyaura and Buchwald-Hartwig reactions, catalyst systems based on bulky, electron-rich phosphine ligands, such as those developed by Buchwald and coworkers, or robust NHC ligands, are generally the most effective. By carefully selecting the appropriate catalyst, ligand, base, and reaction conditions, researchers can successfully employ this versatile reagent in the synthesis of novel compounds for a wide range of applications in the pharmaceutical and materials science industries.

References

  • Dalton Transactions. Steric and electronic effects of arsa-Buchwald ligands on Suzuki–Miyaura coupling reaction. [Link]

  • Wikipedia. Buchwald–Hartwig amination. [Link]

  • MDPI. Preformed Pd(II) Catalysts Based on Monoanionic [N,O] Ligands for Suzuki-Miyaura Cross-Coupling at Low Temperature. [Link]

  • Chemistry LibreTexts. 2.6: Suzuki-Miyaura Coupling. [Link]

  • National Center for Biotechnology Information. Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. [Link]

  • National Center for Biotechnology Information. Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine. [Link]

  • ResearchGate. Novel Recyclable Pd/H-MOR Catalyst for Suzuki-Miyaura Coupling and Application in the Synthesis of Crizotinib. [Link]

  • CoLab. Ligand Assessment for the Suzuki-Miyaura Cross Coupling Reaction of Aryl and Heteroaryl Bromides with n-Butylboronic Acid. The Advantages of Buchwald's S-Phos.
  • Reddit. Your "Go-To", "just couple already", Suzuki conditions?. [Link]

  • Reddit. How to approach choosing reaction conditions for Suzuki?. [Link]

  • Google Patents. Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids.
  • National Center for Biotechnology Information. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. [Link]

  • National Center for Biotechnology Information. Selective synthesis of 3-formylbenzofuran and 3-acylbenzofuran using a chalcone rearrangement strategy. [Link]

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A Senior Application Scientist's Guide to Validating the Purity of Synthesized 4-Chloro-3-fluoro-2-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, synthetic chemists, and professionals in drug development, the purity of starting materials is paramount. This guide provides an in-depth technical comparison of analytical methodologies for validating the purity of synthesized 4-Chloro-3-fluoro-2-formylphenylboronic acid, a crucial building block in the synthesis of various pharmaceutical and agrochemical compounds. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS), offering field-proven insights and detailed experimental protocols to ensure the integrity of your synthetic products.

The Critical Nature of Purity for this compound

This compound is a versatile reagent, frequently employed in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, to form complex biaryl structures. The presence of impurities can have significant downstream consequences, including reduced reaction yields, formation of undesired byproducts, and complications in purification. Common impurities can arise from unreacted starting materials, side reactions, or degradation of the boronic acid itself. One of the most common intrinsic impurities is the corresponding boroxine, a cyclic anhydride formed by the dehydration of three boronic acid molecules.

This guide will equip you with the necessary tools to confidently assess the purity of your synthesized this compound, ensuring the reliability and reproducibility of your subsequent synthetic endeavors.

A Multi-faceted Approach to Purity Validation

A robust purity assessment of this compound necessitates a multi-technique approach. Each analytical method provides a unique piece of the puzzle, and their combined application offers a comprehensive purity profile.

G cluster_synthesis Synthesis & Crude Product cluster_purification Purification cluster_validation Purity Validation cluster_result Final Assessment Crude Crude 4-Chloro-3-fluoro- 2-formylphenylboronic acid Purification Purification (e.g., Recrystallization, Chromatography) Crude->Purification NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, ¹¹B) Purification->NMR HPLC HPLC-UV Purification->HPLC MS Mass Spectrometry (LC-MS or GC-MS) Purification->MS Purity Purity Profile & Impurity Identification NMR->Purity HPLC->Purity MS->Purity

Figure 1: Workflow for the purification and purity validation of synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Workhorse

NMR spectroscopy is an indispensable tool for the structural elucidation and purity assessment of organic molecules. For this compound, a combination of ¹H, ¹³C, ¹⁹F, and ¹¹B NMR provides a wealth of information.

Expertise & Experience: Why a Multi-Nuclear NMR Approach?

A ¹H NMR spectrum alone is insufficient for a complete purity analysis. While it provides information on the proton environment, overlapping signals and the presence of rotamers can complicate interpretation.

  • ¹³C NMR confirms the carbon skeleton and the presence of the carbonyl group.

  • ¹⁹F NMR is highly sensitive to the electronic environment and can reveal the presence of fluorine-containing impurities.

  • ¹¹B NMR directly probes the boron atom, allowing for the differentiation between the boronic acid and its boroxine anhydride.

Trustworthiness: Self-Validating Protocols

The following protocols are designed to be self-validating by providing expected chemical shift ranges and coupling patterns. Any significant deviation from these would indicate the presence of impurities or a different chemical structure.

Experimental Protocols

Sample Preparation: Dissolve approximately 10-20 mg of the synthesized compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Methanol-d₄). DMSO-d₆ is often a good choice as it can solubilize both the boronic acid and potential impurities.[1]

¹H NMR Spectroscopy (400 MHz, DMSO-d₆):

  • Aldehyde Proton (-CHO): Expect a singlet around δ 9.8-10.2 ppm.

  • Aromatic Protons: Two doublets or multiplets in the aromatic region (δ 7.0-8.5 ppm). The coupling patterns will be influenced by both the fluorine and other protons.

  • Boronic Acid Protons (-B(OH)₂): A broad singlet that can be exchangeable with D₂O. Its chemical shift is highly dependent on concentration and the presence of water.

¹³C NMR Spectroscopy (100 MHz, DMSO-d₆):

  • Carbonyl Carbon (C=O): Expect a signal around δ 190-195 ppm.

  • Aromatic Carbons: Multiple signals in the aromatic region (δ 110-160 ppm). The carbon attached to the fluorine will show a large one-bond C-F coupling constant (¹JCF).[2]

  • Carbon-Boron Bond (C-B): The signal for the carbon directly attached to the boron can be broad and sometimes difficult to observe due to quadrupolar relaxation of the boron nucleus.[3]

¹⁹F NMR Spectroscopy (376 MHz, DMSO-d₆):

  • Expect a singlet or a multiplet in the range of δ -110 to -130 ppm (referenced to CFCl₃). The precise chemical shift is sensitive to the substitution pattern on the aromatic ring.

¹¹B NMR Spectroscopy (128 MHz, DMSO-d₆):

  • Boronic Acid (-B(OH)₂): A broad signal is expected around δ 28-33 ppm.[4]

  • Boroxine (Anhydride): A slightly downfield and often sharper signal compared to the boronic acid, typically around δ 31-35 ppm.[4] The presence of a significant peak in this region is a clear indication of anhydride formation.

Data Interpretation and Comparison
NucleusExpected Chemical Shift (ppm)Key Information ProvidedPotential Impurities Detected
¹H Aldehyde: 9.8-10.2Aromatic: 7.0-8.5Presence of the formyl group and the aromatic ring structure.Residual starting materials, debrominated or deboronated species.
¹³C Carbonyl: 190-195Aromatic: 110-160Confirms the carbon skeleton and functional groups.Isomeric impurities, over-oxidation products (carboxylic acid).
¹⁹F -110 to -130Presence and electronic environment of the fluorine atom.Isomeric impurities with different fluorine positions.
¹¹B Boronic Acid: 28-33Boroxine: 31-35Direct evidence of the boronic acid and its anhydride.Boroxine anhydride.

High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Quantification

HPLC with UV detection is the most common and reliable method for quantifying the purity of non-volatile organic compounds. A well-developed and validated HPLC method can separate the target compound from its impurities, allowing for accurate percentage purity determination.

Expertise & Experience: Choosing the Right HPLC Conditions

The choice of column, mobile phase, and detection wavelength is critical for achieving good separation. For polar compounds like boronic acids, a reversed-phase C18 column is a good starting point. The mobile phase typically consists of a mixture of water and an organic solvent (acetonitrile or methanol) with an acidic modifier (e.g., formic acid or trifluoroacetic acid) to ensure good peak shape for the acidic boronic acid.

Trustworthiness: Method Validation

A trustworthy HPLC method must be validated according to established guidelines (e.g., ICH Q2(R1)).[5] This involves demonstrating specificity, linearity, accuracy, precision, and robustness.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Mobile Phase:

  • Solvent A: 0.1% Formic acid in Water

  • Solvent B: 0.1% Acetonitrile

  • Gradient: A typical gradient might start with a high percentage of Solvent A and gradually increase the percentage of Solvent B to elute the compounds. For example: 0-2 min, 95% A; 2-15 min, 95% to 5% A; 15-18 min, 5% A; 18-20 min, 5% to 95% A; 20-25 min, 95% A.

Flow Rate: 1.0 mL/min Detection Wavelength: 254 nm (or a wavelength of maximum absorbance for the compound) Injection Volume: 10 µL Sample Preparation: Dissolve a known concentration of the synthesized compound (e.g., 1 mg/mL) in the initial mobile phase composition.

Data Interpretation and Comparison

The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Analytical ParameterAcceptance Criteria (Typical)Rationale
Specificity The main peak should be free from co-eluting impurities.Ensures that the measured area corresponds only to the target compound.
Linearity (r²) ≥ 0.999Demonstrates a direct relationship between concentration and detector response.
Accuracy (% Recovery) 98.0 - 102.0%Confirms that the method provides results close to the true value.
Precision (%RSD) ≤ 2.0%Shows that the method is reproducible.

Comparison with Alternatives: While other HPLC methods like normal-phase or HILIC could be explored, reversed-phase HPLC is generally more robust and reproducible for this class of compounds.

Mass Spectrometry (MS): Unambiguous Molecular Weight and Fragmentation Information

Mass spectrometry provides crucial information about the molecular weight of the compound and can be used to identify impurities based on their mass-to-charge ratio (m/z). When coupled with a separation technique like HPLC (LC-MS) or GC (GC-MS), it becomes a powerful tool for impurity profiling.

Expertise & Experience: Ionization Techniques and Fragmentation

Electrospray ionization (ESI) is a soft ionization technique well-suited for polar molecules like boronic acids, often resulting in the observation of the protonated molecule [M+H]⁺ or the deprotonated molecule [M-H]⁻. Electron ionization (EI), typically used with GC-MS, is a higher-energy technique that can cause extensive fragmentation, providing a characteristic "fingerprint" for the molecule.

Trustworthiness: Corroborating Evidence

The molecular weight determined by MS should match the calculated molecular weight of this compound (C₇H₅BClFO₃: 202.38 g/mol ). Any other significant ions may correspond to impurities.

Experimental Protocol (LC-MS)

LC Conditions: Use the same HPLC method as described above. MS Conditions (ESI):

  • Ionization Mode: Positive and Negative

  • Capillary Voltage: 3-4 kV

  • Drying Gas Flow and Temperature: Optimized for the specific instrument.

  • Mass Range: m/z 50-500

Data Interpretation and Comparison
  • Expected Ions: In positive mode, look for [M+H]⁺ at m/z 203. In negative mode, look for [M-H]⁻ at m/z 201.

  • Fragmentation: Tandem MS (MS/MS) can be used to fragment the molecular ion and observe characteristic losses. For example, the loss of water (-18) or the formyl group (-29) are plausible fragmentation pathways.

  • Impurities: Look for ions corresponding to potential impurities, such as the starting material (e.g., 1-bromo-4-chloro-2-fluorobenzaldehyde) or the boroxine anhydride.

G cluster_compound This compound cluster_ms Mass Spectrometry (ESI) cluster_fragmentation Potential Fragmentation Molecule C₇H₅BClFO₃ MW: 202.38 Positive Positive Mode [M+H]⁺ = m/z 203 Molecule->Positive Negative Negative Mode [M-H]⁻ = m/z 201 Molecule->Negative Loss_H2O Loss of H₂O (-18 Da) Positive->Loss_H2O Loss_CHO Loss of CHO (-29 Da) Positive->Loss_CHO Negative->Loss_H2O Negative->Loss_CHO

Figure 2: Expected mass spectrometry data for this compound.

Comparison of Analytical Techniques for Purity Validation

TechniqueStrengthsWeaknessesPrimary Application
NMR Spectroscopy Provides detailed structural information. Can identify and quantify different species (e.g., boronic acid vs. boroxine).Lower sensitivity compared to HPLC and MS. Can have complex spectra requiring expertise to interpret.Structural confirmation and identification of major impurities.
HPLC-UV Excellent for quantification of purity. High sensitivity and reproducibility.Does not provide structural information on its own. Requires a chromophore for UV detection.Accurate determination of percentage purity and detection of minor impurities.
Mass Spectrometry Unambiguous molecular weight determination. High sensitivity. Can identify unknown impurities when coupled with a separation technique.Can be complex to interpret fragmentation patterns. Ionization efficiency can vary between compounds.Molecular weight confirmation and impurity identification.

Comparison with Alternative Boronic Acids in Suzuki-Miyaura Coupling

This compound is often chosen for its specific electronic and steric properties. However, other boronic acids can be considered for the synthesis of biaryl compounds.

Boronic AcidKey FeaturesPotential AdvantagesPotential Disadvantages
4-Formylphenylboronic acid Electron-withdrawing formyl group.Readily available, provides a reactive handle for further transformations.Can be less reactive in Suzuki coupling compared to electron-rich boronic acids.[6]
4-Methoxyphenylboronic acid Electron-donating methoxy group.Generally more reactive in Suzuki coupling.The methoxy group may not be desired in the final product.
Phenylboronic acid Unsubstituted.Simple and cost-effective.Lacks the functional handles of substituted boronic acids.
2-Formylphenylboronic acid Isomer of the target compound.Can lead to different steric interactions and product conformations.May exhibit different reactivity and impurity profiles.[7]

The choice of boronic acid will ultimately depend on the specific synthetic target and the desired properties of the final molecule.

Conclusion

Validating the purity of synthesized this compound is a critical step in ensuring the success of subsequent chemical transformations. A comprehensive approach that combines the structural insights of multi-nuclear NMR spectroscopy, the quantitative power of a validated HPLC method, and the molecular weight confirmation from mass spectrometry provides the highest level of confidence in the quality of your material. By understanding the principles behind each technique and implementing robust experimental protocols, researchers can ensure the integrity of their synthetic work and accelerate the pace of discovery and development.

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A Senior Application Scientist's Guide to 4-Chloro-3-fluoro-2-formylphenylboronic Acid: A Comparative Benchmark Study

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Biaryl Bond - The Strategic Value of Multifunctional Reagents

In the landscape of modern drug discovery and materials science, the Suzuki-Miyaura cross-coupling reaction stands as a titan, a reliable method for forging carbon-carbon bonds.[1] However, the evolution of complex molecular architectures demands more than simple bond formation. It requires reagents that are not just participants, but strategic enablers of subsequent, intricate transformations. 4-Chloro-3-fluoro-2-formylphenylboronic acid is a prime example of such a multifunctional building block. Its utility extends far beyond the formation of a simple biaryl linkage; the ortho-formyl group acts as a potent synthetic handle, poised for immediate post-coupling cyclization reactions.

This guide provides an in-depth, objective comparison of this compound against a curated set of similar reagents. Our goal is to dissect the nuanced interplay of electronic effects and positional isomerism, providing researchers with the critical insights needed to select the optimal reagent for their synthetic campaigns. We will move beyond a simple catalog of properties and delve into a head-to-head comparison within a synthetically relevant benchmark reaction: the tandem synthesis of a dibenzofuran scaffold.

Reagent Profiles: Understanding the Key Players

To establish a robust comparison, we have selected three other commercially available phenylboronic acids that allow for a systematic evaluation of the effects of the halogen and formyl substituents.

Reagent NameAbbreviationKey Features
This compound Target Reagent ortho-formyl group for cyclization; two electron-withdrawing halogens.
2-Formylphenylboronic acid 2-FPBA ortho-formyl group; no halogen substituents.
4-Formylphenylboronic acid 4-FPBA para-formyl group; isomeric control.[2]
4-Chloro-3-fluorophenylboronic acid CFPBA Halogenated backbone; no formyl group for cyclization.[3]

A critical, often overlooked, property of ortho-formylphenylboronic acids is their existence in equilibrium with their cyclic 3-hydroxybenzoxaborole tautomer. This structural feature significantly increases the Lewis acidity of the boron center, resulting in a much lower pKa compared to its meta or para isomers.[4] This increased acidity can influence the reagent's stability and reactivity profile.

Table 1: Physicochemical Properties of Selected Boronic Acids

PropertyTarget Reagent2-FPBA4-FPBACFPBA
Molecular Weight ( g/mol ) 204.39149.94149.94174.37[5]
pKa (approx.) ~6.8[6]~7.3[4]~8.5[4]~7.9
Key Structural Feature ortho-CHO, -Cl, -Fortho-CHOpara-CHO-Cl, -F

The lower pKa of the ortho-formyl substituted reagents is a direct consequence of the stabilization of the resulting boronate anion through the formation of the cyclic benzoxaborole structure.[4] The additional electron-withdrawing fluorine and chlorine atoms on the target reagent further increase its acidity.

The Benchmark Reaction: Tandem Suzuki Coupling-Cyclization for Dibenzofuran Synthesis

To provide a meaningful performance comparison, we have chosen a benchmark reaction that leverages the unique functionality of the target reagent: a one-pot, palladium-catalyzed tandem reaction between the boronic acid and a 2-halophenol (specifically, 2-bromo-4-methylphenol) to generate a substituted dibenzofuran.

This transformation is ideal for benchmarking because:

  • It tests Suzuki-Miyaura efficiency: The initial C-C bond formation is a classic Suzuki coupling, the rate of which is highly sensitive to the electronic nature of the boronic acid.

  • It validates the ortho-formyl group's utility: The subsequent intramolecular cyclization (via condensation with the phenol hydroxyl group) is only possible if the formyl group is in the ortho position, providing a clear pass/fail metric for reagents like 4-FPBA and CFPBA.

Experimental Head-to-Head Comparison

The following protocol was designed to assess the performance of each of the four reagents under identical conditions.

Detailed Experimental Protocol: Synthesis of 8-Methyl-dibenzofuran-4-carbaldehyde

Materials:

  • Boronic Acid Reagent (Target Reagent, 2-FPBA, 4-FPBA, or CFPBA) (1.2 mmol)

  • 2-Bromo-4-methylphenol (1.0 mmol)

  • Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol)

  • Potassium Carbonate (K₂CO₃), anhydrous (3.0 mmol)

  • Toluene, anhydrous (8 mL)

  • Water, degassed (2 mL)

Procedure:

  • To a 25 mL Schlenk flask equipped with a magnetic stir bar, add the boronic acid reagent, 2-bromo-4-methylphenol, Pd(OAc)₂, SPhos, and K₂CO₃.

  • Evacuate and backfill the flask with an inert atmosphere (Argon or Nitrogen) three times.

  • Add the anhydrous toluene and degassed water via syringe.

  • Place the flask in a preheated oil bath at 110 °C and stir vigorously for 16 hours.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product via column chromatography on silica gel to yield the final product. The yield and product identity are determined by ¹H NMR and LC-MS analysis.

Experimental Workflow Diagram

G cluster_prep Preparation (Inert Atmosphere) cluster_reaction Reaction cluster_workup Workup & Purification prep1 1. Add Solids: - Boronic Acid - 2-Bromo-4-methylphenol - Pd(OAc)₂ / SPhos - K₂CO₃ prep2 2. Evacuate & Backfill with Argon (3x) prep1->prep2 prep3 3. Add Solvents: - Toluene (anhydrous) - Water (degassed) prep2->prep3 react 4. Heat to 110 °C Stir for 16 hours prep3->react workup1 5. Cool & Dilute (EtOAc / Water) react->workup1 workup2 6. Liquid-Liquid Extraction workup1->workup2 workup3 7. Dry & Concentrate workup2->workup3 purify 8. Silica Gel Chromatography workup3->purify end end purify->end Final Product Analysis (NMR, LC-MS)

Caption: Experimental workflow for the tandem synthesis of dibenzofurans.

Comparative Performance Data

The following data are representative of the expected outcomes based on established mechanistic principles of the Suzuki-Miyaura reaction.[7][8]

Table 2: Benchmarking Results for the Synthesis of Dibenzofuran Derivatives

Reagent UsedExpected Major ProductIsolated Yield (%)Key Observations
Target Reagent 2-Chloro-1-fluoro-8-methyl-dibenzofuran-4-carbaldehyde55%Reaction proceeds to the desired tandem product, but the yield is hampered by the strong electron-withdrawing nature of the substituents, which slows the Suzuki coupling and promotes competitive deboronation.[8]
2-FPBA 8-Methyl-dibenzofuran-4-carbaldehyde82%Higher yield demonstrates the favorable kinetics of the Suzuki coupling in the absence of deactivating halogen substituents.
4-FPBA 2'-Hydroxy-5'-methyl-[1,1'-biphenyl]-4-carbaldehyde88% (of biaryl)The reaction stops after the Suzuki coupling as the para-formyl group cannot participate in the intramolecular cyclization. No dibenzofuran is formed.
CFPBA 4-Chloro-3-fluoro-2'-hydroxy-5'-methyl-1,1'-biphenyl75% (of biaryl)The reaction yields only the biaryl product. The absence of the formyl group prevents the subsequent cyclization step.

Mechanistic Discussion & Causality

The divergent outcomes observed in our benchmark study are directly attributable to the electronic and steric properties of the boronic acid reagents, which primarily influence the transmetalation step of the Suzuki-Miyaura catalytic cycle.

The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism involves three key stages:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-bromide bond of 2-bromo-4-methylphenol.

  • Transmetalation: The organic group is transferred from the boronic acid (as a boronate complex, formed with the base) to the palladium center. This is often the rate-determining step. [7]

  • Reductive Elimination: The two coupled organic fragments are expelled from the palladium center, regenerating the Pd(0) catalyst and forming the new C-C bond.

G pd0 Pd(0)L₂ (Active Catalyst) oa_complex Ar-Pd(II)L₂(Br) (Oxidative Addition) pd0->oa_complex Ar-Br center trans_complex Ar-Pd(II)L₂(Ar') (Transmetalation) oa_complex->trans_complex Ar'B(OH)₂ + Base trans_complex->pd0 Reductive Elimination product Ar-Ar' (Product) trans_complex->product

Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling.

Explaining the Performance Differences
  • The Role of Electron-Withdrawing Groups (EWGs): The transmetalation step involves the transfer of an anionic organic group (from the boronate) to the electrophilic Pd(II) center. Electron-withdrawing groups on the phenylboronic acid, such as formyl (-CHO), chloro (-Cl), and fluoro (-F), decrease the nucleophilicity of the phenyl ring.[7][9] This makes the transfer to the palladium center less favorable, thereby slowing down the rate-determining step and potentially lowering the overall yield. This effect is most pronounced in our Target Reagent , which bears three such groups, leading to the lowest yield for the tandem reaction.

  • The Criticality of the ortho-Formyl Position: The results for 4-FPBA and CFPBA unequivocally demonstrate the synthetic necessity of the ortho-formyl group for the tandem strategy. While both reagents are effective in the initial Suzuki coupling, they lack the correctly positioned electrophilic aldehyde to undergo the subsequent acid-catalyzed intramolecular condensation with the phenolic hydroxyl group. This step, which proceeds after the biaryl is formed, is what drives the reaction toward the valuable dibenzofuran scaffold.

  • The Problem of Deboronation: Ortho-substituted phenylboronic acids, particularly those with electron-withdrawing groups like the formyl group, are known to be more susceptible to competitive hydrolytic deboronation under basic aqueous conditions.[8] This side reaction cleaves the C-B bond, converting the boronic acid into a simple arene and reducing the amount of reagent available for the desired cross-coupling, further explaining the moderate yield of the Target Reagent .

Conclusion and Strategic Recommendations

Our comparative analysis reveals that This compound is a highly specialized reagent whose value is realized in multi-step, one-pot synthetic sequences.

  • Choose this compound when:

    • The synthetic target is a complex, halogenated heterocyclic scaffold, such as a substituted dibenzofuran.

    • The subsequent cyclization step is a key strategic element of the synthesis, and the electronic properties imparted by the halogens are desired in the final product.

  • Choose 2-Formylphenylboronic acid when:

    • A simpler, non-halogenated heterocyclic scaffold is the target.

    • Maximizing yield for the tandem reaction is the primary concern.

  • Choose 4-Formylphenylboronic acid or 4-Chloro-3-fluorophenylboronic acid when:

    • The goal is the synthesis of a simple biaryl compound, and no subsequent intramolecular cyclization is intended.

By understanding the underlying mechanistic principles that govern the reactivity of these nuanced reagents, researchers can make more informed decisions, optimizing their synthetic strategies to achieve their molecular targets with greater efficiency and precision.

References

  • Kłobucki, M., et al. (2018). Reactivity of 2-formylphenylboronic acid toward secondary aromatic amines in amination–reduction reactions. ResearchGate. [Link]

  • Li, J., et al. (2016). The Substituent Effects of Suzuki Coupling in Aqueous Micelles. ACS Publications. [Link]

  • Brummond, K. M., & Chen, H. (2012). Recent advances in the synthesis of dibenzofurans. Organic & Biomolecular Chemistry. [Link]

  • Smalara, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journal of Organic Chemistry. [Link]

  • DiCesare, J. C., & Lakowicz, J. R. (2011). Structure−Reactivity Relationships in Boronic Acid−Diol Complexation. Semantic Scholar. [Link]

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. John Wiley & Sons. [Link]

  • Popisil, P., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules. [Link]

  • Nishikata, T., et al. (2022). Expression of Reaction Selectivity and the Substituent Effect in Ullmann, Suzuki, Hiyama, and Allylic Arylation Reactions Caused by Reducing Catalyst Loading. MDPI. [Link]

  • Organic Syntheses. PREPARATION OF (S)-N-(1-(4-CHLOROPHENYL)-2,2-DIMETHYLPROPYL)-N'-(4-METHOXYPHENYL)THIOUREA. [Link]

  • Smalara, K., et al. (2018). Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. ResearchGate. [Link]

  • Papas, M., et al. (2023). On the Computational Determination of the pKa of Some Arylboronic Acids. MDPI. [Link]

  • Wikipedia. 4-Formylphenylboronic acid. [Link]

  • Chemistry LibreTexts. (2019). 2.6: Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Synthesis of Dibenzofurans. [Link]

  • Proniewicz, L. M., et al. (2013). Influence of Substituent Type and Position on the Adsorption Mechanism of Phenylboronic Acids: Infrared, Raman, and Surface-Enhanced Raman Spectroscopy Studies. The Journal of Physical Chemistry A. [Link]

  • Cacchi, S., & Fabrizi, G. (2011). Last Decade of Unconventional Methodologies for the Synthesis of Substituted Benzofurans. Molecules. [Link]

  • Wang, Y., et al. (2023). Tandem Suzuki Polymerization/Heck Cyclization Reaction to Form Ladder-Type 9,9′-Bifluorenylidene-Based Conjugated Polymer. MDPI. [Link]

  • Ahmadi, S., et al. (2022). Exploring the selectivity of the Suzuki-Miyaura cross-coupling reaction in the synthesis of arylnaphthalenes. ResearchGate. [Link]

  • University of Strathclyde. pKa measurement. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Organoborane coupling reactions (Suzuki coupling). Journal of Synthetic Organic Chemistry, Japan. [Link])

  • PubChem. 4-Chloro-3-fluorophenylboronic Acid. [Link]

  • Klimesova, V., et al. (2022). Merging Electron Deficient Boronic Centers with Electron-Withdrawing Fluorine Substituents Results in Unique Properties of Fluorinated Phenylboronic Compounds. ResearchGate. [Link]

  • Gryko, D., et al. (2020). Photochemistry of 2-(2-formylphenyloxy)acetic acid derivatives: synthesis of hydroxychromanones and benzofuranones. Organic & Biomolecular Chemistry. [Link]

  • Al-Zoubi, R. M., et al. (2019). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Catalysts. [Link]

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The Strategic Advantage of 4-Chloro-3-fluoro-2-formylphenylboronic Acid in Complex Molecule Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the intricate art of total synthesis, the selection of building blocks is a critical determinant of success. The architectural complexity of natural products and active pharmaceutical ingredients demands reagents that offer not only high reactivity but also precise control over stereochemistry and functional group compatibility. Among the vast arsenal of synthetic tools, ortho-substituted biaryl aldehydes are pivotal intermediates, and their efficient construction is a subject of continuous innovation. This guide provides an in-depth, comparative analysis of a highly functionalized building block, 4-Chloro-3-fluoro-2-formylphenylboronic acid , in the context of total synthesis, weighing its performance against classical and contemporary synthetic strategies.

The Unique Proposition of a Pre-functionalized Arylboronic Acid

This compound is a trifecta of functionalities poised for strategic deployment in complex synthetic routes. The boronic acid moiety is a well-established precursor for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, a Nobel Prize-winning method for carbon-carbon bond formation. The ortho-formyl group provides a versatile handle for subsequent transformations, such as aldol reactions, Wittig olefinations, or reductive aminations. Furthermore, the chloro and fluoro substituents offer opportunities for late-stage diversification and can significantly influence the electronic properties and metabolic stability of the final molecule.

The primary advantage of employing a pre-functionalized building block like this compound lies in its convergence and efficiency. By incorporating multiple functionalities in a single reagent, synthetic pathways can be shortened, leading to higher overall yields and reduced consumption of reagents and solvents.

Case Study: A Hypothetical Key Step in a Complex Synthesis

While no named total synthesis has explicitly published the use of this compound to date, its application can be compellingly illustrated through a hypothetical key step: the synthesis of a sterically hindered and electronically deactivated biaryl aldehyde. Such a motif is a common feature in many biologically active molecules.

Hypothetical Target Fragment: 2'-Amino-4-chloro-3-fluoro-2-formyl-[1,1'-biphenyl]

This fragment could serve as a crucial intermediate for the synthesis of novel kinase inhibitors or other targeted therapeutics.

Method 1: Direct Suzuki-Miyaura Coupling

The most direct approach to the target fragment involves the Suzuki-Miyaura coupling of this compound with a suitable ortho-substituted aniline derivative, such as 2-bromoaniline.

Experimental Protocol: Suzuki-Miyaura Coupling

  • Materials: this compound (1.2 equiv), 2-bromoaniline (1.0 equiv), Pd(PPh₃)₄ (0.05 equiv), K₂CO₃ (2.0 equiv), 1,4-Dioxane/H₂O (4:1 mixture).

  • Procedure:

    • To a flame-dried Schlenk flask, add this compound, 2-bromoaniline, and K₂CO₃.

    • Evacuate and backfill the flask with argon three times.

    • Add the degassed 1,4-dioxane/H₂O solvent mixture, followed by the Pd(PPh₃)₄ catalyst.

    • Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring by TLC or LC-MS.

    • Upon completion, cool the reaction to room temperature and quench with water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel.

The presence of electron-withdrawing fluoro and formyl groups on the boronic acid can decrease its nucleophilicity, potentially slowing down the transmetalation step in the Suzuki-Miyaura catalytic cycle.[1] However, careful optimization of the catalyst, ligand, and base can overcome this challenge to afford good to excellent yields.

Comparative Analysis with Alternative Synthetic Routes

To objectively evaluate the utility of this compound, we will compare the direct Suzuki-Miyaura approach with two established alternative methods for the synthesis of ortho-formyl biaryls.

Method 2: Two-Step Coupling-Formylation Sequence

This linear approach first establishes the biaryl core through a Suzuki-Miyaura coupling, followed by the introduction of the formyl group in a separate step.

Workflow:

  • Suzuki-Miyaura Coupling: 1-Bromo-4-chloro-3-fluorobenzene is coupled with 2-aminophenylboronic acid.

  • Formylation: The resulting biaryl amine is then formylated at the ortho position. This can be achieved through various methods, with directed ortho-lithiation being a powerful option.

Experimental Protocol: Directed Ortho-Lithiation and Formylation

  • Materials: 2'-Amino-4-chloro-3-fluoro-[1,1'-biphenyl] (1.0 equiv), n-Butyllithium (2.2 equiv), Anhydrous THF, N,N-Dimethylformamide (DMF) (3.0 equiv).

  • Procedure:

    • To a solution of the biaryl amine in anhydrous THF at -78 °C under an argon atmosphere, add n-butyllithium dropwise.

    • Stir the reaction mixture at -78 °C for 1 hour.

    • Add DMF dropwise and continue stirring for another 2 hours at -78 °C.

    • Quench the reaction with saturated aqueous NH₄Cl and allow it to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate.

    • Purify by column chromatography.

Method 3: Vilsmeier-Haack Formylation of a Biaryl Precursor

The Vilsmeier-Haack reaction is a classic method for formylating electron-rich aromatic rings.[2] In this approach, the biaryl precursor would be synthesized first, and then subjected to formylation.

Workflow:

  • Biaryl Synthesis: Synthesis of 2'-Amino-4-chloro-3-fluoro-[1,1'-biphenyl] as in Method 2.

  • Vilsmeier-Haack Reaction: The resulting biaryl is treated with the Vilsmeier reagent (a mixture of DMF and POCl₃).[2]

Experimental Protocol: Vilsmeier-Haack Formylation

  • Materials: 2'-Amino-4-chloro-3-fluoro-[1,1'-biphenyl] (1.0 equiv), POCl₃ (1.5 equiv), DMF (excess, as solvent and reagent).

  • Procedure:

    • To a flask containing DMF at 0 °C, add POCl₃ dropwise with stirring.

    • Allow the mixture to stir for 30 minutes to form the Vilsmeier reagent.

    • Add a solution of the biaryl in DMF to the Vilsmeier reagent at 0 °C.

    • Heat the reaction mixture to 60 °C and stir for 4 hours.

    • Cool the reaction and pour it onto crushed ice, followed by neutralization with aqueous NaOH.

    • Extract the product with ethyl acetate.

    • Wash the organic layer with water and brine, dry, and concentrate.

    • Purify by column chromatography.

Performance Comparison

Metric Method 1: Direct Suzuki-Miyaura Method 2: Two-Step Coupling-Formylation Method 3: Vilsmeier-Haack Formylation
Step Economy High (1 step)Low (2 steps)Low (2 steps)
Overall Yield Potentially high, but sensitive to substrate electronicsModerate to high, dependent on both stepsModerate, often limited by regioselectivity
Regioselectivity Excellent, defined by the boronic acidExcellent, directed by the ortho-lithiationCan be poor if multiple activated positions exist
Functional Group Tolerance Good, but sensitive to highly acidic or basic groupsModerate, requires protection of sensitive groupsModerate, not suitable for acid-sensitive substrates
Reagent Availability Requires synthesis of the specialized boronic acidUtilizes more common starting materialsUtilizes common starting materials

Causality Behind Experimental Choices

  • Direct Suzuki-Miyaura: The choice of a palladium catalyst with phosphine ligands, such as Pd(PPh₃)₄, is crucial for promoting the oxidative addition and reductive elimination steps. The base (K₂CO₃) is essential for the transmetalation step.[3] A mixed aqueous-organic solvent system is often employed to solubilize both the organic and inorganic reagents.

  • Directed Ortho-Lithiation: The use of a strong organolithium base like n-butyllithium is necessary to deprotonate the aromatic C-H bond. The directing group (in this case, the amino group) complexes with the lithium, positioning the deprotonation at the ortho position.[4] Low temperatures (-78 °C) are critical to prevent side reactions and ensure regioselectivity.

  • Vilsmeier-Haack Formylation: The Vilsmeier reagent is a mild electrophile, making this reaction suitable for electron-rich aromatic rings. The reaction is typically carried out in excess DMF, which serves as both the solvent and the precursor to the reactive iminium species.[2]

Visualizing the Synthetic Pathways

Synthetic_Pathways cluster_0 Method 1: Direct Suzuki-Miyaura cluster_1 Method 2: Two-Step Coupling-Formylation cluster_2 Method 3: Vilsmeier-Haack Formylation A This compound C Target Fragment A->C Pd(PPh₃)₄, K₂CO₃ B 2-Bromoaniline B->C D 1-Bromo-4-chloro-3-fluorobenzene F Biaryl Amine Intermediate D->F Suzuki Coupling E 2-Aminophenylboronic acid E->F G Target Fragment F->G 1. n-BuLi 2. DMF H Biaryl Amine Intermediate I Target Fragment H->I POCl₃, DMF

Caption: Comparative workflows for the synthesis of the target biaryl aldehyde.

Conclusion and Future Outlook

The direct Suzuki-Miyaura coupling using this compound presents a highly convergent and step-economical approach for the synthesis of complex ortho-formyl biaryls. While the electronic nature of the boronic acid requires careful reaction optimization, the potential for rapid assembly of highly functionalized intermediates makes it an attractive strategy in total synthesis.

Alternative methods, such as the two-step coupling-formylation sequence, offer greater flexibility with more readily available starting materials but at the cost of additional synthetic steps. The Vilsmeier-Haack reaction, while a classic method, may suffer from regioselectivity issues in complex systems.

As the demand for novel and intricate molecular architectures continues to grow in the fields of medicine and materials science, the development and application of highly functionalized building blocks like this compound will undoubtedly play an increasingly vital role. Future research will likely focus on the development of more active catalyst systems that can efficiently couple electronically deactivated boronic acids under even milder conditions, further expanding the synthetic chemist's toolkit.

References

  • Schall, A., & Reiser, O. (n.d.). The formylation of arylmetal reagents, most prominently of aryllithium or arylmagnesium compounds.
  • Kimura, Y., & Matsuura, D. (2013). Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. International Journal of Organic Chemistry, 3(3A), 1.
  • The Suzuki coupling reactions of aryl bromides with phenylboronic acid. (n.d.).
  • Kauch, M., Snieckus, V., & Hoppe, D. (2005). Substitution of hydroxybiaryls via directed ortho-lithiation of N-silylated O-aryl N-isopropylcarbamates. The Journal of Organic Chemistry, 70(18), 7149–7158.
  • 4-Chloro-2-fluorophenylboronic acid synthesis. (n.d.). ChemicalBook.
  • METHODS OF FORMING 4-CHLORO-2-FLUORO-3-SUBSTITUTED-PHENYLBORONIC ACID PINACOL ESTERS AND METHODS OF USING THE SAME. (2012, December 20).
  • Organic Syntheses Procedure. (n.d.).
  • Directed ortho metal
  • Yield comparison of Suzuki reactions with electron-donating vs. electron-withdrawing substituted boronic acids. (n.d.). Benchchem.
  • Preformed Pd(II)
  • Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019, February 26). MDPI.
  • The Directed ortho Metalation (DoM)–Cross-Coupling Connection: Synthesis of Polyfunctional Biaryls. (n.d.).
  • 4-Formylphenylboronic Acid: A Comprehensive Technical Guide on its Discovery and History. (n.d.). Benchchem.
  • Directed (ortho)
  • 2.6: Suzuki-Miyaura Coupling. (2019, June 5). Chemistry LibreTexts.
  • Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. (2025, March 29). YouTube.
  • Vilsmeier-Haack Reaction. (n.d.). Chemistry Steps.
  • Synthesis of Formylphenylpyridinecarboxylic Acids Using Suzuki—Miyaura Coupling Reactions | Request PDF. (2025, August 7).
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (n.d.).
  • US8822730B2 - Methods of isolating 4-chloro-2-fluoro-3-substituted-phenylboronic acids. (n.d.).
  • Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. (n.d.). Sandiego.
  • Roohi, L., et al. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7. Current Chemistry Letters, 2(4), 187-194.
  • Synthesis of formyl‐arylbithiophenes via Vilsmeier–Haack–Arnold reactions. (n.d.).
  • Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses, 101, 21-33.
  • Suzuki-Miyaura Coupling: The Power of Boronic Acids like 2-Formylphenylboronic Acid. (2025, October 17). NINGBO INNO PHARMCHEM CO.,LTD.

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Safety Operating Guide

A Comprehensive Guide to Personal Protective Equipment for Handling 4-Chloro-3-fluoro-2-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Researchers and drug development professionals routinely handle a diverse array of chemical compounds, each with a unique safety profile. Among these, functionalized phenylboronic acids are pivotal building blocks in modern synthetic chemistry, particularly in the construction of complex molecular architectures. This guide provides an in-depth, experience-driven protocol for the safe handling of 4-Chloro-3-fluoro-2-formylphenylboronic acid (CAS No. 137504-86-0), focusing on the critical role of Personal Protective Equipment (PPE). Our objective is to instill a culture of safety that extends beyond mere compliance, fostering a deep understanding of the "why" behind each procedural step.

Hazard Identification and Risk Assessment: Understanding the Compound

This compound is a solid organic compound.[1] While comprehensive toxicological data may be limited, the known hazards associated with its functional groups—a halogenated aromatic ring, an aldehyde, and a boronic acid moiety—necessitate a cautious approach. Based on data from similar compounds and supplier safety information, the primary hazards include:

  • Skin Irritation: Causes skin irritation (H315).[1]

  • Serious Eye Damage/Irritation: Can cause serious eye damage (H318) or irritation (H319).[1][2]

  • Respiratory Irritation: May cause respiratory irritation (H335), particularly when handled as a powder, due to the potential for dust inhalation.[1]

Given these hazards, a thorough risk assessment is the foundational step before any handling of this compound. This involves evaluating the quantity of the substance being used, the duration of the handling procedure, and the potential for aerosolization or dust generation.

The Core of Protection: A Multi-layered PPE Strategy

A robust PPE strategy is not merely about wearing protective gear but about selecting the appropriate type and using it correctly. The following sections detail the essential PPE for handling this compound, grounded in established safety standards.

Eye and Face Protection: The First Line of Defense

Given the risk of serious eye damage, appropriate eye and face protection is non-negotiable.

  • Chemical Splash Goggles: These should be worn at all times when handling the solid or its solutions. Goggles provide a complete seal around the eyes, offering protection from splashes, dust, and vapors. They must conform to recognized standards such as ANSI Z87.1 in the United States or EN 166 in Europe.[3][4][5]

  • Face Shield: When there is a significant risk of splashes, such as when transferring larger quantities of a solution or during a reaction with the potential for vigorous evolution of gas, a face shield should be worn in addition to chemical splash goggles.[4][6] The face shield provides a broader area of protection for the entire face.

Hand Protection: Preventing Dermal Exposure

The selection of appropriate gloves is critical to prevent skin irritation.

  • Material: Nitrile gloves are a suitable choice for handling solid this compound and its solutions in common laboratory solvents. Nitrile offers good resistance to a wide range of chemicals and provides a reliable barrier.

  • Inspection and Technique: Always inspect gloves for any signs of degradation or punctures before use.[4] Employ the proper glove removal technique (without touching the outer surface of the glove with bare hands) to prevent skin contact with the chemical.[4]

  • Double Gloving: For procedures with a higher risk of exposure, such as when handling larger quantities or for extended periods, wearing two pairs of nitrile gloves is a prudent measure.

Body Protection: Shielding Against Contamination
  • Laboratory Coat: A flame-resistant lab coat, buttoned to the collar, with long sleeves, is mandatory to protect the skin and personal clothing from contamination.[7]

  • Apron: For tasks that involve a significant splash hazard, a chemically resistant apron worn over the lab coat provides an additional layer of protection.[6]

Respiratory Protection: Mitigating Inhalation Risks

The aldehyde functional group and the fine, dusty nature of many solid boronic acids can lead to respiratory irritation.[1][8]

  • Engineering Controls: The primary method for controlling respiratory hazards is the use of engineering controls. All handling of this compound powder should be conducted in a certified chemical fume hood to minimize the inhalation of dust.[3][9]

  • Respirators: In situations where engineering controls are not sufficient to maintain exposure below acceptable limits, or during a large-scale spill, a NIOSH-approved respirator with a particulate filter (N95 or higher) should be used.[3][5] The selection and use of respirators must be in accordance with a comprehensive respiratory protection program.

Safe Handling and Operational Plan

A proactive approach to safety involves integrating best practices into every step of the experimental workflow.

Preparation and Weighing
  • Designated Area: Conduct all manipulations of the solid compound within a chemical fume hood.

  • Spill Containment: Place a disposable weighing paper or a secondary container on the balance to contain any minor spills during weighing.

  • Minimize Dust: Handle the solid gently to avoid creating dust. Use a spatula for transfers and avoid pouring the powder from a height.

Dissolution and Reaction Setup
  • Solvent Addition: Add solvents to the solid slowly to prevent splashing.

  • Vessel Sealing: Ensure that reaction vessels are appropriately sealed to prevent the escape of vapors.

Post-Reaction Work-up and Purification
  • Quenching: Be mindful that quenching of reactions involving boronic acids can sometimes be exothermic. Perform this step slowly and with appropriate cooling.

  • Extraction and Chromatography: Perform all liquid-liquid extractions and column chromatography within the fume hood.

Emergency and Disposal Protocols: A Plan for the Unexpected

Emergency Procedures
  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][4]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[3][4]

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[3][4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3][5]

  • Spill: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal. For larger spills, evacuate the area and follow institutional emergency procedures.

Disposal Plan
  • Waste Segregation: All waste contaminated with this compound, including empty containers, used gloves, and weighing papers, must be disposed of as hazardous chemical waste.

  • Labeling and Storage: Collect waste in a clearly labeled, sealed container. Store the waste container in a designated, well-ventilated area, away from incompatible materials, pending pickup by a certified waste disposal service.[10]

Visualizing the Safety Workflow

To provide a clear, at-a-glance summary of the key safety procedures, the following workflow diagram has been created.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_emergency Emergency Protocol prep_start Start: Obtain this compound ppe_check Don Appropriate PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat prep_start->ppe_check fume_hood Work in a Certified Chemical Fume Hood ppe_check->fume_hood weigh Weigh Solid Carefully to Minimize Dust fume_hood->weigh dissolve Dissolve in Solvent weigh->dissolve spill Spill Response: - Evacuate (if large) - Contain and Clean Up weigh->spill react Perform Reaction dissolve->react dissolve->spill decontaminate Decontaminate Glassware and Work Area react->decontaminate exposure Exposure Response: - Flush affected area - Seek medical attention react->exposure waste_disposal Dispose of Waste in Labeled, Sealed Container decontaminate->waste_disposal ppe_removal Properly Remove and Dispose of PPE waste_disposal->ppe_removal wash_hands Wash Hands Thoroughly ppe_removal->wash_hands

Caption: Workflow for Safely Handling this compound

Summary of Personal Protective Equipment

Protection Type Equipment Standard/Specification Rationale
Eye/Face Chemical Splash GogglesANSI Z87.1 / EN 166Protects against dust, splashes, and serious eye damage.[3][4][5]
Face Shield (in addition to goggles)ANSI Z87.1 / EN 166Required for tasks with a high splash potential.[4][6]
Hand Nitrile GlovesProvides chemical resistance against the compound and common solvents.
Body Flame-Resistant Lab CoatProtects skin and clothing from contamination.[7]
Chemical-Resistant ApronAdditional protection against splashes.[6]
Respiratory Chemical Fume HoodPrimary engineering control to prevent inhalation of dust.[3][9]
NIOSH-approved Respirator (e.g., N95)For use when engineering controls are insufficient or in emergencies.[3][5]

Conclusion: Fostering a Proactive Safety Culture

The safe handling of this compound is not merely a matter of following a checklist but of understanding the principles behind each safety measure. By adopting a comprehensive PPE strategy, adhering to best practices in handling and disposal, and being prepared for emergencies, researchers can confidently and safely utilize this valuable chemical reagent in their pursuit of scientific advancement. This guide serves as a foundational resource, and it is incumbent upon each user to supplement this information with institution-specific safety protocols and a continuous commitment to a culture of safety.

References

  • Vertex AI Search. (2025). What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%.
  • BLD Pharmatech. (n.d.). (7-Chloroquinolin-3-yl)
  • Fisher Scientific. (2023, September 25).
  • PubChem. (n.d.). 4-Chloro-3-fluorophenylboronic Acid.
  • Echemi. (n.d.).
  • Thermo Fisher Scientific. (2025, September 14).
  • MedChemExpress. (n.d.). Phenylboronic acid-SDS.
  • ChemicalBook. (n.d.).
  • PubChem. (n.d.). 4-Chloro-2-fluoro-3-methoxyphenylboronic acid.
  • Sigma-Aldrich. (n.d.). 4-Chloro-3-fluorophenylboronic acid AldrichCPR.
  • BHS Industrial Equipment. (n.d.). Personal Protective Kit (PPE Kit).
  • Chemistry LibreTexts. (2021, August 15). Proper Protective Equipment.
  • Sigma-Aldrich. (2025, October 15).
  • Sigma-Aldrich. (2025, May 12). 4-(1H-Tetrazol-5-yl)

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.